Product packaging for Lanthanum citrate(Cat. No.:CAS No. 3002-52-6)

Lanthanum citrate

Cat. No.: B1205565
CAS No.: 3002-52-6
M. Wt: 328 g/mol
InChI Key: NCOYDQIWSSMOEW-UHFFFAOYSA-K
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Description

Lanthanum Citrate is a coordination complex of lanthanum and citric acid, serving as a valuable compound in biochemical and materials science research. In cancer research, studies have demonstrated that this compound inhibits proliferation and promotes apoptosis in human hepatocellular carcinoma SMMC-7721 cells. This effect is associated with the suppression of the Hedgehog (Hh) signaling pathway, a key pathway implicated in uncontrolled cell progression. The compound down-regulates key pathway components and related regulatory genes, including Gli1, Shh, CyclinD1, and Bcl-2, while up-regulating the expression of p21 and Caspase-3 . Beyond its biochemical applications, this compound is also investigated as a precursor in chemical synthesis routes for preparing homogeneous multimetal oxide gels and functional materials, leveraging the ability of citrate to form stable coordination complexes with metal ions . This product is intended for research purposes only by trained professionals. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5LaO7 B1205565 Lanthanum citrate CAS No. 3002-52-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

3002-52-6

Molecular Formula

C6H5LaO7

Molecular Weight

328 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylate;lanthanum(3+)

InChI

InChI=1S/C6H8O7.La/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3

InChI Key

NCOYDQIWSSMOEW-UHFFFAOYSA-K

SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[La+3]

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[La+3]

Other CAS No.

3002-52-6

Pictograms

Irritant

Synonyms

(LaCit2)3+
lanthanum citrate

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis of Lanthanum Citrate via Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of lanthanum citrate (B86180) through the precipitation method. Lanthanum citrate, a coordination complex of lanthanum and citric acid, holds significant interest in various scientific and industrial fields, including materials science and biochemistry, owing to its unique chemical and physical properties.[1] This document details the experimental protocols, presents key quantitative data in a structured format, and visually represents the synthesis workflow.

Introduction to this compound Synthesis

The precipitation method is a common and effective technique for the synthesis of this compound.[1] It involves the reaction of a soluble lanthanum salt, such as lanthanum chloride (LaCl₃) or lanthanum nitrate (B79036) (La(NO₃)₃), with citric acid in an aqueous solution.[1][2] The formation of the this compound precipitate is influenced by several critical parameters, including pH, temperature, and the molar ratio of the reactants.[1][2]

An alternative approach involves a hydrothermal synthesis method where lanthanum hydroxide (B78521) is transformed in a citric acid solution under elevated temperature and pressure.[1][3] This guide, however, will focus on the more direct precipitation route.

Experimental Protocol: Direct Precipitation Method

This section outlines a detailed methodology for the synthesis of this compound powder.

2.1. Materials and Reagents

  • Lanthanum (III) Chloride (LaCl₃) or Lanthanum (III) Nitrate (La(NO₃)₃)

  • Citric Acid (C₆H₈O₇)

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution (for pH adjustment)

2.2. Synthesis Procedure

  • Preparation of Precursor Solutions:

    • Prepare an aqueous solution of the lanthanum salt (e.g., 0.1 M Lanthanum Chloride).

    • Prepare an aqueous solution of citric acid (e.g., 0.1 M).

  • Precipitation Reaction:

    • In a beaker, mix the lanthanum salt solution and the citric acid solution. A common molar ratio of citric acid to lanthanum chloride is 1.2:1.[2]

    • Continuously stir the mixture using a magnetic stirrer.

    • Adjust the pH of the solution to a range of 4-5 using a sodium hydroxide solution.[2] This is a critical step to facilitate the precipitation of this compound.[1]

    • Maintain the reaction temperature at approximately 50°C.[2]

  • Aging of the Precipitate:

    • Allow the solution containing the precipitate to be stirred for an additional 1-2 hours at the reaction temperature to ensure complete reaction and improve particle uniformity.[4]

  • Washing and Separation:

    • Separate the white precipitate from the solution via filtration or centrifugation.

    • Wash the precipitate several times with deionized water to remove any unreacted reagents and byproducts.[3][4]

    • An optional wash with ethanol (B145695) can be performed to aid in the subsequent drying process.[4]

  • Drying:

    • Dry the washed this compound precipitate in an oven at a temperature of 80-100°C for several hours until a constant weight is achieved, yielding a dry powder.[4]

Experimental Workflow

The following diagram illustrates the logical flow of the direct precipitation synthesis of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_reaction Precipitation Reaction cluster_post_reaction Post-Processing La_Salt Lanthanum Salt Solution (e.g., 0.1M LaCl₃) Mixing Mixing of Solutions (Molar Ratio 1:1.2 La:Citrate) La_Salt->Mixing Citric_Acid Citric Acid Solution (e.g., 0.1M) Citric_Acid->Mixing pH_Adjustment pH Adjustment (pH 4-5 with NaOH) Mixing->pH_Adjustment Stirring Heating Heating (50°C) pH_Adjustment->Heating Aging Aging (1-2 hours with stirring) Heating->Aging Filtration Filtration/Centrifugation Aging->Filtration Washing Washing with Deionized Water Filtration->Washing Drying Drying (80-100°C) Washing->Drying Final_Product This compound Powder Drying->Final_Product

Caption: Experimental workflow for this compound synthesis.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and characterization of this compound.

Table 1: Optimal Reaction Conditions for Precipitation

ParameterValueReference
pH4 - 5[2]
Temperature50°C[2]
Molar Ratio (Citric Acid:LaCl₃)1.2 : 1[2]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaLaC₆H₅O₇[1]
Molecular Weight~380 g/mol (as trihydrate)[5]
Crystal SystemMonoclinic[1][6]
Thermal StabilityStable up to 158°C[6]

Characterization of this compound

The synthesized this compound can be characterized by various analytical techniques to confirm its identity and purity.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups and confirm the coordination of the citrate ligand to the lanthanum ion.[5][7]

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and the number of water molecules in the hydrated form.[5][7] The decomposition of this compound upon heating typically yields lanthanum oxide.[1]

  • X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the synthesized powder.[3][7] Studies have shown that this compound can crystallize in a monoclinic system.[1][6]

  • Elemental Analysis: To confirm the elemental composition of the compound.[3][6]

Conclusion

The precipitation method offers a straightforward and controllable route for the synthesis of this compound. By carefully controlling key experimental parameters such as pH, temperature, and reactant concentrations, it is possible to produce this compound with desired characteristics. The detailed protocol and data presented in this guide provide a solid foundation for researchers and professionals working on the development and application of lanthanum-based compounds.

References

An In-depth Technical Guide to the Hydrothermal Synthesis of Lanthanum Citrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the hydrothermal synthesis of lanthanum citrate (B86180), a method favored for producing crystalline coordination polymer materials. The document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed protocols and quantitative data for the synthesis and characterization of lanthanum citrate complexes.

Introduction

This compound is a metal-organic coordination polymer with applications ranging from precursor material for advanced ceramics to potential use in radiopharmaceuticals. The hydrothermal synthesis method is an effective approach for crystallizing such materials, as it allows for precise control over reaction parameters, leading to homogeneous and well-defined crystal structures. This method typically involves the reaction of a lanthanum salt or oxide with citric acid in an aqueous solution under elevated temperature and pressure within a sealed autoclave.

One of the key structures synthesized via this method is a polymeric this compound, [La(Hcit)(H₂O)]n (where Hcit³⁻ = C(OH)(COO⁻)(CH₂COO⁻)₂), which forms a stable three-dimensional network.[1][2] The process involves the reaction of a lanthanum precursor, such as lanthanum oxide or freshly precipitated lanthanum hydroxide (B78521), with citric acid under hydrothermal conditions, typically at temperatures above 100°C.[3] The resulting crystalline product is insoluble in common solvents and exhibits high thermal stability.[2]

Experimental Protocols

Two primary protocols have been identified in the literature for the hydrothermal synthesis of this compound and analogous lanthanide citrates. The first involves the direct reaction of lanthanum oxide with citric acid, while the second utilizes freshly precipitated lanthanum hydroxide as an intermediate.

This protocol is adapted from the synthesis of a polymeric this compound coordination polymer.[1][2]

2.1.1. Reagents and Equipment:

  • Lanthanum(III) Oxide (La₂O₃)

  • Citric Acid (C₆H₈O₇)

  • Deionized Water

  • pH meter

  • Teflon-lined stainless steel autoclave

  • Oven or furnace

2.1.2. Methodology:

  • Lanthanum(III) oxide and citric acid are suspended in deionized water in a Teflon-lined autoclave.

  • The pH of the mixture is adjusted to a range of 2.2–2.5.

  • The autoclave is sealed and heated to 120°C in an oven.

  • The reaction is maintained at this temperature for a period of 2 to 3 days.

  • After the reaction, the autoclave is cooled to room temperature.

  • The resulting crystalline product is filtered, washed with deionized water to remove any unreacted precursors, and dried in air.

This protocol is based on a detailed method for synthesizing various lanthanide citrates, which can be directly applied to lanthanum.[3]

2.2.1. Reagents and Equipment:

  • Lanthanum(III) Chloride (LaCl₃) or Lanthanum(III) Nitrate (La(NO₃)₃·6H₂O)

  • Sodium Hydroxide (NaOH), 0.1 M solution

  • Citric Acid (C₆H₈O₇), 0.1 M solution

  • Deionized Water

  • Ultrasonicator

  • Teflon-lined stainless steel autoclave

  • Oven

2.2.2. Methodology:

Step A: Preparation of Lanthanum Hydroxide

  • Prepare a 0.1 M solution of the lanthanum salt (e.g., LaCl₃) in deionized water.

  • Slowly add a 0.1 M NaOH solution dropwise to the lanthanum salt solution while stirring until the pH reaches approximately 10, leading to the precipitation of lanthanum hydroxide (La(OH)₃).[3]

  • Wash the precipitate repeatedly with deionized water by filtration until the conductivity of the filtrate is constant, ensuring the removal of residual ions.[3]

Step B: Hydrothermal Synthesis

  • Disperse the freshly washed lanthanum hydroxide precipitate in a 0.1 M citric acid solution.[3]

  • Sonicate the mixture for approximately 3 minutes to ensure homogeneous dispersion.[3]

  • Transfer the suspension to a Teflon-lined autoclave.

  • Seal the autoclave and heat it to a temperature between 100°C and 140°C for at least 3 days.[3]

  • After the reaction period, allow the autoclave to cool down to room temperature.

  • Collect the solid product by filtration, wash it thoroughly with deionized water, and dry it in air.

Data Presentation

The following tables summarize the quantitative data associated with the hydrothermal synthesis of this compound and its characterization.

Table 1: Hydrothermal Synthesis Parameters for Lanthanide Citrates

Parameter Value Source
Precursors La₂O₃ and Citric Acid [1][2]
Lanthanide Hydroxide and Citric Acid [3]
Molar Ratio (La:Citrate) 1:1 [4]
Temperature 120°C [1][2]
>100°C (e.g., 100, 120, 140°C) [3]
Reaction Time 3 days [3]

| pH | 2.2–2.5 |[1][2] |

Table 2: Physicochemical Properties of Hydrothermally Synthesized this compound

Property Value Source
Chemical Formula [La(Hcit)(H₂O)]n [1][2]
Crystal System Monoclinic [1][2]
Space Group C2/c [1][2]
Lattice Parameters a = 16.765(3) Å [2]
b = 8.822(2) Å [2]
c = 14.048(3) Å [2]
β = 120.64(3)° [2]

| Thermal Stability | Stable up to 158°C |[2] |

Visualizations

The following diagrams illustrate the experimental workflow and the coordination environment of the this compound polymer.

G cluster_0 Precursor Preparation cluster_1 Hydrothermal Reaction cluster_2 Product Recovery P1 Lanthanum Salt Solution (e.g., LaCl₃) P3 Precipitation of La(OH)₃ (pH ~10) P1->P3 P2 NaOH Solution P2->P3 P4 Washing & Filtration P3->P4 P5 Fresh La(OH)₃ P4->P5 H1 Disperse La(OH)₃ in Citric Acid Solution P5->H1 H2 Sonication (3 min) H1->H2 H3 Transfer to Autoclave H2->H3 H4 Heating (>100°C, 3 days) H3->H4 R1 Cooling to RT H4->R1 R2 Filtration & Washing R1->R2 R3 Drying R2->R3 R4 This compound Crystals R3->R4

Caption: Experimental workflow for hydrothermal synthesis of this compound.

G La La³⁺ C1 O La->C1 from Citrate 1 C2 O La->C2 from Citrate 1 C3 O La->C3 from Citrate 2 C4 O La->C4 from Citrate 2 C5 O La->C5 from Citrate 3 C6 O La->C6 from Citrate 3 W1 H₂O La->W1 note Diagram illustrates La³⁺ coordination with oxygen atoms from multiple citrate ligands and water, forming a polymeric 3D structure as described in the literature.

Caption: Coordination of La³⁺ ion with citrate and water ligands.

References

The Coordination Chemistry and Structural Landscape of Lanthanum Citrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanthanum citrate (B86180), a coordination complex formed between the lanthanum(III) ion and citric acid, is a compound of significant interest due to its versatile coordination chemistry and its applications ranging from materials science to medicine. This technical guide provides an in-depth exploration of the synthesis, structure, and solution behavior of lanthanum citrate complexes. It details the intricate coordination modes of the citrate ligand, the resulting solid-state architectures, and the pH-dependent speciation in aqueous environments. This document consolidates key structural and spectroscopic data into accessible tables and provides detailed experimental protocols for the synthesis and characterization of these important compounds.

Introduction

Lanthanum, the first element of the lanthanide series, exhibits a rich coordination chemistry, primarily driven by the electrostatic interaction between the hard La³⁺ cation and hard oxygen-donor ligands. Citric acid, a polyfunctional organic acid, is an excellent chelating agent, featuring three carboxylate groups and one hydroxyl group.[1] The interaction between lanthanum and citrate leads to the formation of various stable complexes with diverse structural motifs, both in the solid state and in solution.[2] Understanding the coordination chemistry and structure of this compound is crucial for its application in areas such as the separation of rare-earth elements, the synthesis of advanced materials like multimetal oxides, and its potential role in biological systems.[1][2] Lanthanum compounds, notably lanthanum carbonate, are utilized in medicine as phosphate (B84403) binders for patients with end-stage renal disease (ESRD).[3][4]

Synthesis of this compound Complexes

Several methods have been established for the synthesis of this compound, with the final product's structure often depending on the specific reaction conditions. The most common methods are precipitation and hydrothermal synthesis.[2]

Precipitation Method

This technique involves the reaction of an aqueous solution of a lanthanum salt (e.g., lanthanum chloride or nitrate) with citric acid. The pH of the solution is a critical parameter that must be controlled to facilitate the precipitation of the desired this compound complex.[2]

Hydrothermal Synthesis

Hydrothermal methods employ elevated temperatures and pressures to increase the solubility of reactants and promote the crystallization of well-defined products. This technique has been successfully used to synthesize polymeric this compound by reacting lanthanum oxide (La₂O₃) or lanthanum hydroxide (B78521) with citric acid in an aqueous solution under controlled pH and temperature.[5][6][7] For instance, a polymeric form has been prepared at 120 °C from a solution with a pH between 2.2 and 2.5.[5][7]

Solid-State Structure and Coordination Chemistry

The solid-state structure of this compound has been elucidated through single-crystal and powder X-ray diffraction studies, revealing complex architectures.

This compound Trihydrate - [La(C₆H₅O₇)(H₂O)₂]·H₂O

One of the well-characterized forms is this compound trihydrate. In this structure, the lanthanum(III) ion is nine-coordinated, forming a distorted mono-capped square antiprism geometry.[1][8] The coordination sphere of the lanthanum ion is completed by oxygen atoms from the citrate ligand and two water molecules.[1] The citrate anion acts as a versatile ligand, with its carboxylate groups coordinating to La³⁺ in monodentate, bidentate, and bridging fashions. The alkoxide group of the citrate is also coordinated to the metal center. The fundamental structural unit is a binuclear entity where two LaO₉ polyhedra share an edge. These units are further connected through citrate molecules, forming a complex network. A third water molecule resides within this network as lattice water.[1][8]

Polymeric this compound - [La(Hcit)(H₂O)]n

Under hydrothermal conditions, a polymeric this compound with the formula [La(Hcit)(H₂O)]n can be isolated.[5][6][7] This compound crystallizes in a monoclinic system and features chains of La(III) cations bridged by the carboxylate groups of the citrate ligands.[5][7] The triply deprotonated citrate ligand (Hcit³⁻) is involved in six La-O bonds, connecting to five different lanthanum centers, which results in a very compact three-dimensional structure.[5][7]

Data Presentation: Crystallographic and Structural Data
CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZLa³⁺ Coordination No.Ref.
This compound Trihydrate[La(C₆H₅O₇)(H₂O)₂]·H₂OMonoclinicP2₁/n17.097(3)9.765(2)6.3166(8)90.42(1)49[1][8]
Polymeric this compound[La(Hcit)(H₂O)]nMonoclinicC2/c16.765(3)8.822(2)14.048(3)120.64(3)8-[5][6][7]

Table 1: Crystallographic data for selected this compound complexes.

CompoundBondBond Length (Å)Ref.
This compound TrihydrateLa–O (carboxylate/hydroxyl)2.54–2.62[2]

Table 2: Representative bond lengths in this compound trihydrate.

Solution Chemistry and Speciation

The behavior of this compound in aqueous solutions is highly dependent on the pH. The protonation state of citric acid and the subsequent coordination to the lanthanum ion vary significantly with pH, leading to the formation of different species.

At low pH (below 3), the dominant species are the free hydrated La³⁺ ion and the partially protonated citrate anion, H₂Cit⁻.[2] As the pH increases towards neutral, deprotonation of the citrate ligand facilitates the formation of more stable chelate complexes. In this range, the formation of polynuclear species, such as the dimeric [La₂(Cit)₂]²⁻, has been reported, where carboxylate groups act as bridges between the metal centers.[2] Potentiometric titrations have been employed to determine the stability constants of this compound complexes, confirming the formation of species with a 1:2 metal-to-ligand stoichiometry in certain pH ranges.[9][10]

Mandatory Visualization: this compound Speciation

Lanthanum_Citrate_Speciation cluster_pH pH Scale cluster_species Dominant Species La3 La³⁺(aq) pH_low->La3 Predominant H2Cit H₂Cit⁻ pH_low->H2Cit Predominant LaCit [La(Cit)] pH_mid->LaCit Formation of mononuclear complex Poly [La₂(Cit)₂]²⁻ (Polynuclear) pH_high->Poly Formation of polynuclear species LaCit->Poly Dimerization

Caption: pH-dependent equilibrium of this compound species in aqueous solution.

Spectroscopic and Thermal Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for probing the coordination of the citrate ligand. The positions of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate groups (COO⁻) are particularly informative. In this compound trihydrate, the νₐₛ(COO⁻) appears around 1586 cm⁻¹ and the νₛ(COO⁻) around 1394 cm⁻¹. The separation between these bands (Δν ≈ 192 cm⁻¹) is indicative of bridging coordination by the citrate ligand between lanthanum centers.[2]

Thermal Gravimetric Analysis (TGA)

TGA reveals the thermal stability and composition of this compound hydrates. The decomposition of this compound trihydrate typically occurs in three distinct steps:

  • 25–150 °C: Loss of the single molecule of lattice water.[2]

  • 150–250 °C: Release of the two coordinated water molecules.[2]

  • >350 °C: Combustion of the citrate ligand, ultimately yielding lanthanum oxide (La₂O₃) as the final residue.[2][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Lanthanum has two NMR-active nuclei, ¹³⁸La and ¹³⁹La. Due to its higher natural abundance and sensitivity, ¹³⁹La is the preferred nucleus for NMR studies.[11] However, both are quadrupolar nuclei, which often leads to broad signals, particularly in asymmetric environments or for large complexes.[11] Consequently, high-resolution NMR is primarily used for studying small, symmetric lanthanum complexes in solution.[11][12]

Data Presentation: Spectroscopic and Thermal Data
TechniqueFeatureWavenumber/Temperature RangeImplicationRef.
FTIRνₐₛ(COO⁻)~1586 cm⁻¹Asymmetric carboxylate stretch[2]
FTIRνₛ(COO⁻)~1394 cm⁻¹Symmetric carboxylate stretch[2]
TGAStep 1: Dehydration (Lattice H₂O)25–150 °CLoss of non-coordinated water[2]
TGAStep 2: Dehydration (Coordinated H₂O)150–250 °CLoss of water from the La³⁺ coordination sphere[2]
TGAStep 3: Decomposition (Citrate)>350 °CCombustion of the organic ligand to form La₂O₃[2]

Table 3: Summary of key spectroscopic and thermal analysis data for this compound.

Experimental Protocols

Hydrothermal Synthesis of Polymeric this compound [La(Hcit)(H₂O)]n[5][7][13]
  • Reactant Preparation: Prepare a suspension of lanthanum oxide (La₂O₃) in deionized water.

  • Reaction Mixture: Add a stoichiometric amount of citric acid to the La₂O₃ suspension. Adjust the pH of the mixture to between 2.2 and 2.5 using a suitable acid or base.

  • Hydrothermal Reaction: Transfer the suspension to a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to 120 °C for a period of several days (e.g., 3 days).

  • Isolation and Purification: After the reaction, allow the autoclave to cool to room temperature naturally. Collect the resulting crystalline product by filtration.

  • Washing and Drying: Wash the crystals thoroughly with deionized water and then with ethanol (B145695) to facilitate drying. Dry the final product in air.

Mandatory Visualization: Hydrothermal Synthesis Workflow

Hydrothermal_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_isolation Product Isolation start Start: Prepare Reactants (La₂O₃, Citric Acid, H₂O) mix Mix and Adjust pH to 2.2 - 2.5 start->mix react Seal in Autoclave Heat to 120°C for 3 days mix->react cool Cool to Room Temperature react->cool filter Filter to Collect Crystals cool->filter wash Wash with H₂O and Ethanol filter->wash dry Dry in Air wash->dry end End: [La(Hcit)(H₂O)]n Crystals dry->end

Caption: Workflow for the hydrothermal synthesis of polymeric this compound.

Powder X-ray Diffraction (PXRD) Analysis[8]
  • Sample Preparation: Finely grind the crystalline this compound sample to a homogenous powder. To minimize preferred orientation, use a back-loading technique to mount the sample in the holder. Sieving the powder may be necessary to ensure a uniform particle size.

  • Data Collection: Collect the diffraction pattern using a diffractometer equipped with a monochromatic X-ray source (e.g., CuKα₁).

  • Instrument Settings: Set the instrument parameters, such as the angular range (e.g., 8-100° 2θ), step size (e.g., 0.02° 2θ), and counting time per step (e.g., 50 s), to ensure high-quality data.

  • Data Analysis: Use appropriate software to perform phase identification (by comparing with databases), lattice parameter refinement, and, if applicable, structure solution and refinement (e.g., Rietveld refinement).

Thermogravimetric Analysis (TGA)[8]
  • Sample Preparation: Place a small, accurately weighed amount of the this compound sample (typically 5-10 mg) into a TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup: Place the crucible in the TGA furnace.

  • Experimental Conditions: Heat the sample from room temperature to a final temperature (e.g., 900 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., flowing air or nitrogen).

  • Data Analysis: Record the sample weight as a function of temperature. Analyze the resulting TGA curve to identify the temperatures of decomposition events and the corresponding weight losses, which relate to the loss of water and the organic ligand.

Conclusion

The coordination chemistry of this compound is characterized by the formation of robust complexes with diverse structural features. The citrate ligand's multidentate nature allows for the construction of both discrete binuclear units and extended polymeric frameworks in the solid state. In solution, the speciation is intricately linked to pH, progressing from simple hydrated ions at low pH to complex mononuclear and polynuclear species under less acidic conditions. The combined application of synthetic techniques, structural determination methods like X-ray diffraction, and characterization tools such as FTIR and TGA provides a comprehensive understanding of this fascinating system, which is fundamental for the continued development of lanthanum-based materials and therapeutics.

References

An In-depth Technical Guide to the Chemical Properties and Chelation of Lanthanum Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanum citrate (B86180), a coordination complex formed between the rare earth element lanthanum and the organic chelator citric acid, is a compound of significant interest in various scientific and industrial fields. Its unique properties, stemming from the interaction of the trivalent lanthanum ion (La³⁺) with the polyfunctional citrate ligand, make it a valuable precursor in materials science for the synthesis of lanthanum-containing oxides and a subject of study in biochemistry and drug development. This technical guide provides a comprehensive overview of the chemical properties of lanthanum citrate and the nature of its chelation, consolidating available data to serve as a resource for researchers and professionals in related fields.

Chemical Properties of this compound

This compound is a coordination compound whose properties are dictated by the central lanthanum ion and the coordinating citrate ligand.[1] The citrate anion, derived from citric acid, is a versatile ligand capable of coordinating to metal ions through its three carboxylate groups and one hydroxyl group.[2]

General Properties

A summary of the general chemical properties of this compound is presented in Table 1.

Table 1: General Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₆H₅LaO₇[1]
Molecular Weight 328.00 g/mol [1]
CAS Number 3002-52-6[1]
Appearance White powder/crystals[3]
Solubility in Water > 100 g/L[1]
Crystal Structure and Coordination Chemistry

The solid-state structure of this compound has been elucidated for its hydrated form, specifically this compound trihydrate, [La(C₆H₅O₇)(H₂O)₂]·H₂O.[3] X-ray diffraction studies have revealed a polymeric structure.[2]

Table 2: Crystallographic Data for this compound Trihydrate

ParameterValueReference
Crystal System Monoclinic[3]
Space Group P2₁/n[3]
Unit Cell Parameters a = 17.097(3) Å, b = 9.765(2) Å, c = 6.3166(8) Å, β = 90.42(1)°[3]

In this structure, the La³⁺ ion is nine-fold coordinated, forming a mono-capped square antiprism geometry.[2] The coordination sphere is comprised of oxygen atoms from the citrate ligand and water molecules. The citrate ligand acts as a multidentate chelator, binding to the lanthanum ion in monodentate, bidentate, and bridging fashions.[2] This complex coordination leads to the formation of a stable three-dimensional network.

Chelation of Lanthanum by Citrate

The chelation of the lanthanum ion by citric acid is a crucial aspect of its chemistry, influencing its solubility, stability, and reactivity. Citric acid's ability to form multiple bonds with the metal ion results in the formation of a stable chelate complex.[1]

Stoichiometry and Stability
Chelation Mechanism

The chelation of lanthanum by citrate involves the coordination of the carboxylate and hydroxyl groups of the citrate molecule to the lanthanum ion. The formation of these multiple bonds results in a stable ring-like structure, which is characteristic of a chelate.

Chelation La La³⁺ Complex La³⁺ O O O La->Complex:la Chelation Citrate Citrate

Caption: Chelation of a Lanthanum ion by a Citrate molecule.

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and characterization of this compound. The following sections outline common methods found in the literature.

Synthesis of this compound

Two primary methods for the synthesis of this compound are the hydrothermal method and the precipitation method.

1. Hydrothermal Synthesis

This method involves the reaction of a lanthanum precursor with citric acid in an aqueous solution under elevated temperature and pressure.

  • Materials: Lanthanum(III) chloride (or other soluble lanthanum salt), citric acid, sodium hydroxide (B78521) (or other base), deionized water.

  • Procedure:

    • Prepare a 0.1 M solution of lanthanum chloride in deionized water.

    • Separately, prepare a 0.1 M solution of citric acid in deionized water.

    • Precipitate lanthanum hydroxide by adding a 0.1 M NaOH solution to the lanthanum chloride solution until a pH of approximately 10 is reached.[4]

    • Wash the resulting precipitate with deionized water until the conductivity of the filtrate is constant.[4]

    • Disperse the washed lanthanum hydroxide in the 0.1 M citric acid solution.[4]

    • Sonicate the mixture for a few minutes to ensure homogeneity.[4]

    • Transfer the suspension to a Teflon-lined autoclave and heat at a temperature between 80°C and 140°C for a period ranging from several hours to several days.[1][4]

    • After cooling, the crystalline product is filtered, washed with deionized water and ethanol, and dried.

2. Precipitation Method

This method relies on the direct precipitation of this compound from an aqueous solution.

  • Materials: Lanthanum(III) chloride, citric acid, deionized water.

  • Procedure:

    • Prepare aqueous solutions of lanthanum chloride and citric acid.

    • Mix the solutions, typically with a slight excess of citric acid (e.g., a molar ratio of citric acid to lanthanum chloride of 1.2:1).[5]

    • Adjust the pH of the mixture to a range of 4-5.[5]

    • Maintain the temperature of the solution at approximately 50°C while stirring.[5]

    • Allow the precipitate to age in the mother liquor to improve crystallinity.

    • Filter the precipitate, wash with deionized water, and dry.

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification & Characterization Reactants Lanthanum Salt + Citric Acid Solution Mixing Mixing & pH Adjustment Reactants->Mixing Reaction Reaction (Hydrothermal or Precipitation) Mixing->Reaction Filtration Filtration & Washing Reaction->Filtration Product Formation Drying Drying Filtration->Drying Characterization Characterization (XRD, TGA, FTIR) Drying->Characterization

Caption: A general experimental workflow for the synthesis and characterization of this compound.

Characterization Techniques

The synthesized this compound can be characterized using various analytical techniques to confirm its identity, purity, and properties.

1. X-ray Diffraction (XRD)

Powder XRD is used to determine the crystal structure and phase purity of the synthesized material.

  • Instrument: A powder X-ray diffractometer.

  • Typical Parameters:

    • Radiation: Cu Kα (λ = 1.5406 Å).

    • Scan Range (2θ): Typically from 10° to 80°.

    • Scan Speed: Dependent on the desired resolution and signal-to-noise ratio.

2. Thermogravimetric Analysis (TGA)

TGA is employed to study the thermal stability and decomposition of this compound.

  • Instrument: A thermogravimetric analyzer.

  • Typical Parameters:

    • Heating Rate: A linear heating rate, commonly 10 °C/min.[3]

    • Atmosphere: Typically an inert atmosphere (e.g., nitrogen) or air.[3]

    • Temperature Range: From room temperature to a temperature sufficient for complete decomposition (e.g., 1000 °C).

3. Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the this compound complex and to confirm the coordination of the citrate ligand to the lanthanum ion.

  • Instrument: An FTIR spectrometer.

  • Sample Preparation: Typically as a KBr pellet.

  • Spectral Range: Usually in the mid-infrared region (4000-400 cm⁻¹).

Conclusion

This technical guide has provided a detailed overview of the chemical properties and chelation of this compound. The information presented, including its general properties, crystal structure, synthesis methods, and characterization techniques, serves as a valuable resource for researchers, scientists, and drug development professionals. While quantitative data on stability constants and precise solubility under various conditions remain areas for further investigation, the compiled information offers a solid foundation for understanding and working with this important lanthanum complex. The provided experimental protocols and visualization of the chelation process and synthesis workflow aim to facilitate further research and application of this compound.

References

An In-depth Technical Guide to the FTIR Analysis of Lanthanum Citrate for Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Fourier-Transform Infrared (FTIR) spectroscopy for the structural analysis of lanthanum citrate (B86180), a compound of interest in various scientific and industrial fields, including materials science and biochemistry.[1] The interaction between the lanthanum ion and citric acid results in a stable chelate complex, and FTIR spectroscopy is a powerful tool to probe the coordination chemistry and molecular structure of this metal-organic framework.[1]

Introduction to Lanthanum Citrate and FTIR Spectroscopy

This compound is a coordination complex formed between the rare earth element lanthanum and the organic ligand citric acid.[1] Its structure and properties are of significant interest for applications ranging from the synthesis of advanced materials to potential biomedical uses. The coordination of the citrate ligand to the lanthanum ion can be intricate, involving both the carboxylate and hydroxyl groups of the citric acid molecule.[2]

FTIR spectroscopy is a non-destructive analytical technique that provides information about the vibrational modes of molecules. When a sample is exposed to infrared radiation, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds within the molecule. The resulting FTIR spectrum is a unique fingerprint of the compound, revealing the presence of specific functional groups and providing insights into the molecular structure and bonding.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducible synthesis and analysis of this compound. The following protocols are based on established methods in the literature.

2.1. Synthesis of this compound Trihydrate

A common method for synthesizing this compound is through the reaction of lanthanum oxide with citric acid in an aqueous solution.[3]

  • Materials and Reagents:

    • Lanthanum(III) oxide (La₂O₃)

    • Citric acid (C₆H₈O₇)

    • Deionized water

  • Procedure:

    • Prepare a suspension of lanthanum oxide in deionized water. A typical ratio is 4.100 g of La₂O₃ in 30 mL of water.[3]

    • Add a stoichiometric amount of citric acid to the suspension. For the given amount of La₂O₃, 4.836 g of citric acid is used.[3]

    • Stir the mixture vigorously at an elevated temperature, for instance, 120°C for 4 hours.[3]

    • Age the resulting solution at a lower temperature, such as 60°C, for 24 hours to allow for the formation of a white powder.[3]

    • Thoroughly wash the precipitate with deionized water to remove any unreacted starting materials.

    • Dry the final product in an air-flushed furnace at 100°C.[3]

2.2. FTIR Spectroscopic Analysis

The FTIR spectrum of the synthesized this compound powder is typically recorded using the KBr pellet method.

  • Materials and Equipment:

    • Synthesized this compound powder

    • Potassium bromide (KBr), spectroscopy grade

    • Agate mortar and pestle

    • Pellet press

    • FTIR spectrometer

  • Procedure:

    • Thoroughly dry the KBr powder to remove any moisture, which can interfere with the FTIR spectrum in the O-H stretching region.

    • Mix a small amount of the this compound powder (approximately 1 wt%) with KBr in the agate mortar.[3]

    • Grind the mixture until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum over a suitable wavenumber range, typically 4000–400 cm⁻¹.[3]

Data Presentation: FTIR Peak Assignments

The interpretation of the FTIR spectrum of this compound involves assigning the observed absorption bands to specific vibrational modes of the molecule. The coordination of the citrate ligand to the lanthanum ion leads to characteristic shifts in the vibrational frequencies of the carboxylate and hydroxyl groups compared to free citric acid.

Wavenumber (cm⁻¹)AssignmentReference
3467ν(OH) of coordinated water[3]
3421ν(OH) of coordinated water[3]
~3155Broad absorption, likely ν(OH) of lattice water[3]
1596Antisymmetric stretching of the carboxylate group (νₐₛ(COO⁻))[4]
1412Symmetric stretching of the carboxylate group (νₛ(COO⁻))[4]
1080Stretching vibrations of the α-hydroxy group (ν(C-OH))[4]

Note: The peak positions can vary slightly depending on the specific crystalline form and hydration state of the this compound.

Structural Elucidation from FTIR Data

The FTIR spectrum provides critical information for elucidating the structure of this compound. The key insights are derived from the vibrational modes of the citrate ligand and water molecules.

  • Coordination of Carboxylate Groups: The positions of the antisymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate groups are indicative of their coordination mode. The separation between these two bands (Δν = νₐₛ - νₛ) can help distinguish between unidentate, bidentate chelating, and bridging coordination.

  • Involvement of the Hydroxyl Group: The shift in the C-OH stretching vibration upon complexation indicates the involvement of the α-hydroxyl group in coordination to the lanthanum ion.[2]

  • Presence and Nature of Water Molecules: The FTIR spectrum clearly distinguishes between water molecules that are directly coordinated to the lanthanum ion and those that are present as lattice water within the crystal structure. Coordinated water molecules typically show distinct O-H stretching bands at higher frequencies, while lattice water gives rise to a broader absorption band at lower frequencies.[3] In the case of [La(C₆H₅O₇)(H₂O)₂]·H₂O, two distinct bands at 3467 and 3421 cm⁻¹ are attributed to the two coordinated water molecules, while a broad absorption around 3155 cm⁻¹ is due to the lattice water.[3]

Mandatory Visualizations

5.1. Experimental Workflow

The following diagram illustrates the key steps in the synthesis and FTIR analysis of this compound.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_ftir FTIR Analysis La2O3 La₂O₃ Suspension Mixing Mixing & Heating (120°C, 4h) La2O3->Mixing CitricAcid Citric Acid CitricAcid->Mixing Aging Aging (60°C, 24h) Mixing->Aging Washing Washing Aging->Washing Drying Drying (100°C) Washing->Drying LaCitrate This compound Powder Drying->LaCitrate MixingGrinding Mixing & Grinding (1 wt% sample) LaCitrate->MixingGrinding KBr KBr KBr->MixingGrinding Pelletizing Pellet Pressing MixingGrinding->Pelletizing FTIR FTIR Spectroscopy Pelletizing->FTIR Spectrum FTIR Spectrum FTIR->Spectrum

Experimental workflow for this compound synthesis and analysis.

5.2. Proposed Coordination Environment of Lanthanum in this compound Trihydrate

Based on crystallographic data, the lanthanum ion in [La(C₆H₅O₇)(H₂O)₂]·H₂O is nine-fold coordinated. The following diagram illustrates this coordination environment.

Coordination of La³⁺ in [La(C₆H₅O₇)(H₂O)₂]·H₂O.

This technical guide provides a foundational understanding of the application of FTIR spectroscopy for the structural elucidation of this compound. By combining detailed experimental protocols with clear data interpretation and visualization, researchers can effectively utilize this technique in their studies of this and related metal-organic compounds.

References

A Technical Guide to the Thermal Gravimetric Analysis of Lanthanum Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal gravimetric analysis (TGA) of lanthanum citrate (B86180). Lanthanum citrate, a compound of significant interest in various fields including pharmaceuticals, serves as a precursor for the synthesis of lanthanum-containing materials. Understanding its thermal decomposition behavior is crucial for process optimization and quality control. This document details the experimental protocols for TGA, presents quantitative data on the decomposition process, and visualizes the experimental workflow and decomposition pathway.

Introduction to Thermal Gravimetric Analysis of this compound

Thermal gravimetric analysis is a powerful analytical technique used to characterize the thermal stability and composition of materials by measuring the change in mass as a function of temperature. For this compound, TGA reveals a multi-stage decomposition process, typically involving dehydration, decomposition of the citrate ligand, and the eventual formation of lanthanum oxide. The precise nature of this decomposition can be influenced by factors such as the hydration state of the this compound and the atmospheric conditions during the analysis.

Experimental Protocols

The following section outlines a typical experimental protocol for the TGA of this compound, based on methodologies reported in the scientific literature.

2.1. Sample Preparation

This compound samples, often in a hydrated form such as [La(C₆H₅O₇)(H₂O)₂]·H₂O, are used for the analysis. A small, accurately weighed sample, typically between 5 and 15 mg, is placed in an inert crucible, commonly made of platinum or alumina.

2.2. Instrumentation and Parameters

A thermogravimetric analyzer is used for the measurement. The key experimental parameters are as follows:

  • Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature, typically in the range of 900 °C to 1200 °C.

  • Heating Rate: A linear heating rate is employed, with a common rate being 10 °C/min.

  • Atmosphere: The analysis is typically conducted under a controlled atmosphere. The most common atmospheres are:

    • Inert Atmosphere: Dry nitrogen gas with a typical flow rate of 20-100 mL/min to prevent oxidative reactions.

    • Oxidative Atmosphere: Dry air with a typical flow rate of 20-100 mL/min to study the effects of oxidation on the decomposition process.

  • Data Acquisition: The instrument continuously records the sample mass as a function of temperature. The resulting data is typically plotted as a TGA curve (mass vs. temperature) and its first derivative, the DTG curve (rate of mass change vs. temperature), which helps in identifying the temperatures of maximum decomposition rates.

Quantitative Data Presentation

The thermal decomposition of this compound generally proceeds in distinct stages. The following table summarizes the quantitative data derived from TGA studies of this compound hydrates.

Decomposition StageTemperature Range (°C)Mass Loss (%)Evolved Species and Intermediate ProductsFinal Residue
Stage 1: Dehydration Room Temperature - ~200 °CVariable (depends on hydration state)Water (H₂O)Anhydrous this compound
Stage 2: Citrate Decomposition ~200 °C - ~500 °CSignificantH₂O, CO, CO₂Lanthanum Oxycarbonate (La₂O₂CO₃) and/or other intermediates
Stage 3: Carbonate Decomposition ~500 °C - ~800 °CGradualCarbon Dioxide (CO₂)Lanthanum Oxide (La₂O₃)

Note: The exact temperatures and mass loss percentages can vary depending on the specific stoichiometry of the this compound hydrate (B1144303) and the experimental conditions.

Visualization of Experimental Workflow and Decomposition Pathway

The following diagrams, created using the DOT language, illustrate the experimental workflow for the TGA of this compound and its thermal decomposition pathway.

TGA_Experimental_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Setup & Analysis cluster_data Data Processing & Interpretation start Start: this compound Sample weigh Weigh 5-15 mg of Sample start->weigh place Place Sample in TGA Crucible weigh->place load Load Crucible into TGA Instrument place->load purge Purge with N2 or Air (20-100 mL/min) load->purge heat Heat from RT to 900-1200°C at 10°C/min purge->heat record Record Mass vs. Temperature heat->record plot Plot TGA and DTG Curves record->plot analyze Analyze Decomposition Stages plot->analyze end End: Determine Thermal Properties analyze->end

Caption: Experimental workflow for the TGA of this compound.

Decomposition_Pathway cluster_pathway Thermal Decomposition Pathway of this compound Hydrate node_start La(C6H5O7)·nH2O node_anhydrous La(C6H5O7) node_start->node_anhydrous  - nH2O (Dehydration) node_intermediate Intermediate(s) (e.g., La2O2CO3) node_anhydrous->node_intermediate  - H2O, CO, CO2 (Citrate Decomposition) node_final La2O3 node_intermediate->node_final  - CO2 (Carbonate Decomposition)

An In-depth Technical Guide to the X-ray Diffraction Patterns of Lanthanum Citrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the X-ray diffraction (XRD) characteristics of two known crystalline forms of lanthanum citrate (B86180): a trihydrate, [La(C₆H₅O₇)(H₂O)₂]·H₂O, and a polymeric form, [La(Hcit)(H₂O)]n. This document is intended for researchers, scientists, and professionals in drug development who are working with or developing lanthanum-based compounds.

Crystallographic Data of Lanthanum Citrate Forms

Two primary crystalline structures of this compound have been identified and characterized in the scientific literature. Both forms crystallize in the monoclinic system but differ in their specific structural parameters and molecular arrangement.

This compound Trihydrate: [La(C₆H₅O₇)(H₂O)₂]·H₂O

This form is characterized by a nine-fold coordinated lanthanum ion (La³⁺). The coordination sphere is composed of oxygen atoms from three different citrate molecules and two water molecules. An additional water molecule is present in the crystal lattice but not directly coordinated to the lanthanum ion.[1]

Table 1: Crystallographic Data for this compound Trihydrate [1][2]

ParameterValue
Chemical FormulaC₆H₁₁LaO₁₀
Crystal SystemMonoclinic
Space GroupP2₁/n
a17.097(3) Å
b9.765(2) Å
c6.3166(8) Å
β90.42(1)°
Z4
Polymeric this compound: [La(Hcit)(H₂O)]n

In this polymeric structure, the lanthanum (III) cations are bridged by the citrate anions, forming chains. This results in a very compact three-dimensional structure.[3][4]

Table 2: Crystallographic Data for Polymeric this compound [3][4]

ParameterValue
Chemical Formula(C₆H₆LaO₈)n
Crystal SystemMonoclinic
Space GroupC2/c
a16.765(3) Å
b8.822(2) Å
c14.048(3) Å
β120.64(3)°
Z8

X-ray Powder Diffraction Data

While detailed crystallographic data is available, a comprehensive table of observed X-ray diffraction peaks with corresponding 2θ values and relative intensities for both the trihydrate and polymeric forms of this compound is not explicitly provided in the reviewed scientific literature. The structural characterizations were performed using Rietveld refinement and other structure solution methods from the powder diffraction patterns, but the raw or peak-listed data were not published.[1][2][3][4]

Experimental Protocols

The following sections detail the methodologies for the synthesis and XRD analysis of the two forms of this compound, as compiled from the literature.

Synthesis of this compound Trihydrate[1]
  • Preparation of Reactant Suspension: A suspension of 4.100 g of lanthanum oxide (La₂O₃) in 30 mL of water is prepared.

  • Addition of Citric Acid: To this suspension, 4.836 g of citric acid is added.

  • Reaction and Aging: The mixture is stirred at 120 °C for 4 hours. Following the reaction, the mixture is aged at 60 °C for 24 hours, which results in the formation of a white powder.

  • Washing and Drying: The resulting powder is thoroughly washed with water and subsequently dried in an air-flushed furnace at 100 °C.

Synthesis of Polymeric this compound[3][4]
  • Reactant Mixture: Lanthanum oxide (La₂O₃) and citric acid are mixed.

  • pH Adjustment: The pH of the mixture is adjusted to a range of 2.2–2.5.

  • Hydrothermal Synthesis: The reaction is carried out under hydrothermal conditions at 120 °C.

X-ray Diffraction (XRD) Data Collection and Analysis[1]

The following protocol is representative of the methods used for the characterization of this compound trihydrate.

  • Instrumentation: A Siemens D5000 diffractometer equipped with a Ge(111) monochromator is used. The radiation source is monochromatic CuKα1.

  • Slit Configuration:

    • Focal slit: 0.1 mm

    • Divergence slit: 1.0 mm

    • Antiscatter slit: 1.0 mm

    • Detector slit: 0.2 mm

  • Data Collection Parameters:

    • Angular range (2θ): 8° to 100°

    • Step size: 0.02° 2θ

    • Counting time per step: 50 seconds

  • Sample Preparation: To obtain a high-quality diffraction pattern suitable for structure solution, a back-loading technique is employed, and the sample is sieved through a 325-mesh screen. This is a critical step to avoid preferred orientation of the crystallites.

  • Data Analysis: The diffraction pattern is indexed using software such as Treor97 or Dicvol91. The unit cell parameters are then refined using a program like Pirum. The diffraction peak intensities can be extracted using a Le Bail fit with software such as EXPO, which can also be used for structure solution via Direct Methods.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and XRD characterization of this compound.

XRD_Workflow cluster_synthesis Synthesis cluster_xrd XRD Analysis La2O3 Lanthanum Oxide (La₂O₃) Mix Mixing & Reaction La2O3->Mix CitricAcid Citric Acid CitricAcid->Mix Water Water Water->Mix Aging Aging Mix->Aging Washing Washing Aging->Washing Drying Drying Washing->Drying FinalProduct This compound Powder Drying->FinalProduct SamplePrep Sample Preparation (Sieving, Back-loading) FinalProduct->SamplePrep XRD_Instrument XRD Diffractometer SamplePrep->XRD_Instrument DataCollection Data Collection (2θ Scan) XRD_Instrument->DataCollection RawData Raw Diffraction Pattern DataCollection->RawData DataProcessing Data Processing & Analysis (Indexing, Rietveld Refinement) RawData->DataProcessing CrystalStructure Crystal Structure Data DataProcessing->CrystalStructure

Caption: Experimental workflow for this compound synthesis and XRD analysis.

References

The Discovery and Enduring Significance of Lanthanum Citrate Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and characterization of lanthanum citrate (B86180) complexes. From the initial isolation of the lanthanum element to the synthesis and analysis of its intricate coordination compounds with citric acid, this document details the scientific journey that has established lanthanum citrate's role in fields ranging from materials science to medicine. It consolidates key quantitative data, outlines detailed experimental protocols for synthesis and characterization, and visualizes complex biological and experimental processes. This guide is intended to be a foundational resource for professionals engaged in research and development involving lanthanide coordination chemistry and its applications.

A Historical Perspective: From "Hidden" Element to Complex Chemistry

The story of this compound begins with the discovery of its constituent metal. In 1839, Swedish chemist Carl Gustaf Mosander, while studying cerium nitrate (B79036), successfully isolated a new rare earth element. He named it "lanthanum" from the Greek word lanthanein, meaning "to lie hidden," a nod to its elusive nature within cerite ore.

Following the discovery of lanthanum, the exploration of its coordination chemistry began. Citric acid, a ubiquitous tricarboxylic acid in nature, was a logical candidate for study as a chelating agent due to its multiple carboxylate and hydroxyl groups capable of forming stable complexes with metal ions. Early studies on lanthanide citrates were often focused on improving separation and purification methods for the rare earth elements. However, the unique properties of these complexes soon established them as a distinct field of study, with applications emerging in catalysis, materials science, and, more recently, pharmacology.

Synthesis of this compound Complexes

The preparation of this compound can be achieved through several methods, primarily precipitation and hydrothermal synthesis. The chosen method influences the crystallinity, morphology, and stoichiometry of the final product.

Precipitation Method

The precipitation method involves the reaction of a soluble lanthanum salt, such as lanthanum chloride (LaCl₃) or lanthanum nitrate (La(NO₃)₃), with citric acid in an aqueous solution. The pH of the solution is a critical parameter that must be controlled to facilitate the formation of the desired this compound precipitate.

  • Preparation of Reagents:

    • Prepare a 0.1 M solution of Lanthanum Chloride (LaCl₃) in deionized water.

    • Prepare a 0.1 M solution of Citric Acid (C₆H₈O₇) in deionized water.

    • Prepare a 0.1 M solution of Sodium Hydroxide (B78521) (NaOH) for pH adjustment.

  • Reaction:

    • In a beaker, combine the LaCl₃ solution and the citric acid solution. A molar ratio of 1:1.2 (La³⁺:Citric Acid) is often used.

    • Heat the mixture to approximately 50°C while stirring continuously with a magnetic stirrer.

  • pH Adjustment and Precipitation:

    • Slowly add the 0.1 M NaOH solution dropwise to the heated mixture until the pH is adjusted to a range of 4.0 - 5.0. A white precipitate of this compound will form.

  • Aging and Isolation:

    • Allow the suspension to age for a designated period (e.g., 2-3 hours) at a constant temperature to ensure complete precipitation and improve crystal quality.

    • Separate the precipitate from the solution by filtration using a Buchner funnel.

  • Washing and Drying:

    • Wash the collected precipitate several times with deionized water to remove any unreacted salts.

    • Dry the final product, this compound Hydrate (LaC₆H₅O₇·nH₂O), in an oven at a controlled temperature (e.g., 80-100°C).

Hydrothermal Synthesis

Hydrothermal synthesis utilizes high temperatures (above 100°C) and pressures to increase the solubility of reactants and promote the crystallization of the product. This method often yields highly crystalline materials. A common route involves the transformation of freshly precipitated lanthanum hydroxide in a citric acid solution.[1]

  • Preparation of Lanthanum Hydroxide:

    • Place 60 mL of a 0.1 M LaCl₃ solution into a beaker.

    • While stirring, add a 0.1 M NaOH solution dropwise until the pH reaches approximately 10, resulting in the precipitation of lanthanum hydroxide (La(OH)₃).

    • Wash the precipitate with redistilled water via filtration until the conductivity of the filtrate is constant.

  • Reaction Mixture Preparation:

    • Disperse the washed La(OH)₃ precipitate into a beaker containing 20 mL of a 0.1 M citric acid solution.

    • Sonicate the mixture for 3 minutes to ensure homogeneous dispersion.

  • Hydrothermal Reaction:

    • Transfer the suspension into a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in an oven at a temperature above 100°C (e.g., 120°C) for a period ranging from 3 to 14 days.[1]

  • Product Recovery:

    • After the reaction period, allow the autoclave to cool to room temperature.

    • Collect the resulting crystalline product by filtration.

    • Wash the product thoroughly with deionized water and dry it in an oven.

G Diagram 1: Precipitation Synthesis Workflow cluster_0 Preparation cluster_1 Reaction & Precipitation cluster_2 Processing A 0.1M LaCl₃ Solution D Mix & Heat to 50°C A->D B 0.1M Citric Acid Solution B->D C 0.1M NaOH Solution E Adjust pH to 4-5 (Precipitation Occurs) C->E D->E F Age Slurry E->F G Filter F->G H Wash with H₂O G->H I Dry H->I J Final Product: This compound I->J

Caption: Workflow for the precipitation synthesis of this compound.

G Diagram 2: Hydrothermal Synthesis Workflow cluster_0 Precursor Synthesis cluster_1 Reaction cluster_2 Recovery A 0.1M LaCl₃ + 0.1M NaOH B Precipitate La(OH)₃ (pH ≈ 10) A->B C Wash Precipitate B->C D Disperse La(OH)₃ in 0.1M Citric Acid C->D E Sonicate Mixture D->E F Seal in Autoclave Heat >100°C (3-14 days) E->F G Cool to RT F->G H Filter Product G->H I Wash & Dry H->I J Final Product: Crystalline La-Citrate I->J

Caption: Workflow for the hydrothermal synthesis of this compound.

Structural and Physicochemical Properties

This compound complexes are coordination compounds where the central lanthanum(III) ion is chelated by the citrate ligand. The citrate ion can coordinate to the metal center through its three carboxylate groups and the α-hydroxyl group, leading to a variety of stable structures.

Crystalline Structure

X-ray diffraction studies have been crucial in elucidating the solid-state structure of this compound. One significant finding is the existence of a polymeric this compound with the formula [La(Hcit)(H₂O)]n, where Hcit³⁻ represents the singly protonated citrate anion.[2] This compound was prepared under hydrothermal conditions.[2] In this structure, the La³⁺ ion is nine-fold coordinated, and the citrate ligands act as bridges, forming a compact three-dimensional network.[2][3]

Table 1: Crystallographic Data for Polymeric this compound [La(Hcit)(H₂O)]n [2]
Parameter Value
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)16.765(3)
b (Å)8.822(2)
c (Å)14.048(3)
β (°)120.64(3)
Z (formula units/cell)8
Stability in Aqueous Solution

The stability of this compound complexes in aqueous solution is a key parameter for many of its applications. The stability constants (log K) quantify the strength of the metal-ligand interaction. These constants are typically determined using potentiometric titration, where the change in pH of a solution containing the metal ion and ligand is monitored upon titration with a standard base.

| Table 2: Related Stability and Dissociation Constants for Lanthanide-Citrate Systems [4] | | | :--- | :--- | :--- | | Equilibrium | Lanthanide (Ln) | pK (-log K) | | LnCit(s) ↔ Ln³⁺ + Cit³⁻ | Er | 9.41 | | | Ho | 11.52 | | LnCit ↔ Ln³⁺ + Cit³⁻ | Er | 6.48 | | | Ho | 6.23 | | | Lu | 7.52 |

Note: Lower pK values indicate higher stability for the dissociation of the solid (solubility product) and higher stability for the aqueous complex.

Methods of Characterization

A suite of analytical techniques is employed to characterize the structure, composition, and thermal properties of synthesized this compound complexes.

G Diagram 3: Characterization Workflow cluster_0 Analytical Techniques cluster_1 Information Obtained A Synthesized This compound Sample B Potentiometric Titration A->B C FTIR Spectroscopy A->C D Thermogravimetric Analysis (TGA) A->D E X-Ray Diffraction (XRD) A->E F Elemental Analysis A->F G Stability Constants (log K) B->G H Functional Groups Coordination Mode C->H I Thermal Stability Hydration State D->I J Crystalline Structure Phase Purity E->J K Elemental Composition Stoichiometry F->K

Caption: General workflow for the characterization of this compound.

Potentiometric Titration

This is the primary method for determining the stability constants of metal-ligand complexes in solution. It involves titrating a solution containing the lanthanum ion and citric acid with a standardized solution of a strong base (e.g., NaOH). A glass electrode is used to monitor the pH changes. The titration data allows for the calculation of the formation constants (K) for the various complex species that form at different pH values.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups involved in the coordination between lanthanum and the citrate ligand. The positions of the characteristic absorption bands of the carboxylate (-COO⁻) and hydroxyl (-OH) groups of citric acid shift upon complexation with the La³⁺ ion. The difference in the frequencies of the asymmetric and symmetric stretching vibrations of the carboxylate groups provides insight into the coordination mode (e.g., monodentate, bidentate, or bridging).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For this compound hydrates, TGA reveals distinct mass loss steps corresponding to the removal of lattice water and coordinated water molecules. At higher temperatures, the citrate ligand decomposes, ultimately yielding lanthanum oxide (La₂O₃) as the final residue. This analysis is crucial for determining the hydration state and thermal stability of the complex.

X-Ray Diffraction (XRD)

Powder XRD is an essential technique for confirming the crystalline structure and phase purity of the synthesized this compound. The resulting diffraction pattern is a fingerprint of the crystalline material, and by comparing it to known patterns or by solving the structure, one can determine the unit cell parameters, space group, and atomic arrangement as detailed in Table 1.

Biological Activity and Mechanisms of Action

The biological effects of this compound are primarily driven by the properties of the lanthanum(III) ion. La³⁺ is known to interact with biological systems, often by acting as an antagonist or substitute for calcium (Ca²⁺) due to their similar ionic radii but different charges.

Induction of Anoikis in Cancer Cells

Recent research has demonstrated that this compound can induce a specific form of programmed cell death, known as anoikis, in HeLa cancer cells.[5] Anoikis is apoptosis that occurs when anchorage-dependent cells detach from the extracellular matrix. This finding is significant for oncology research, as resistance to anoikis is a hallmark of metastatic cancer cells. The mechanism involves the intrinsic caspase pathway.[5]

G Diagram 4: Pathway of La-Citrate Induced Anoikis in HeLa Cells LaCit This compound (LaCit) Actin Reorganization of Actin Cytoskeleton LaCit->Actin Bax Increased Bax Expression LaCit->Bax Mito Mitochondria Actin->Mito Co-localization MMP Decreased Mitochondrial Membrane Potential Mito->MMP Casp9 Caspase-9 Cleavage (Activation) MMP->Casp9 Bax->Mito PARP PARP Cleavage Casp9->PARP Casp8 Caspase-8 Activation (Later Event) Casp8->PARP Anoikis Anoikis (Cell Death) PARP->Anoikis

Caption: Signaling cascade initiated by this compound leading to anoikis.[5]

Phosphate (B84403) Binder in Hyperphosphatemia

Lanthanum compounds, most notably lanthanum carbonate, are used clinically as phosphate binders to treat hyperphosphatemia in patients with end-stage renal disease.[6][7] The mechanism of action is a direct chemical interaction within the gastrointestinal tract. This compound would function similarly. When taken with meals, the lanthanum salt dissociates in the acidic environment of the stomach, releasing La³⁺ ions. These ions have a high affinity for dietary phosphate, forming highly insoluble lanthanum phosphate (LaPO₄) complexes that are not absorbed and are subsequently excreted. This process reduces the overall absorption of phosphate into the bloodstream.

G Diagram 5: Mechanism of Action as a Phosphate Binder A Oral Administration of La-Citrate with Meal B Dissociation in Stomach Acid (Release of La³⁺) A->B D Formation of Insoluble Lanthanum Phosphate (LaPO₄) B->D C Dietary Phosphate (PO₄³⁻) in GI Tract C->D E Reduced Phosphate Absorption D->E F Excretion of LaPO₄ D->F G Lower Serum Phosphate Levels E->G G Diagram 6: Lanthanum as an Agonist of the Ca-Sensing Receptor cluster_0 Parathyroid Cell CaSR Calcium-Sensing Receptor (CaSR) Gq Gq/11 CaSR->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP₃ & DAG PLC->IP3 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PTH Inhibition of PTH Synthesis & Secretion Ca_release->PTH La Lanthanum Ion (La³⁺) La->CaSR Agonist (High Affinity) Ca Calcium Ion (Ca²⁺) Ca->CaSR Agonist (Lower Affinity)

References

Biochemical Applications of Lanthanum Citrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanthanum, a rare earth element, exhibits unique biochemical properties primarily through its trivalent cation (La³⁺). Lanthanum citrate (B86180), as a coordination complex of lanthanum and citric acid, serves as a bioavailable source of lanthanum ions. This technical guide provides an in-depth overview of the core biochemical applications of lanthanum citrate, focusing on its role as a phosphate (B84403) binder, a modulator of calcium signaling pathways, and a tool in studying paracellular permeability. This document synthesizes quantitative data, details experimental protocols, and provides visual representations of key pathways and workflows to support researchers and professionals in drug development and biomedical research. While much of the existing research has been conducted with other lanthanum salts, such as lanthanum carbonate and lanthanum chloride, the underlying mechanisms are attributed to the lanthanum ion, making the findings broadly applicable to this compound.

Introduction

This compound is a coordination compound formed between lanthanum and citric acid.[1] Its biochemical significance stems from the release of the trivalent lanthanum ion (La³⁺), which acts as a potent modulator of several biological processes. The primary applications of lanthanum in a biochemical context are:

  • Phosphate Sequestration: Lanthanum ions form insoluble complexes with phosphate, a principle applied in the management of hyperphosphatemia in chronic kidney disease (CKD).

  • Calcium Signaling Antagonism: Due to its similar ionic radius and higher charge density compared to Ca²⁺, La³⁺ acts as a competitive antagonist at calcium binding sites, including voltage-gated calcium channels and the calcium-sensing receptor (CaSR).[2]

  • Paracellular Permeability Tracer: The electron-dense nature of lanthanum makes it a valuable tool in electron microscopy for visualizing and assessing the permeability of tight junctions.[3]

  • Neurobiological Research: The ability of lanthanum to interfere with calcium-dependent processes has made it a tool for studying neurotoxicity and neurotransmitter release.[4]

This guide will delve into the mechanisms, quantitative data, and experimental methodologies associated with these applications.

Phosphate Binding and Management of Hyperphosphatemia

One of the most well-established clinical applications of lanthanum is as a phosphate binder.[5][6] Lanthanum carbonate is an approved drug for this indication, and this compound is expected to function similarly by releasing La³⁺ in the gastrointestinal tract to bind with dietary phosphate.[7]

Mechanism of Action

In the acidic environment of the stomach and the more neutral pH of the small intestine, this compound dissociates to release La³⁺ ions. These ions have a high affinity for phosphate ions (PO₄³⁻), forming insoluble lanthanum phosphate (LaPO₄) complexes. This prevents the absorption of dietary phosphate into the bloodstream.

cluster_binding Phosphate Binding This compound (Oral) This compound (Oral) GI Tract GI Tract This compound (Oral)->GI Tract La³⁺ La³⁺ GI Tract->La³⁺ Insoluble LaPO₄ Insoluble LaPO₄ La³⁺->Insoluble LaPO₄ Binds Dietary Phosphate (PO₄³⁻) Dietary Phosphate (PO₄³⁻) Dietary Phosphate (PO₄³⁻)->GI Tract Dietary Phosphate (PO₄³⁻)->Insoluble LaPO₄ Binds Excretion Excretion Insoluble LaPO₄->Excretion

Caption: Mechanism of Action for Lanthanum-Based Phosphate Binders.
Quantitative Data

The following table summarizes the phosphate-binding efficacy of lanthanum carbonate, which serves as a proxy for this compound.

ParameterVehicleLanthanum CarbonateReference
Mean Serum Phosphate (mg/dL) Increased trendNo significant change[6]
Mean Urinary Phosphate Excretion (mg/16h) 12.1 ± 5.31.4 ± 2.0 (at 2000 mg/kg/day)[6]
Phosphate Control (<1.9 mmol/L) 23%59%[6]
Experimental Protocol: In Vitro Phosphate Binding Assay

This protocol describes a method to assess the phosphate binding capacity of this compound in simulated gastric and intestinal fluids.

Materials:

  • This compound

  • Simulated Gastric Fluid (SGF): 0.2% (w/v) NaCl, 0.32% (w/v) pepsin, adjusted to pH 1.2 with HCl.

  • Simulated Intestinal Fluid (SIF): 0.68% (w/v) KH₂PO₄, 0.896% (w/v) pancreatin, adjusted to pH 7.5 with NaOH.

  • Phosphate standard solution

  • Malachite green reagent

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound.

  • Prepare SGF and SIF solutions containing a known concentration of phosphate.

  • Add varying concentrations of the this compound stock solution to the SGF and SIF solutions.

  • Incubate the mixtures at 37°C for a specified time (e.g., 1 hour for SGF, 2 hours for SIF) with constant agitation.

  • Centrifuge the samples to pellet the insoluble lanthanum phosphate.

  • Collect the supernatant and measure the remaining phosphate concentration using the malachite green colorimetric method.

  • Calculate the amount of phosphate bound per milligram of this compound.

Modulation of Calcium Signaling

Lanthanum ions are potent modulators of calcium signaling pathways due to their ability to act as a Ca²⁺ mimetic and antagonist.[2]

Mechanism of Action: Calcium Channel Blockade and CaSR Modulation

La³⁺ can directly block voltage-gated calcium channels, preventing the influx of Ca²⁺ that triggers numerous cellular processes.[8] Additionally, La³⁺ is a potent agonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that plays a crucial role in regulating systemic calcium homeostasis.[9][10]

cluster_membrane Cell Membrane Ca_Channel Voltage-Gated Calcium Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx CaSR Calcium-Sensing Receptor (CaSR) Downstream_Signaling Downstream Signaling (e.g., PTH secretion) CaSR->Downstream_Signaling Modulates La³⁺ La³⁺ La³⁺->Ca_Channel Blocks La³⁺->CaSR Activates Ca²⁺ Ca²⁺ Ca²⁺->Ca_Channel Normal Influx Ca_Influx->Downstream_Signaling Triggers

Caption: Dual role of La³⁺ in modulating calcium signaling pathways.
Quantitative Data

The following table summarizes key quantitative data on the interaction of lanthanum with calcium signaling components.

ParameterValueConditionReference
Dissociation Constant (Kd) for Ca²⁺ Channel Blockade 7.5 x 10⁻⁷ MBullfrog atrial cells[8]
EC₅₀ for CaSR Activation by La³⁺ 77.28 nMHEK-293 cells[9]
EC₅₀ for CaSR Activation by Ca²⁺ (alone) 2.30 mMHEK-293 cells[9]
EC₅₀ for CaSR Activation by Ca²⁺ (+1 nM LaCl₃) 1.26 mMHEK-293 cells[9]
Experimental Protocol: Cell Viability (MTT) Assay

This protocol can be used to assess the cytotoxic effects of this compound, which may be mediated by the disruption of calcium homeostasis.[11]

Materials:

  • Cell line of interest (e.g., neuronal or glial cells)[11]

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control.

  • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Paracellular Permeability Tracer

Lanthanum's high atomic number and electron density make it an excellent tracer for electron microscopy to visualize and assess the permeability of paracellular pathways, particularly tight junctions.[3][12]

Mechanism of Action

When introduced into the extracellular space, lanthanum ions can penetrate leaky tight junctions but are excluded from intact, "tight" junctions. This differential penetration allows for the ultrastructural localization of permeable and impermeable regions of an epithelium or endothelium.

cluster_epithelium Epithelial Cell Layer Cell1 Epithelial Cell 1 TJ Tight Junction Cell1->TJ Cell2 Epithelial Cell 2 TJ->Cell2 No_Penetration No Penetration TJ->No_Penetration If 'Tight' Penetration Penetration TJ->Penetration If 'Leaky' La³⁺_Apical Lanthanum (Apical) La³⁺_Apical->TJ La³⁺_Basolateral Lanthanum (Basolateral) Penetration->La³⁺_Basolateral

Caption: Lanthanum as a tracer for tight junction permeability.
Experimental Protocol: Lanthanum Tracer Assay for Paracellular Permeability

This protocol outlines the general steps for using a lanthanum salt as a tracer to assess tight junction permeability in cell culture.[3]

Materials:

  • Epithelial or endothelial cells grown on permeable supports (e.g., Transwell inserts)

  • Lanthanum salt solution (e.g., lanthanum chloride or nitrate (B79036) in a buffered solution, pH 7.4)

  • Fixative solution (e.g., glutaraldehyde (B144438) in cacodylate buffer)

  • Transmission Electron Microscope (TEM) and associated reagents for sample processing

Procedure:

  • Culture cells on permeable supports until a confluent monolayer with mature tight junctions is formed. This can be verified by measuring transepithelial electrical resistance (TER).

  • Gently wash the cell monolayers.

  • Add the lanthanum-containing solution to the apical (or basolateral) chamber of the permeable support.

  • Incubate for a defined period to allow for potential tracer penetration.

  • Fix the cells with glutaraldehyde.

  • Process the samples for TEM, including post-fixation with osmium tetroxide, dehydration, and embedding in resin.

  • Cut ultrathin sections and examine them with a TEM to visualize the localization of the electron-dense lanthanum precipitate within the tight junctions.

Conclusion

This compound, through the action of its constituent lanthanum ion, has diverse and significant applications in biochemical research and drug development. Its ability to bind phosphate, antagonize calcium signaling, and act as a paracellular tracer provides a versatile tool for studying and manipulating fundamental biological processes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and scientists to explore and utilize the biochemical properties of this compound in their work. Further research is warranted to elucidate any specific roles of the citrate moiety and to expand the therapeutic applications of this compound.

References

Potential Pharmaceutical Uses of Lanthanum Citrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanthanum, a rare earth element, has garnered significant interest in the pharmaceutical industry, primarily through the established use of lanthanum carbonate as a phosphate (B84403) binder in the management of hyperphosphatemia associated with chronic kidney disease (CKD). This technical guide explores the potential pharmaceutical applications of lanthanum citrate (B86180), a coordination compound of lanthanum and citric acid. While direct clinical data on lanthanum citrate is limited, this document synthesizes existing research on various lanthanum salts to extrapolate potential therapeutic avenues. The primary focus will be on its role as a phosphate binder, its potential in bone metabolism, and its emerging prospects in oncology. This guide provides a comprehensive overview of the mechanisms of action, relevant preclinical and clinical data, detailed experimental protocols, and key signaling pathways, offering a foundational resource for researchers and drug development professionals.

Introduction to Lanthanum in Medicine

Lanthanide compounds have diverse medical applications, ranging from contrast agents in magnetic resonance imaging (MRI) to therapeutic agents for hyperphosphatemia and bone pain palliation.[1] The trivalent lanthanum ion (La³⁺) shares a similar ionic radius with the calcium ion (Ca²⁺) but possesses a higher charge density, enabling it to interact with biological systems, particularly in calcium-dependent processes.[1] Lanthanum carbonate is the most well-known pharmaceutical formulation, approved for the treatment of hyperphosphatemia in patients with end-stage renal disease (ESRD).[2][3] this compound, as a coordination complex, offers potential advantages in terms of solubility and bioavailability of the lanthanum ion, making it a subject of interest for various therapeutic applications.[4][5]

Management of Hyperphosphatemia

The primary and most established pharmaceutical use of lanthanum is in the management of hyperphosphatemia, a condition characterized by elevated serum phosphate levels, commonly seen in patients with chronic kidney disease.

Mechanism of Action

In the acidic environment of the upper gastrointestinal tract, lanthanum salts dissociate to release trivalent lanthanum ions (La³⁺).[1][6] These ions exhibit a high binding affinity for dietary phosphate, forming insoluble lanthanum phosphate (LaPO₄) complexes that are not absorbed and are subsequently excreted in the feces.[6][7] This reduction in phosphate absorption leads to a decrease in serum phosphorus concentrations and the calcium-phosphorus product.[6]

Experimental Workflow: In Vitro Phosphate Binding Assay

prep Preparation of Phosphate Solutions (pH 3, 5, 7) binder Addition of Lanthanum Salt (e.g., Lanthanum Carbonate) prep->binder incubation Incubation at 37°C (Simulated Physiological Conditions) binder->incubation separation Separation of Solid and Supernatant (Centrifugation) incubation->separation analysis Phosphate Concentration Measurement in Supernatant (Colorimetric Assay) separation->analysis calculation Calculation of Phosphate Bound to Lanthanum Salt analysis->calculation

Caption: Workflow for determining the in vitro phosphate binding capacity of a lanthanum salt.

Efficacy of Lanthanum Salts as Phosphate Binders

Table 1: Comparative In Vitro Phosphate Binding Affinity of Lanthanum Carbonate and Sevelamer (B1230288) Hydrochloride

CompoundpHLangmuir Equilibrium Binding Affinity (K₁) (mM⁻¹)
Lanthanum Carbonate 3 - 76.1 ± 1.0
Sevelamer Hydrochloride 30.025 ± 0.002
Sevelamer Hydrochloride 5 - 71.5 ± 0.8
Data sourced from in vitro comparative studies.[6]

Table 2: Clinical Efficacy of Lanthanum Carbonate in Hyperphosphatemia (6-Month Study)

ParameterLanthanum Carbonate Group (n=75)Sevelamer Carbonate Group (n=75)
Baseline Serum Phosphate (mg/dL) 8.79 ± 0.288.31 ± 0.09
Serum Phosphate at 6 Months (mg/dL) 4.02 ± 0.125.11 ± 0.18
Percentage Reduction in Serum Phosphate 54%38%
Data from a comparative clinical study in CKD patients.[8]
Experimental Protocol: Evaluation of Phosphate Binder Efficacy in a Rat Model of Chronic Renal Failure

This protocol is based on studies evaluating lanthanum carbonate and can be adapted for this compound.[4]

  • Animal Model: Male Sprague-Dawley rats are subjected to 5/6 nephrectomy to induce chronic renal failure.

  • Diet: Animals are fed a diet with controlled phosphate content.

  • Treatment Groups:

    • Vehicle control (placebo)

    • This compound (various doses)

    • Positive control (e.g., lanthanum carbonate)

  • Administration: The phosphate binders are mixed with the feed and administered for a predefined period (e.g., 4-6 weeks).

  • Sample Collection: 24-hour urine and blood samples are collected at baseline and at regular intervals during the study.

  • Biochemical Analysis: Serum and urinary phosphate, calcium, and creatinine (B1669602) levels are measured.

  • Endpoint: The primary endpoint is the reduction in urinary phosphate excretion and the control of serum phosphate levels compared to the vehicle group.

Potential Role in Bone Metabolism and Osteoporosis

Lanthanum's similarity to calcium suggests a potential role in bone metabolism. Preclinical studies have explored the effects of lanthanum salts on bone formation and resorption.

Mechanism of Action in Bone

The precise mechanism by which lanthanum influences bone metabolism is not fully elucidated but is thought to involve interactions with bone cells and signaling pathways that regulate bone remodeling. Studies with lanthanum chloride have shown that it can attenuate the formation and function of osteoclasts, the cells responsible for bone resorption.[9] This effect appears to be mediated through the downregulation of the RANKL-induced NF-κB and NFATc1 signaling pathways.[9]

Signaling Pathway: RANKL/OPG in Osteoclastogenesis

RANKL RANKL RANK RANK RANKL->RANK Binds NFkB NF-κB Activation RANK->NFkB NFATc1 NFATc1 Expression RANK->NFATc1 OPG OPG OPG->RANKL Inhibits Lanthanum Lanthanum (La³⁺) Lanthanum->NFkB Inhibits Lanthanum->NFATc1 Inhibits Osteoclast Osteoclast Differentiation and Activation NFkB->Osteoclast NFATc1->Osteoclast Resorption Bone Resorption Osteoclast->Resorption

Caption: Lanthanum's inhibitory effect on the RANKL-mediated signaling pathway in osteoclasts.

Preclinical Evidence for Lanthanide Citrate in Osteoporosis

A study utilizing a lanthanide citrate mixture (Lancer®) in an ovariectomized (OVX) rat model of post-menopausal osteoporosis demonstrated positive effects on bone formation.[1]

Table 3: Effects of a Lanthanide Citrate Mixture on Bone Parameters in OVX Rats

GroupTrabecular Density (μCT)Osteocalcin (B1147995) (Oc) LevelsBone MassCalcium Content in Bone Ash
OVX Control DecreasedIncreasedDecreasedDecreased
OVX + Lanthanide Citrate Increased (vs. OVX Control)Clearly Increased (p < 0.001 vs. OVX Control)Significantly Higher (vs. OVX Control)Significantly Higher (vs. OVX Control)
μCT: micro-computed tomography. Data adapted from a preclinical study in a rat model of post-menopausal osteoporosis.[1]
Experimental Protocol: Evaluation of this compound in a Post-Menopausal Osteoporosis Model

This protocol is based on the study of a lanthanide citrate mixture.[1]

  • Animal Model: Four-month-old female Wistar Han rats undergo ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss, mimicking post-menopausal osteoporosis. A sham-operated group serves as a positive control.

  • Treatment Groups:

    • Sham-operated control

    • OVX control

    • OVX + this compound (administered in feed)

  • Duration: Treatment is administered for a specified period (e.g., 3 months).

  • Bone Marker Analysis: Serum levels of osteocalcin (a marker of bone formation) and urinary excretion of pyridinoline (B42742) (a marker of bone resorption) are measured.

  • Bone Microarchitecture Analysis: Femurs and vertebrae are collected for analysis by peripheral quantitative computed tomography (pQCT) and micro-computed tomography (μCT) to assess bone mineral density and trabecular architecture.

  • Bone Composition Analysis: Bone ash is analyzed for calcium, phosphorus, and magnesium content.

Emerging Potential in Oncology

The anticancer properties of lanthanum compounds are an emerging area of research. Studies have shown that lanthanum can inhibit the proliferation of various cancer cells and sensitize them to conventional chemotherapy.

Proposed Mechanisms of Anticancer Activity

The anticancer effects of lanthanum are likely multifactorial. One key mechanism involves the inhibition of the PI3K/Akt signaling pathway, a critical cell survival pathway that is often dysregulated in cancer.[10][11] By inhibiting this pathway, lanthanum can promote apoptosis and attenuate DNA repair mechanisms, thereby enhancing the efficacy of DNA-damaging agents like cisplatin (B142131).[10] Other proposed mechanisms include the induction of oxidative stress and the modulation of tumor-related gene expression.[12][13]

Signaling Pathway: PI3K/Akt Inhibition by Lanthanum in Cancer Cells

GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits Lanthanum Lanthanum (La³⁺) Lanthanum->PI3K Inhibits Lanthanum->Akt Inhibits

Caption: Lanthanum's inhibitory effect on the PI3K/Akt signaling pathway in cancer cells.

Preclinical Anticancer Studies with Lanthanum Compounds

While studies specifically using this compound are lacking, research on lanthanum chloride and other lanthanum complexes provides proof-of-concept for the anticancer potential of the lanthanum ion.

Table 4: In Vitro and In Vivo Anticancer Activity of a Lanthanum Complex (KP772)

ParameterFinding
In Vitro Cytotoxicity (IC₅₀) Low micromolar range in >60 tumor cell models
Mechanism of Action Induction of apoptosis, cell cycle arrest in G0/G1 phase
In Vivo Efficacy Comparable to cisplatin and methotrexate (B535133) in a human colon carcinoma xenograft model
Toxicity (NOAEL in rats) 7.5 mg/kg
NOAEL: No-Observed-Adverse-Effect Level. Data from a study on [tris(1,10-phenanthroline)lanthanum(III)]trithiocyanate.[4]
Experimental Protocol: In Vitro Evaluation of this compound's Anticancer Activity

This protocol can be used to assess the potential anticancer effects of this compound.

  • Cell Lines: A panel of human cancer cell lines (e.g., ovarian, colon, breast cancer) and a non-cancerous control cell line are used.

  • Cytotoxicity Assay (MTT or SRB assay): Cells are treated with increasing concentrations of this compound for 48-72 hours to determine the IC₅₀ (the concentration that inhibits cell growth by 50%).

  • Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining): Cells are treated with this compound at its IC₅₀ concentration and analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

  • Cell Cycle Analysis: Cells are treated with this compound, stained with propidium iodide, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Western Blot Analysis: Protein lysates from treated cells are analyzed by Western blotting to assess the expression levels of key proteins in relevant signaling pathways (e.g., PI3K, Akt, p-Akt, Bcl-2, Bax, caspases).

Pharmacokinetics and Safety

The pharmacokinetic profile of lanthanum from lanthanum carbonate is characterized by very low systemic absorption.[14][15] It is anticipated that this compound would exhibit a similar pharmacokinetic profile.

Table 5: Pharmacokinetic Parameters of Lanthanum (from Lanthanum Carbonate)

ParameterValue
Oral Bioavailability < 0.002%
Plasma Protein Binding > 99%
Primary Route of Elimination Biliary excretion
Data from studies in healthy subjects and CKD patients.[6][14][15]

The safety profile of lanthanum carbonate is well-established, with the most common adverse events being mild to moderate gastrointestinal effects such as nausea, vomiting, and abdominal pain.[3] Long-term studies have not shown evidence of bone or liver toxicity.[3][16]

Future Directions and Conclusion

This compound holds promise as a pharmaceutical agent, building on the established success of lanthanum carbonate. Its primary potential lies in the management of hyperphosphatemia, where its efficacy is expected to be comparable to that of lanthanum carbonate. Furthermore, preclinical evidence suggests intriguing possibilities in the treatment of osteoporosis and cancer, although these applications require further investigation with pure this compound. Future research should focus on direct comparative studies of this compound with other phosphate binders, in-depth mechanistic studies in bone metabolism and oncology, and the development of novel formulations, potentially for drug delivery applications. This technical guide provides a solid foundation for researchers to explore and unlock the full therapeutic potential of this compound.

References

Unraveling Lanthanum Citrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Lanthanum citrate (B86180), a salt formed from the rare earth element lanthanum and citric acid, is a compound of significant interest in various scientific and pharmaceutical fields. Its primary application lies in its function as a phosphate (B84403) binder for the treatment of hyperphosphatemia in patients with end-stage renal disease. This technical guide provides an in-depth overview of the molecular characteristics, synthesis, and mechanism of action of lanthanum citrate, tailored for researchers, scientists, and professionals in drug development.

Molecular Formula and Weight

The molecular formula and weight of this compound can vary depending on its hydration state. Several forms have been identified, including anhydrous and various hydrated species. The fundamental properties of these forms are summarized below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Reference
This compoundC6H8LaO7331.03[1]
This compound (1:1 salt)C6H5LaO7328.00[2]
This compound HydrateC6H10LaO8349.04[3]
This compound Trihydrate[La(C6H5O7)(H2O)2]·H2ONot specified[4]
Polymeric this compound[La(Hcit)(H2O)]nNot specified[5]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the hydrothermal method being a common approach for producing a polymeric form.

Experimental Protocol: Hydrothermal Synthesis of Polymeric this compound

This protocol describes the synthesis of a polymeric this compound, [La(Hcit)(H2O)]n, as detailed in the literature.[5]

Materials:

  • Lanthanum oxide (La2O3)

  • Citric acid

  • Deionized water

Procedure:

  • A mixture of lanthanum oxide and citric acid is prepared in deionized water.

  • The pH of the resulting solution is adjusted to a range of 2.2 to 2.5.

  • The mixture is then subjected to hydrothermal conditions, heating it to 120 °C.

  • The reaction is allowed to proceed under these conditions, leading to the formation of the polymeric this compound.

  • The resulting solid is then isolated.

Characterization: The synthesized compound can be characterized using elemental analysis, infrared spectroscopy (IR), thermogravimetric and differential thermal analysis (TG-DTA), and X-ray crystallography to confirm its structure and thermal stability.[5] The resulting polymeric this compound is noted to be thermally stable up to 158 °C and insoluble in common solvents.[5]

G Hydrothermal Synthesis of Polymeric this compound cluster_process Process cluster_product Product La2O3 Lanthanum Oxide (La₂O₃) Mixing Mixing La2O3->Mixing CitricAcid Citric Acid CitricAcid->Mixing H2O Deionized Water H2O->Mixing pH_Adjustment pH Adjustment (2.2-2.5) Mixing->pH_Adjustment Hydrothermal_Reaction Hydrothermal Reaction (120°C) pH_Adjustment->Hydrothermal_Reaction Isolation Isolation Hydrothermal_Reaction->Isolation Polymeric_LaCitrate Polymeric this compound [La(Hcit)(H₂O)]n Isolation->Polymeric_LaCitrate

Caption: Workflow for the hydrothermal synthesis of polymeric this compound.

Mechanism of Action as a Phosphate Binder

This compound's therapeutic effect in managing hyperphosphatemia stems from its ability to bind to dietary phosphate in the gastrointestinal tract, thereby preventing its absorption into the bloodstream.

The process begins with the ingestion of this compound. In the acidic environment of the stomach, the this compound dissociates to release lanthanum ions (La³⁺). As these ions travel to the more alkaline environment of the small intestine, where dietary phosphate is absorbed, they exhibit a high affinity for phosphate ions (PO₄³⁻). The lanthanum ions readily bind with phosphate to form insoluble lanthanum phosphate (LaPO₄), which is then excreted in the feces. This action effectively reduces the overall phosphate load in the body.

G Mechanism of Phosphate Binding by this compound cluster_ingestion Gastrointestinal Tract cluster_binding Binding and Excretion cluster_outcome Therapeutic Outcome Ingestion Ingestion of This compound Stomach Stomach (Acidic pH) Dissociation to La³⁺ Ingestion->Stomach Intestine Small Intestine (Alkaline pH) Dietary Phosphate Present Stomach->Intestine Binding La³⁺ binds with PO₄³⁻ Intestine->Binding Formation Formation of Insoluble Lanthanum Phosphate (LaPO₄) Binding->Formation Excretion Excretion in Feces Formation->Excretion Outcome Reduced Phosphate Absorption and Lowered Serum Phosphate Excretion->Outcome

Caption: Signaling pathway of this compound as a phosphate binder.

References

An In-depth Technical Guide to the Stability and Decomposition of Lanthanum Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanum citrate (B86180), a salt formed between the rare earth element lanthanum and citric acid, is a compound of increasing interest in various scientific fields, including its potential applications in pharmaceuticals. A thorough understanding of its stability and decomposition profile is paramount for ensuring its quality, safety, and efficacy in any application. This technical guide provides a comprehensive overview of the current knowledge on the stability of lanthanum citrate under various conditions and its decomposition pathways.

Chemical and Physical Properties

PropertyValueReference
Molecular FormulaC₆H₅LaO₇--INVALID-LINK--1
AppearanceWhite powder[2]
pH (in solution)Dependent on preparation, typically in the acidic range (e.g., 2.2-2.5 or 4-5)--INVALID-LINK--1,[3]

Stability Profile

The stability of this compound is influenced by several factors, including temperature, pH, and light.

Thermal Stability and Decomposition

Thermal analysis has been a key method to characterize the stability of this compound. Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) have revealed a multi-step decomposition process for hydrated forms of this compound.

A polymeric form of this compound has been reported to be thermally stable up to 158 °C.[1]

Table 1: Thermal Decomposition Stages of this compound Trihydrate

Temperature Range (°C)Weight Loss (%)Associated Event
Ambient - ~150-Loss of lattice water
~150 - ~250-Loss of coordinated water
> 350-Decomposition of the citrate moiety to form lanthanum oxide (La₂O₃)

Note: Specific weight loss percentages are not available in the cited literature.

The final decomposition product upon heating is typically lanthanum oxide (La₂O₃).[4]

pH-Dependent Stability and Solubility

The stability and solubility of this compound are highly dependent on the pH of the aqueous solution. In acidic conditions (e.g., pH 2.2-2.5), the formation of a polymeric this compound has been observed.[1] The solubility of lanthanide citrates, in general, is influenced by pH, with varying dominance of different complex species across the pH range.[5][6] For instance, in a related system, the solubility of holmium citrate is lower than holmium hydroxide (B78521) below pH 7.67, and this trend is reversed above this pH.[5]

Hydrolytic and Photolytic Stability

Detailed quantitative data on the hydrolytic and photolytic stability of this compound is limited in the public domain. General principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines (Q1A, Q1B) would be applicable to thoroughly investigate these aspects.[7][8][9][10][11][12][13] Such studies would involve subjecting this compound to stress conditions of hydrolysis at various pH values and exposure to controlled light sources to identify potential degradation pathways and products.

Decomposition Pathways

The primary decomposition pathway for this compound is thermal decomposition. The citrate ligand is organic and will decompose at elevated temperatures, ultimately yielding lanthanum oxide.

Based on the thermal analysis data, a proposed thermal decomposition pathway is visualized below:

G cluster_workflow Thermal Decomposition Pathway of this compound Hydrate A This compound Hydrate [La(C₆H₅O₇)(H₂O)n] B Anhydrous this compound [La(C₆H₅O₇)] A->B Heat (Loss of H₂O) C Intermediate Species B->C Further Heating (Citrate Decomposition) D Lanthanum Oxide (La₂O₃) C->D High Temperature

Thermal decomposition of this compound hydrate.

Experimental Protocols

Thermal Analysis (TGA/DTA)
  • Objective: To determine the thermal stability and decomposition profile of this compound.

  • Instrumentation: A simultaneous thermogravimetric/differential thermal analyzer (TG/DTA).

  • Methodology:

    • Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into an appropriate crucible (e.g., alumina (B75360) or platinum).

    • Place the crucible in the TG/DTA instrument.

    • Heat the sample from ambient temperature to a final temperature (e.g., 1000 °C) at a controlled heating rate (e.g., 10 °C/min).

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate to prevent oxidative decomposition.

    • Record the weight loss (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature.

  • Data Analysis: Analyze the resulting TGA and DTA curves to identify temperature ranges of weight loss, corresponding to the loss of water and decomposition of the citrate moiety.

High-Performance Liquid Chromatography (HPLC) for Stability-Indicating Assay (Proposed)
  • Objective: To develop a stability-indicating HPLC method for the quantification of this compound and the detection of its degradation products.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector or a charged aerosol detector (CAD).

  • Proposed Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient will be optimized to separate the citrate and any potential degradation products from the lanthanum ion.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) for the citrate moiety. Alternatively, a CAD could be used for the detection of both lanthanum and citrate.

    • Column Temperature: Maintained at a constant temperature (e.g., 30 °C).

  • Forced Degradation Study Protocol (as per ICH Q1A(R2)):

    • Acid Hydrolysis: Treat a solution of this compound with a suitable acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: Treat a solution of this compound with a suitable base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60 °C) for a defined period.

    • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a defined period.

    • Thermal Degradation: Expose the solid this compound to dry heat (e.g., 105 °C) for a defined period.

    • Photodegradation: Expose a solution and the solid form of this compound to a controlled light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Method Validation: The developed HPLC method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is stability-indicating.

G cluster_workflow Forced Degradation Workflow A This compound (API or Drug Product) B Stress Conditions A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidation B->E F Thermal B->F G Photolytic B->G H Stressed Samples C->H D->H E->H F->H G->H I Analysis by Stability-Indicating Method (e.g., HPLC) H->I J Identification of Degradation Products (e.g., LC-MS) I->J K Elucidation of Degradation Pathways I->K

References

Methodological & Application

Application Notes and Protocols: Lanthanum Citrate as a Precursor for Perovskite Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of perovskite catalysts using lanthanum citrate (B86180) as a precursor. The citrate method is a widely used sol-gel technique that allows for the formation of homogenous, nanocrystalline perovskite powders with high surface areas, which are desirable for catalytic applications.

Introduction

Perovskite oxides, with the general formula ABO3, are a class of materials that have garnered significant attention in catalysis due to their structural stability, compositional flexibility, and unique redox properties.[1][2] Lanthanum-based perovskites, in particular, are effective catalysts for a variety of oxidation and reduction reactions.[1] The synthesis method plays a crucial role in determining the final physicochemical and catalytic properties of the perovskite material.[3] The citrate method, a sol-gel combustion route, is a popular and effective technique for producing high-purity, homogenous perovskite nanoparticles at relatively low temperatures.[3][4]

This method involves the chelation of lanthanum and other metal cations by citric acid in an aqueous solution. Upon evaporation of the solvent, a viscous gel is formed, which is then thermally decomposed to yield the desired perovskite phase. The use of lanthanum citrate as a precursor ensures a high degree of homogeneity and can influence the final morphology and catalytic performance of the material.

Key Advantages of the Citrate Synthesis Method:

  • Homogeneity: Ensures atomic-level mixing of the metal precursors, leading to a more uniform final product.

  • Lower Crystallization Temperatures: Enables the formation of the perovskite phase at lower temperatures compared to traditional solid-state reaction methods.[5]

  • Control over Particle Size and Surface Area: By tuning synthesis parameters, it is possible to control the crystallite size and obtain materials with high surface areas, which is beneficial for catalysis.[3][6]

Experimental Protocols

The following protocols are generalized from various literature sources for the synthesis of lanthanum-based perovskite catalysts using the citrate method.[3][7][8] Researchers should optimize the specific parameters based on the desired composition and properties of the final catalyst.

Protocol 1: Synthesis of LaMnO₃ Perovskite Catalyst

This protocol describes the synthesis of lanthanum manganite (LaMnO₃), a widely studied perovskite catalyst for oxidation reactions.[3][7]

Materials:

  • Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O)

  • Manganese(II) nitrate solution (50% w/w) or Manganese(II) nitrate tetrahydrate (Mn(NO₃)₂·4H₂O)

  • Citric acid monohydrate (C₆H₈O₇·H₂O)

  • Deionized water

  • Ammonia solution (optional, for pH adjustment)

Procedure:

  • Precursor Solution Preparation:

    • Calculate the required stoichiometric amounts of lanthanum nitrate and manganese nitrate to achieve the desired La:Mn molar ratio (typically 1:1 for LaMnO₃).

    • Dissolve the calculated amount of lanthanum nitrate in deionized water in a beaker.

    • In a separate beaker, dissolve the calculated amount of manganese nitrate in deionized water.

    • Combine the two nitrate solutions and stir to ensure homogeneity.

  • Citric Acid Addition:

    • Calculate the amount of citric acid needed. The citric acid to total metal cations molar ratio (CA/M) is a critical parameter and is often varied to optimize the catalyst properties. A common starting point is a CA/M ratio of 1.1.[3]

    • Dissolve the citric acid in deionized water and add it to the mixed metal nitrate solution while stirring continuously.

  • Gel Formation:

    • Heat the solution on a hot plate at approximately 80°C with constant stirring.

    • Continue heating and stirring until the water evaporates, and a viscous gel is formed.

  • Drying:

    • Transfer the gel to a drying oven and dry at 100-120°C for 4-12 hours, or until a solid foam is obtained.

  • Calcination:

    • Transfer the dried solid to a muffle furnace.

    • Heat the material in air to the desired calcination temperature. A typical temperature range is 600-800°C, held for 4-5 hours.[7][8] The heating rate can influence the final properties.

    • Allow the furnace to cool down naturally to room temperature.

    • The resulting powder is the LaMnO₃ perovskite catalyst.

Protocol 2: Synthesis of Doped Lanthanum Perovskite Catalysts (e.g., La₁-ₓA'ₓBO₃)

This protocol is a modification of the first, for synthesizing perovskites where the A-site (lanthanum) is partially substituted with another element (A'), for example, calcium in La₁-ₓCaₓCoO₃.[8]

Materials:

  • Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

  • Dopant metal nitrate (e.g., Calcium nitrate, Ca(NO₃)₂)

  • B-site metal nitrate (e.g., Cobalt(II) nitrate hexahydrate, Co(NO₃)₂·6H₂O)

  • Citric acid monohydrate (C₆H₈O₇·H₂O)

  • Deionized water

Procedure:

  • Precursor Solution Preparation:

    • Calculate the stoichiometric amounts of lanthanum nitrate, the dopant metal nitrate, and the B-site metal nitrate based on the desired final composition (e.g., for La₀.₈Ca₀.₂CoO₃).

    • Dissolve all the nitrate salts in deionized water in a single beaker and stir until a clear solution is obtained.

  • Citric Acid Addition and Gel Formation:

    • Follow steps 2 and 3 from Protocol 1, adjusting the amount of citric acid to maintain the desired CA/M ratio.

  • Drying and Calcination:

    • Follow steps 4 and 5 from Protocol 1. The optimal calcination temperature may vary depending on the specific composition of the doped perovskite. For La₁-ₓCaₓCoO₃, a calcination temperature of 750°C for 5 hours has been reported.[8]

Data Presentation

The properties of perovskite catalysts are highly dependent on the synthesis conditions. The following tables summarize quantitative data from literature on how parameters such as the citric acid to metal ratio (CA/M) and pH affect the final catalyst characteristics.

Table 1: Effect of Synthesis Parameters on the Physicochemical Properties of La₀.₈MnO₃ Perovskites [3]

Sample IDSynthesis pHCA/M RatioCrystallite Size (nm)Surface Area (m²/g)
La₀.₈MnO₃-H⁺-CA1.1Acidic1.12323
La₀.₈MnO₃-H⁺-CA1.5Acidic1.54513
La₀.₈MnO₃-NH₃-CA1.1Neutral1.15810
La₀.₈MnO₃-NH₃-CA1.5Neutral1.5826

Data from G. Magnacca et al., Catalysts, 2021.

Table 2: Surface Area of Doped LaCoO₃ Perovskites [8]

CatalystDopant (x)Surface Area (m²/g)
LaCoO₃010.54
La₀.₈Ca₀.₂CoO₃0.213.26

Data from K. Akinlolu et al., IOP Conf. Series: Materials Science and Engineering, 2019.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis of perovskite catalysts using the citrate method.

G cluster_solution Solution Preparation cluster_gel Gelation cluster_solid Solid Formation cluster_final Final Catalyst A Metal Nitrates (La, Mn, etc.) D Mixing and Stirring A->D B Citric Acid B->D C Deionized Water C->D E Heating (80°C) & Evaporation D->E F Viscous Gel E->F G Drying (100-120°C) F->G H Dried Precursor G->H I Calcination (600-800°C) H->I J Perovskite Catalyst I->J

Citrate Synthesis Workflow
Catalytic Reaction Mechanism

For many oxidation reactions catalyzed by perovskites, the Mars-van Krevelen mechanism is often proposed.[3] This mechanism involves the participation of lattice oxygen from the catalyst in the oxidation of the reactant.

MarsVanKrevelen Catalyst_Ox Catalyst-O (Oxidized State) Catalyst_Red Catalyst-[] (Reduced State with Oxygen Vacancy) Catalyst_Ox->Catalyst_Red 1. Reactant Oxidation Product Product (e.g., CO₂) Catalyst_Ox->Product Catalyst_Red->Catalyst_Ox 2. Catalyst Re-oxidation Reactant Reactant (e.g., CH₄) Reactant->Catalyst_Ox Oxygen Gaseous O₂ Oxygen->Catalyst_Red

Mars-van Krevelen Mechanism

References

Application Notes and Protocols for the Synthesis of Nanoparticles Using Lanthanum Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of lanthanum-based nanoparticles utilizing lanthanum citrate (B86180), either directly as a precursor or formed in situ. It includes comprehensive experimental protocols, tabulated quantitative data from various synthesis methods, and visualizations of experimental workflows and potential biological signaling pathways.

Introduction

Lanthanum-containing nanoparticles, particularly lanthanum oxide (La₂O₃), are gaining significant interest in biomedical research and drug development. Their unique electronic and chemical properties make them suitable for applications ranging from bio-imaging to therapeutic delivery systems. The use of citrate in the synthesis process is advantageous as it can act as both a chelating agent, forming a stable complex with lanthanum ions, and a capping agent, controlling the growth and stability of the nanoparticles. This document outlines key synthesis approaches, including sol-gel and co-precipitation methods, where lanthanum citrate is a key intermediate.

Data Presentation: Synthesis Parameters and Nanoparticle Characteristics

The following tables summarize quantitative data from various studies on the synthesis of lanthanum-based nanoparticles. These tables provide a comparative overview of how different experimental parameters influence the final characteristics of the nanoparticles.

Table 1: Sol-Gel Synthesis of Lanthanum Oxide Nanoparticles

Lanthanum PrecursorMolar Ratio (Metal:Citric Acid)SolventGelation Temp. (°C)Calcination Temp. (°C)Resulting Nanoparticle Size (nm)
Lanthanum Nitrate (B79036)1:2Ethylene Glycol80-90600~50
Lanthanum Nitrate1:1.5Water100700-90050-100
Lanthanum OxideN/A (dissolved in HNO₃)Water/PEG9085037[1]

Table 2: Co-precipitation Synthesis of Lanthanum-Based Nanoparticles

Lanthanum PrecursorPrecipitating AgentCapping AgentpHCalcination Temp. (°C)Resulting Nanoparticle Size (nm)
Lanthanum NitrateNaOHNone>1065030-35[2]
Lanthanum NitrateAmmonium BicarbonatePEG20000N/ANot specified~188
Lanthanum ChlorideNaOHOleic AcidNot specified600Not specified

Table 3: Characterization Data of Lanthanum Oxide Nanoparticles

Synthesis MethodPrecursorAverage Crystallite Size (nm)Morphology
Sol-GelLanthanum Nitrate, Citric Acid42Porous, Crystalline Network
Thermal DecompositionLanthanum Carbonate30-35Not specified[2]
CombustionLanthanum Oxide, PEG37Net-like shapes[1]
Green Synthesis (Citrus aurantium extract)Lanthanum Nitrate51.1Oval and Spherical

Experimental Protocols

Protocol 1: Sol-Gel Synthesis of Lanthanum Oxide Nanoparticles via In-situ this compound Formation

This protocol describes the synthesis of lanthanum oxide nanoparticles where a this compound gel is formed in situ followed by thermal decomposition.

Materials:

  • Lanthanum (III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

  • Citric acid monohydrate (C₆H₈O₇·H₂O)

  • Deionized water

  • Ethanol

  • Ammonia (B1221849) solution (for pH adjustment)

  • Beakers and magnetic stirrer

  • Drying oven

  • Muffle furnace

Procedure:

  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of lanthanum (III) nitrate hexahydrate and citric acid in deionized water in a beaker with continuous stirring. A typical molar ratio is 1:1.5 (Lanthanum:Citric Acid).

  • Sol Formation:

    • Gently heat the solution to 60-80°C while stirring to ensure complete dissolution and complex formation, resulting in a clear sol.

  • Gelation:

    • Slowly add ammonia solution dropwise to the sol to adjust the pH to around 7-8. This will initiate the polymerization process.

    • Continue heating and stirring until a viscous gel is formed.

  • Drying:

    • Transfer the gel to a crucible and dry it in an oven at 100-120°C for 12-24 hours to remove water and other volatile components.

  • Calcination:

    • Place the crucible with the dried gel into a muffle furnace.

    • Ramp up the temperature to 600-800°C at a rate of 5°C/min and hold for 2-4 hours to decompose the citrate complex and form crystalline lanthanum oxide nanoparticles.

    • Allow the furnace to cool down to room temperature naturally.

  • Characterization:

    • The resulting powder can be characterized by X-ray Diffraction (XRD) for crystal structure and size, and Transmission Electron Microscopy (TEM) for morphology and size distribution.

Protocol 2: Thermal Decomposition of Pre-synthesized this compound

This protocol involves the synthesis of a this compound complex first, which is then thermally decomposed to yield lanthanum oxide nanoparticles.

Materials:

  • Lanthanum (III) chloride (LaCl₃) or Lanthanum (III) oxide (La₂O₃)

  • Citric acid

  • Deionized water

  • Ammonia solution

  • Beakers and magnetic stirrer

  • Drying oven

  • Muffle furnace

Procedure:

  • This compound Synthesis:

    • Dissolve lanthanum chloride and citric acid in deionized water (a slight excess of citric acid is recommended).

    • Adjust the pH to 4-5 with ammonia solution to facilitate the precipitation of this compound.

    • Heat the solution to approximately 50°C with stirring.

    • Collect the resulting white precipitate by filtration and wash with deionized water.

    • Dry the this compound powder in an oven at 80-100°C.

  • Thermal Decomposition:

    • Place the dried this compound powder in a crucible and transfer it to a muffle furnace.

    • Heat the powder to a temperature in the range of 600-900°C for 2-4 hours. The organic citrate component will decompose, leaving behind lanthanum oxide nanoparticles.

    • Allow the furnace to cool to room temperature before collecting the final product.

  • Characterization:

    • Characterize the synthesized nanoparticles using techniques such as XRD, TEM, and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of La₂O₃ and the removal of the citrate group.

Visualizations

Experimental Workflow: Sol-Gel Synthesis

Sol_Gel_Workflow cluster_solution Solution Preparation cluster_gelation Gel Formation La_precursor Lanthanum Precursor (e.g., La(NO₃)₃) Mixing Mixing & Heating (60-80°C) La_precursor->Mixing Citric_acid Citric Acid Citric_acid->Mixing Solvent Solvent (e.g., Water) Solvent->Mixing pH_adjustment pH Adjustment (Ammonia) Mixing->pH_adjustment Gel Viscous Gel pH_adjustment->Gel Drying Drying (100-120°C) Gel->Drying Calcination Calcination (600-800°C) Drying->Calcination Nanoparticles Lanthanum Oxide Nanoparticles Calcination->Nanoparticles

Caption: Workflow for the sol-gel synthesis of lanthanum oxide nanoparticles.

Potential Cellular Signaling Pathways

The interaction of lanthanum-based nanoparticles with cells can trigger various signaling cascades, often initiated by the generation of reactive oxygen species (ROS) and interaction with cellular membranes.[3][4]

Signaling_Pathways cluster_cell Cellular Environment cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm La_NP Lanthanum Nanoparticles Membrane Membrane Interaction La_NP->Membrane CaSR Calcium-Sensing Receptor (CaSR) La_NP->CaSR activates ROS Reactive Oxygen Species (ROS) Generation Membrane->ROS MAPK MAPK Pathway (e.g., p38, JNK) ROS->MAPK activates NFkB NF-κB Pathway ROS->NFkB activates Apoptosis Apoptosis MAPK->Apoptosis induces NFkB->Apoptosis regulates

Caption: Potential cellular signaling pathways affected by lanthanum nanoparticles.

References

Application Notes and Protocols: Lanthanum Citrate in the Preparation of LaMnO3 Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of lanthanum manganite (LaMnO3) perovskite catalysts utilizing lanthanum citrate (B86180) as a key precursor. The citrate sol-gel method is highlighted due to its ability to produce homogenous, nanocrystalline powders with high surface areas, which are desirable characteristics for catalytic applications.

The final physicochemical and catalytic properties of LaMnO3 are significantly influenced by the synthesis procedure.[1][2] This document outlines the standard citrate combustion route and explores the impact of varying synthesis parameters, such as the citric acid to metal cation molar ratio and the pH of the precursor solution.

Experimental Protocols

The following protocols are generalized from established literature methodologies for the preparation of LaMnO3 catalysts via the citrate sol-gel and combustion methods.

Protocol 1: Standard Citrate Sol-Gel Synthesis of LaMnO3

This protocol describes a common method for synthesizing LaMnO3 powder.

Materials:

  • Lanthanum (III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O)

  • Manganese (II) nitrate tetrahydrate (Mn(NO₃)₂·4H₂O)

  • Citric acid monohydrate (C₆H₈O₇·H₂O)

  • Distilled or deionized water

  • Ammonia (B1221849) solution (optional, for pH adjustment)

Equipment:

  • Beakers and magnetic stir bars

  • Hot plate with magnetic stirring capability

  • Drying oven

  • Muffle furnace

Procedure:

  • Precursor Solution Preparation:

    • Dissolve equimolar amounts of lanthanum nitrate and manganese nitrate in a minimal amount of distilled water with stirring.[3]

    • In a separate beaker, dissolve citric acid in distilled water. The molar ratio of citric acid to the total moles of metal cations (La + Mn) is a critical parameter and is typically varied to optimize catalyst properties.[3][4]

  • Mixing and Gel Formation:

    • Add the citric acid solution to the metal nitrate solution under continuous stirring.

    • Heat the resulting solution to approximately 80°C on a hot plate with constant stirring to facilitate the evaporation of excess water and promote the formation of a viscous gel.[3][5]

  • Drying:

    • Transfer the gel to a drying oven and dry at 100-120°C overnight to remove residual water.[3][5]

  • Calcination:

    • Place the dried precursor powder in a muffle furnace.

    • Heat the powder in air to a temperature typically ranging from 600°C to 900°C for several hours (e.g., 2-4 hours).[5][6] The calcination temperature significantly impacts the crystallinity and particle size of the final catalyst.

    • Allow the furnace to cool down naturally to room temperature before retrieving the LaMnO3 catalyst powder.

Protocol 2: pH-Modified Citrate Combustion Synthesis

This protocol introduces a pH adjustment step, which has been shown to influence the catalyst's final properties.

Procedure:

  • Follow steps 1 and 2 of Protocol 1.

  • pH Adjustment:

    • After mixing the citric acid and metal nitrate solutions, the pH of the solution can be adjusted.

    • For an acidic pH , the solution can be used as is, with the acidity provided by the nitric acid from the precursors and the citric acid.[1][2]

    • For a neutral or slightly alkaline pH , ammonia solution can be added dropwise until the desired pH (e.g., 7-8) is reached.[6]

  • Auto-Combustion:

    • Continue heating the solution on a hot plate with constant stirring. As the water evaporates, the mixture will thicken and eventually undergo auto-combustion, resulting in a fluffy, voluminous powder.[6]

  • Calcination:

    • The resulting powder is then calcined as described in step 4 of Protocol 1 to ensure the formation of the pure perovskite phase and remove any residual organic impurities.[6]

Data Presentation

The synthesis parameters play a crucial role in determining the final characteristics of the LaMnO3 catalyst. The following tables summarize the quantitative data from various studies to illustrate these effects.

Table 1: Effect of Citric Acid to Metal Cation (CA/M) Molar Ratio and pH on La₀.₈MnO₃ Catalyst Properties

Sample IDCA/M Molar RatioPrecursor Solution pHCalcination Temperature (°C)Crystallite Size (nm)Specific Surface Area (m²/g)
La₀.₈MnO₃-H⁺-CA1.11.1AcidicNot SpecifiedSmallerHigher
La₀.₈MnO₃-NH₃-CA1.51.5NeutralNot Specified82Not Specified
La₀.₈Mn₀.₉Ni₀.₁O₃-H⁺-CA1.11.1AcidicNot Specified23Not Specified

Data synthesized from a study by G. Baldi et al., which systematically varied the CA/M ratio and pH.[1][2] Acidic pH coupled with a CA/M ratio of 1.1 resulted in catalysts with smaller crystallite sizes and higher surface areas.[1][2]

Table 2: Influence of CA/M Ratio on LaMnO₃ Properties (Calcined at 750°C)

CA/M Molar RatioSpecific Surface Area (m²/g)
0.5 - 2.05 - 26

Data from a study by Z. Sihaib et al., indicating a range of surface areas can be achieved by tuning the citric acid concentration.[1]

Table 3: Effect of Calcination Temperature on LaMnO₃ Properties

Calcination Temperature (°C)Average Grain Size (nm)
60014
70013 - 16
90053

This table compiles data from multiple sources to show the general trend of increasing crystallite size with higher calcination temperatures.[1][2]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis process.

experimental_workflow cluster_solution_prep Solution Preparation cluster_gelation Gel Formation cluster_post_synthesis Post-Synthesis Treatment Metal_Nitrates Dissolve La(NO₃)₃ and Mn(NO₃)₂ in Water Mixing Mix Metal Nitrate and Citric Acid Solutions Metal_Nitrates->Mixing Citric_Acid Dissolve Citric Acid in Water Citric_Acid->Mixing Heating Heat at 80°C with Stirring Mixing->Heating Gel Formation of Viscous Gel Heating->Gel Drying Dry Gel at 100-120°C Gel->Drying Calcination Calcine in Muffle Furnace (600-900°C) Drying->Calcination Final_Catalyst LaMnO₃ Catalyst Powder Calcination->Final_Catalyst

Caption: Experimental workflow for the citrate sol-gel synthesis of LaMnO₃ catalysts.

synthesis_logic cluster_inputs Inputs cluster_process Process cluster_output Output La_Nitrate La(NO₃)₃ Chelation Chelation of Metal Cations by Citrate La_Nitrate->Chelation Mn_Nitrate Mn(NO₃)₂ Mn_Nitrate->Chelation Citric_Acid Citric Acid Citric_Acid->Chelation Polymerization Polyesterification upon Heating Chelation->Polymerization Decomposition Decomposition of Organic Matrix Polymerization->Decomposition Oxidation Oxidation to form Perovskite Decomposition->Oxidation LaMnO3 LaMnO₃ Perovskite Oxidation->LaMnO3

References

Application Notes and Protocols: Lanthanum Citrate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanum, a rare earth element, has garnered significant interest in the biomedical field, primarily for its role as a phosphate (B84403) binder in the form of lanthanum carbonate for patients with chronic kidney disease.[1][2] Beyond this application, lanthanum ions (La³⁺) exhibit unique physicochemical properties that make them promising candidates for therapeutic and drug delivery applications, particularly in bone-related disorders and cancer therapy.[3][4] Lanthanum citrate (B86180), a salt formed from lanthanum and citric acid, is emerging as a versatile platform in drug delivery. Its inherent biocompatibility, potential for nanoparticle formation, and affinity for bone tissue make it an attractive carrier for targeted therapies.[3][5]

These application notes provide a comprehensive overview of the use of lanthanum citrate in drug delivery systems. We detail protocols for the synthesis of this compound nanoparticles, drug loading procedures, and methods for characterizing the resulting drug-carrier complex. Furthermore, we present key quantitative data from relevant studies and illustrate important mechanistic pathways and experimental workflows.

Key Applications

  • Bone-Targeted Drug Delivery: Lanthanum ions have a known affinity for bone tissue, where they can promote the proliferation of osteoblasts and inhibit the activity of osteoclasts.[3] This intrinsic bone-targeting capability makes this compound an excellent candidate for delivering therapeutics directly to the site of bone diseases such as osteoporosis and bone metastases.[4][6] It can be used to carry drugs like bisphosphonates, enhancing their local concentration and reducing systemic side effects.[6][7]

  • Cancer Therapy: The acidic microenvironment of tumors presents an opportunity for pH-responsive drug delivery systems.[8][9] Lanthanum-based nanomaterials have been explored for their ability to release anticancer drugs, such as doxorubicin (B1662922), preferentially in the acidic milieu of tumor tissues, thereby increasing therapeutic efficacy and minimizing damage to healthy cells.[10][11][12]

  • Combination Therapy: this compound itself possesses therapeutic properties, particularly in bone metabolism.[3] When used as a drug carrier, it can exert a synergistic effect with the loaded drug, offering a dual-action approach to treatment. For instance, in osteoporosis, a bisphosphonate-loaded this compound carrier could both deliver the anti-resorptive drug and simultaneously stimulate bone formation through the action of lanthanum.

Data Presentation: Physicochemical and Drug Release Characteristics

The following tables summarize key quantitative data for lanthanide-based nanoparticle systems, providing a reference for expected characteristics of this compound drug delivery platforms.

Table 1: Physicochemical Characterization of Lanthanide-Based Nanoparticles

Nanoparticle SystemAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference(s)
Erbium Citrate103.7 ± 4.5Not ReportedNot Reported[13]
Holmium Citrate67.8 ± 8.0Not ReportedNot Reported[13]
Lutetium Citrate68.1 ± 4.2Not ReportedNot Reported[13]
Lanthanum Oxide (La₂O₃)~69Not ReportedNot Reported[14]
Silver Nanoparticles (for comparison)92.4 ± 7.2< 0.20-22.5 ± 3.6[15]

Note: Data for this compound nanoparticles specifically for drug delivery is limited. The table includes data from other lanthanide citrates and lanthanum oxide to provide an expected range of values.[13][14][16][17]

Table 2: Drug Loading and Encapsulation Efficiency

Carrier SystemDrugDrug Loading Content (DLC) %Encapsulation Efficiency (EE) %Reference(s)
Polymer MicellesPaclitaxel~2.0%37.6% ± 14.4%[18]
Polymer MicellesLapatinib~2.0%25.0% ± 1.5%[18]
Chitosan-coated MSNsCamptothecinNot Reportedup to 90%[19]
Star Polymer-Dox ConjugateDoxorubicin7.3 - 37.6 wt%Not Applicable (conjugate)[20]

Table 3: In Vitro Drug Release Kinetics

| Carrier System | Drug | Release Conditions | Release Profile | Release Mechanism | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | LTbH-Ibuprofen | Ibuprofen | PBS (pH 7.4) | Rapid release over ~5 hours | Ion-exchange |[24] | | Chitosan-coated MSNs | Camptothecin | pH 6.4 | 50% release in 120 hours | pH-responsive |[19] | | Chitosan-coated MSNs | Camptothecin | pH 7.4 | 20% release in 120 hours | pH-responsive |[19] | | Acrylate-based NPs | Paclitaxel | pH 5.0 | ~100% release in 24 hours | pH-responsive swelling |[8] | | Acrylate-based NPs | Paclitaxel | pH 7.4 | < 10% release in 24 hours | pH-responsive swelling |[8] |

Note: The release kinetics are highly dependent on the formulation and the drug. The data presented illustrates pH-responsive and ion-exchange mechanisms relevant to this compound systems.[8][19][24][25]

Experimental Protocols

Protocol 1: Synthesis of this compound Nanoparticles (Hydrothermal Method)

This protocol is adapted from methods for synthesizing lanthanide citrates and is suitable for producing crystalline this compound nanoparticles.[5][13]

Materials:

  • Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O)

  • Sodium hydroxide (B78521) (NaOH), 0.1 M solution

  • Citric acid (C₆H₈O₇), 0.1 M solution

  • Deionized water

  • Teflon-lined autoclave

Equipment:

  • Beakers and magnetic stir plate

  • pH meter

  • Sonicator

  • Centrifuge

  • Filtration apparatus

  • Oven or furnace

Procedure:

  • Preparation of Lanthanum Hydroxide Precursor: a. Dissolve LaCl₃·7H₂O in deionized water to create a 0.1 M solution. b. While stirring vigorously, add 0.1 M NaOH dropwise to the lanthanum chloride solution until the pH reaches approximately 10. A white precipitate of lanthanum hydroxide (La(OH)₃) will form.[13] c. Separate the precipitate by centrifugation or filtration and wash repeatedly with deionized water until the conductivity of the filtrate is constant, ensuring removal of residual salts.[13]

  • Formation of this compound: a. Disperse the washed lanthanum hydroxide precipitate in a beaker containing a stoichiometric amount of 0.1 M citric acid solution.[13] b. Sonicate the mixture for 3-5 minutes to ensure uniform dispersion. c. Measure the pH of the suspension. d. Transfer the suspension to a Teflon-lined autoclave.

  • Hydrothermal Synthesis: a. Seal the autoclave and place it in an oven or furnace. b. Heat the autoclave to a temperature between 100°C and 140°C and maintain for 24-72 hours.[5][13] Higher temperatures and longer durations can influence particle size and crystallinity. c. Allow the autoclave to cool to room temperature naturally.

  • Purification and Drying: a. Collect the resulting this compound precipitate by centrifugation. b. Wash the product several times with deionized water, followed by a final wash with ethanol. c. Dry the purified this compound nanoparticles in an oven at 60-80°C.

Protocol 2: Drug Loading onto this compound Nanoparticles (Incubation Method)

This protocol describes a general method for loading a drug onto pre-synthesized this compound nanoparticles. Doxorubicin is used as a model anticancer drug.[11][26]

Materials:

  • Synthesized this compound nanoparticles

  • Doxorubicin hydrochloride (DOX·HCl)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Dialysis membrane (MWCO appropriate for the drug)

Equipment:

  • Magnetic stirrer

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Solutions: a. Prepare a stock solution of DOX·HCl in deionized water (e.g., 1 mg/mL). b. Disperse a known amount of this compound nanoparticles in PBS (pH 7.4) to create a suspension (e.g., 2 mg/mL). Sonicate briefly to ensure homogeneity.

  • Drug Loading: a. Add the DOX stock solution to the nanoparticle suspension at a predetermined drug-to-carrier ratio (e.g., 1:5 w/w). b. Stir the mixture at room temperature for 24 hours in the dark to allow for drug adsorption onto the nanoparticles.

  • Purification: a. After incubation, centrifuge the suspension at high speed (e.g., 12,000 rpm for 20 minutes) to pellet the drug-loaded nanoparticles. b. Carefully collect the supernatant, which contains the unloaded drug. c. Alternatively, dialyze the suspension against deionized water for 24 hours to remove free DOX.

  • Quantification of Drug Loading: a. Measure the concentration of DOX in the supernatant using a UV-Vis spectrophotometer at the characteristic wavelength for DOX (approx. 480 nm). b. Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

    • EE (%) = [(Total amount of drug - Amount of drug in supernatant) / Total amount of drug] x 100

    • DLC (%) = [(Total amount of drug - Amount of drug in supernatant) / Weight of drug-loaded nanoparticles] x 100

Protocol 3: In Vitro Drug Release Study (Dialysis Method)

This protocol outlines a standard method to evaluate the release kinetics of a drug from this compound nanoparticles, particularly focusing on pH-responsive release.[24][25]

Materials:

  • Drug-loaded this compound nanoparticles

  • Release media:

    • PBS at pH 7.4 (simulating physiological conditions)

    • Acetate buffer at pH 5.0 (simulating the tumor microenvironment or endosomal pH)

  • Dialysis bags (with a molecular weight cutoff that allows free drug to pass but retains the nanoparticles)

Equipment:

  • Shaking incubator or water bath with orbital shaker

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Preparation: a. Disperse a known amount of drug-loaded nanoparticles (e.g., 5 mg) in a small volume (e.g., 1 mL) of the release medium. b. Transfer this suspension into a dialysis bag and securely seal both ends.

  • Release Study: a. Place the dialysis bag into a larger vessel (e.g., a beaker or bottle) containing a known volume of the corresponding release medium (e.g., 50 mL). b. Place the vessel in a shaking incubator set at 37°C and a constant agitation speed (e.g., 100 rpm).

  • Sample Collection: a. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the larger vessel. b. Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain sink conditions.

  • Analysis: a. Analyze the concentration of the released drug in the collected aliquots using UV-Vis spectrophotometry or HPLC. b. Calculate the cumulative percentage of drug released at each time point, correcting for the dilution from sample replacement.

  • Data Interpretation: a. Plot the cumulative drug release (%) versus time for each pH condition. b. The release data can be fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to determine the mechanism of drug release (e.g., diffusion, swelling, erosion).[27][28][29]

Visualizations: Diagrams and Workflows

Lanthanum's Effect on Bone Remodeling

Lanthanum influences the balance of bone formation and resorption by acting on osteoblasts and osteoclasts. The diagram below illustrates the proposed signaling interactions.

BoneRemodeling La This compound (La³⁺) Osteoblast Osteoblast La->Osteoblast Stimulates Proliferation Osteoclast Osteoclast La->Osteoclast Inhibits Activity BoneFormation Bone Formation Osteoblast->BoneFormation BoneResorption Bone Resorption Osteoclast->BoneResorption

Caption: Lanthanum's dual action on bone cells.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines the key steps in the synthesis, drug loading, and characterization of a this compound-based drug delivery system.

Workflow cluster_synthesis Synthesis cluster_loading Drug Loading cluster_characterization Characterization start LaCl₃ + NaOH precipitate La(OH)₃ Precipitation start->precipitate wash1 Washing precipitate->wash1 react Add Citric Acid (Hydrothermal Reaction) wash1->react wash2 Washing & Drying react->wash2 LaCitrateNP This compound NPs wash2->LaCitrateNP drug Add Drug (e.g., DOX) LaCitrateNP->drug incubate Incubation (24h) drug->incubate purify Centrifugation/ Dialysis incubate->purify LoadedNP Drug-Loaded NPs purify->LoadedNP size Size & Zeta Potential (DLS) LoadedNP->size morphology Morphology (TEM/SEM) LoadedNP->morphology loading DLC & EE (UV-Vis) LoadedNP->loading release In Vitro Release (Dialysis) LoadedNP->release

Caption: Workflow for drug-loaded this compound NPs.

pH-Responsive Drug Release Mechanism

This diagram illustrates the logic of pH-triggered drug release from a this compound carrier in a tumor microenvironment.

ReleaseMechanism Systemic Systemic Circulation (pH 7.4) NP_Stable Drug-Loaded NP (Stable) Systemic->NP_Stable Stable Minimal Release Tumor Tumor Microenvironment (pH < 7.0) Endosome Endosome/Lysosome (pH 4.5-5.5) Tumor->Endosome Cellular Uptake NP_Destab NP Destabilization (Citrate Protonation) Tumor->NP_Destab Low pH Trigger Endosome->NP_Destab Low pH Trigger NP_Stable->Tumor EPR Effect DrugRelease Drug Release NP_Destab->DrugRelease

References

Application Notes and Protocols: Lanthanum Citrate for Biomedical Imaging Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The application of lanthanide-based nanoparticles in biomedical imaging has garnered significant interest due to their unique magnetic and electron-dense properties. While the literature specifically detailing "lanthanum citrate" as a primary imaging agent is sparse, citrate (B86180) is widely utilized as a surface functionalization agent for lanthanide oxide nanoparticles to enhance stability, biocompatibility, and functionality. This document provides an overview of the synthesis and application of citrate-stabilized lanthanide nanoparticles as a proxy for this compound in biomedical imaging, with a focus on Magnetic Resonance Imaging (MRI) and X-ray Computed Tomography (CT).

Lanthanide oxide nanoparticles, particularly those of gadolinium, terbium, and holmium, serve as excellent T1 or T2 contrast agents in MRI due to their paramagnetic properties.[1][2] Additionally, their high atomic number and electron density result in strong X-ray attenuation, making them suitable for CT imaging.[3] Citrate, as a capping agent, provides a hydrophilic and biocompatible surface, crucial for in vivo applications.[3]

These application notes will detail the synthesis of lanthanide-citrate compounds and citrate-coated lanthanide oxide nanoparticles, summarize their imaging properties, and provide protocols for their characterization and use.

Data Presentation

Table 1: Properties of Citrate-Functionalized Lanthanide Oxide Nanoparticles for MRI

Lanthanide OxideCoatingParticle Size (nm)r1 (s⁻¹mM⁻¹)r2 (s⁻¹mM⁻¹)r2/r1Magnetic Field (T)Reference
Gd₂O₃Citric Acid~2~8.0~10.0~1.253.0[3]
Tb₂O₃Polyacrylic Acid< 3Negligible3.19-3.0[1]
Ho₂O₃Polyacrylic Acid< 3Negligible1.44-3.0[1]

Note: Data for polyacrylic acid-coated nanoparticles is included to provide context for T2 contrast agents, as specific citrate-coated examples were not available in the search results.

Table 2: X-ray Attenuation Properties of Citrate-Functionalized Lanthanide Oxide Nanoparticles

Lanthanide OxideCoatingX-ray Attenuation Efficiency (η)X-ray Voltage (kVp)Reference
Eu₂O₃Citric Acid~2 times higher than Ultravist35, 50, 75[3]
Gd₂O₃Citric Acid~2 times higher than Ultravist35, 50, 75[3]
Tb₂O₃Citric Acid~2 times higher than Ultravist35, 50, 75[3]

Experimental Protocols

Protocol 1: Synthesis of Lanthanide Citrates via Hydrothermal Method

This protocol describes the synthesis of lanthanide citrates from their corresponding hydroxides.[4]

Materials:

Procedure:

  • Prepare a solution of the desired lanthanide salt (e.g., lanthanum chloride) in redistilled water.

  • Precipitate the lanthanide hydroxide (B78521) by adding ammonia solution dropwise while stirring until the pH is alkaline.

  • Wash the resulting precipitate with redistilled water using filtration until the conductivity of the filtrate is constant.

  • Disperse the washed lanthanide hydroxide in 20 mL of 0.1 M citric acid solution.

  • Sonicate the mixture for 3 minutes.

  • Measure the pH of the suspension.

  • Transfer the suspension to a Teflon-lined autoclave.

  • Heat the autoclave at a temperature between 100-140°C for 3 days.[4]

  • After cooling, collect the resulting lanthanide citrate precipitate by filtration.

  • Wash the product with redistilled water and dry.

Characterization:

  • Composition: Elemental analysis for Carbon and Hydrogen (CHN analyzer).

  • Structure: Powder X-ray Diffraction (PXRD) and Fourier-Transform Infrared Spectroscopy (FTIR).

  • Particle Size: Determined from PXRD data using methods like the Halder-Wagner method.[4]

Protocol 2: Synthesis of Citrate-Coated Lanthanide Oxide Nanoparticles via Thermal Decomposition

This protocol details the synthesis of ultrasmall, monodispersed lanthanide oxide nanoparticles with a citrate coating for enhanced stability in aqueous media.[3]

Materials:

  • Lanthanide chloride hexahydrate (e.g., GdCl₃·6H₂O, 99.9%)

  • Oleylamine (70%)

  • Sodium citrate tribasic dihydrate (99.0%)

  • Ethanol (B145695) (>99%)

  • Hexane (>99%)

  • Dialysis tube (MWCO ~500 amu)

  • Triple-distilled water

Procedure:

  • Nanoparticle Synthesis:

    • Dissolve the lanthanide chloride in oleylamine.

    • Heat the mixture under vacuum with stirring to remove water.

    • The solution is then heated to a high temperature under an inert atmosphere for a specified time to allow for nanoparticle formation.

    • Cool the reaction mixture to room temperature.

  • Ligand Exchange (Citrate Coating):

    • Precipitate the oleylamine-coated nanoparticles by adding ethanol and centrifuging.

    • Redisperse the nanoparticle pellet in hexane.

    • Add an aqueous solution of sodium citrate tribasic dihydrate to the nanoparticle dispersion.

    • Stir the biphasic mixture vigorously for an extended period (e.g., 24 hours) to facilitate the transfer of nanoparticles to the aqueous phase.

    • Separate the aqueous phase containing the citrate-coated nanoparticles.

  • Purification:

    • Purify the aqueous nanoparticle solution by repeated precipitation with ethanol and redispersion in water.

    • Further purify by dialysis against triple-distilled water for 48 hours to remove excess citrate and other impurities.

Characterization:

  • Size and Morphology: Transmission Electron Microscopy (TEM).

  • Colloidal Stability: Dynamic Light Scattering (DLS).

  • MRI Properties: Measure longitudinal (r1) and transverse (r2) relaxivities using a clinical or preclinical MRI scanner.

  • CT Properties: Evaluate X-ray attenuation using a micro-CT scanner at various X-ray tube voltages.[3]

Protocol 3: In Vitro Cytotoxicity Assessment

This protocol provides a general framework for assessing the cytotoxicity of lanthanum-containing nanoparticles.

Materials:

  • Human cervical carcinoma cells (or other relevant cell line)

  • Cell culture medium and supplements

  • This compound or citrate-coated lanthanum oxide nanoparticles

  • MTT or similar viability assay kit

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture the chosen cell line under standard conditions.

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare a series of concentrations of the lanthanum-containing nanoparticles in the cell culture medium.

  • Replace the medium in the cell plates with the nanoparticle-containing medium.

  • Incubate the cells for a specified exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, assess cell viability using a standard method like the MTT assay, following the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Visualizations

G cluster_synthesis Synthesis of Lanthanide Citrate Lanthanide Salt Lanthanide Salt Lanthanide Hydroxide Lanthanide Hydroxide Lanthanide Salt->Lanthanide Hydroxide Ammonia Hydrothermal Reaction Hydrothermal Reaction Lanthanide Hydroxide->Hydrothermal Reaction Citric Acid Citric Acid Citric Acid->Hydrothermal Reaction Lanthanide Citrate Lanthanide Citrate Hydrothermal Reaction->Lanthanide Citrate G cluster_nanoparticle Citrate-Coated Lanthanide Nanoparticle cluster_imaging Dual-Modal Imaging Application Ln Core Lanthanide Oxide Core Citrate Shell Citrate Coating MRI MRI Contrast (T1 or T2) Citrate Shell->MRI Paramagnetism CT X-ray CT Contrast Citrate Shell->CT High Z

References

Application Notes and Protocols for the Preparation of Lanthanum Oxide from Lanthanum Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanum oxide (La₂O₃) is a rare-earth oxide with a wide range of applications in catalysis, high-performance optics, ceramics, and increasingly in the biomedical field. The synthesis of La₂O₃ with controlled particle size, morphology, and purity is crucial for its performance in these applications. The citrate (B86180) precursor method is a versatile and effective technique for producing fine, homogeneous lanthanum oxide powders. This method involves the synthesis of a lanthanum citrate complex, which is then thermally decomposed to yield the desired oxide. The use of citric acid as a chelating agent allows for excellent control over the stoichiometry and morphology of the final product.

These application notes provide a detailed protocol for the preparation of lanthanum oxide from a this compound precursor. The process is divided into two main stages: the synthesis of this compound and its subsequent calcination to produce lanthanum oxide.

Data Presentation

The properties of lanthanum oxide synthesized via the citrate precursor method can be influenced by various experimental parameters. The following table summarizes typical quantitative data obtained from the characterization of La₂O₃ prepared from this compound.

ParameterTypical ValueCharacterization Technique
Purity >98%X-ray Fluorescence (XRF)
Crystal Structure HexagonalX-ray Diffraction (XRD)
Average Particle Size 30 - 100 nmScanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM)
Decomposition Temperature of this compound >350 °CThermogravimetric Analysis (TGA)
Calcination Temperature for La₂O₃ Formation 600 - 900 °CThermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA)

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent conversion to lanthanum oxide.

Part 1: Synthesis of this compound Precursor

This protocol describes the preparation of this compound from lanthanum chloride and citric acid.

Materials:

Equipment:

  • Beakers

  • Magnetic stirrer with stir bar

  • pH meter

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Oven

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare an aqueous solution of lanthanum(III) chloride. For example, dissolve a specific molar amount of LaCl₃·7H₂O in deionized water.

    • Prepare an aqueous solution of citric acid. A typical molar ratio of citric acid to lanthanum chloride is 1.2:1.

  • Reaction and Precipitation:

    • Place the lanthanum chloride solution in a beaker on a magnetic stirrer.

    • Slowly add the citric acid solution to the lanthanum chloride solution while stirring continuously.

    • Adjust the pH of the mixture to 4-5 by the dropwise addition of ammonium hydroxide solution. A white precipitate of this compound will form.

    • Heat the mixture to 50 °C and maintain this temperature for 1-2 hours with continuous stirring to ensure complete reaction and improve the crystallinity of the precipitate.

  • Isolation and Washing of this compound:

    • Allow the mixture to cool to room temperature.

    • Separate the white precipitate by vacuum filtration using a Buchner funnel.

    • Wash the precipitate several times with deionized water to remove any unreacted salts and byproducts.

    • Perform a final wash with ethanol to aid in the drying process.

  • Drying of this compound:

    • Dry the collected this compound precipitate in an oven at 80-100 °C for 12-24 hours, or until a constant weight is achieved.

    • The resulting white powder is the this compound precursor.

Part 2: Preparation of Lanthanum Oxide by Calcination

This protocol describes the thermal decomposition of the synthesized this compound precursor to obtain lanthanum oxide.

Materials:

  • Dried this compound powder

Equipment:

  • High-temperature muffle furnace

  • Ceramic crucible

Procedure:

  • Calcination:

    • Place a known amount of the dried this compound powder into a ceramic crucible.

    • Place the crucible in a muffle furnace.

    • Heat the furnace to a target temperature between 600 °C and 900 °C. A typical heating rate is 5-10 °C/min. The choice of temperature can influence the particle size and crystallinity of the final product.

    • Maintain the target temperature for 2-4 hours to ensure complete decomposition of the this compound and formation of lanthanum oxide.

  • Cooling and Collection:

    • Turn off the furnace and allow it to cool down to room temperature naturally.

    • Carefully remove the crucible from the furnace.

    • The fine, white powder in the crucible is lanthanum oxide (La₂O₃).

  • Characterization (Optional but Recommended):

    • The synthesized lanthanum oxide can be characterized using various techniques to confirm its properties:

      • X-ray Diffraction (XRD): To determine the crystal structure and phase purity.

      • Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): For morphological analysis and particle size determination.

      • Thermogravimetric Analysis (TGA): To confirm the complete decomposition of the citrate precursor.

Mandatory Visualization

Experimental Workflow for Lanthanum Oxide Synthesis

experimental_workflow cluster_synthesis Part 1: this compound Synthesis cluster_calcination Part 2: Calcination start Start Materials: Lanthanum Chloride Citric Acid mixing Mixing and pH Adjustment (pH 4-5, 50°C) start->mixing precipitation Precipitation of This compound mixing->precipitation filtration Filtration and Washing precipitation->filtration drying Drying (80-100°C) filtration->drying precursor This compound Precursor drying->precursor calcination Calcination (600-900°C) precursor->calcination cooling Cooling calcination->cooling product Lanthanum Oxide (La₂O₃) cooling->product

Caption: Workflow for Lanthanum Oxide Synthesis.

Logical Relationship of the Synthesis Process

logical_relationship cluster_precursors Precursors cluster_intermediate Intermediate cluster_product Final Product LaCl3 Lanthanum Chloride (LaCl₃) LaCitrate This compound [La(C₆H₅O₇)] LaCl3->LaCitrate CitricAcid Citric Acid (C₆H₈O₇) CitricAcid->LaCitrate La2O3 Lanthanum Oxide (La₂O₃) LaCitrate->La2O3 Thermal Decomposition (Calcination)

Caption: Key Stages in Lanthanum Oxide Preparation.

Application Notes and Protocols: Lanthanum Citrate in the Synthesis of Solid-State Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of lanthanum citrate (B86180) as a versatile precursor in the synthesis of a variety of solid-state materials. The citrate-based routes, including sol-gel, co-precipitation, and hydrothermal methods, offer excellent control over the composition, structure, and morphology of the final products, which include complex oxides, perovskites, and phosphates.

Introduction to Lanthanum Citrate as a Precursor

This compound complexes are widely employed in the synthesis of solid-state materials due to their ability to form stable, homogeneous solutions with various metal ions. Citric acid acts as a chelating agent, forming complexes with lanthanum and other metal cations, which prevents their premature precipitation and ensures a uniform distribution of elements at the atomic level in the precursor stage. Upon thermal decomposition, these citrate complexes yield fine, high-purity oxide powders at relatively lower temperatures compared to traditional solid-state reaction methods. This approach is particularly advantageous for producing materials with high surface areas and nanocrystalline structures, which are desirable for applications in catalysis, fuel cells, and drug delivery systems.

Synthesis Methods Utilizing this compound

Several synthesis techniques leverage the unique properties of this compound. The most common methods are detailed below, along with their key experimental parameters and resulting material characteristics.

Sol-Gel/Citrate Combustion Method

The sol-gel method, often coupled with a combustion step, is a popular technique for synthesizing complex oxides like perovskites (e.g., LaMnO₃, LaAlO₃) and zirconates (e.g., La₂Zr₂O₇). The process involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which is then converted into a gel, a solid network in a liquid. The subsequent combustion of the dried gel, driven by the exothermic reaction between the citrate and nitrate (B79036) ions, produces a fine, crystalline powder.

Experimental Workflow: Sol-Gel/Citrate Combustion

Sol_Gel_Workflow cluster_0 Solution Preparation cluster_1 Gel Formation cluster_2 Decomposition & Crystallization A Dissolve Lanthanum Precursor (e.g., La(NO₃)₃) in Solvent C Add Citric Acid (Chelating Agent) A->C B Dissolve Other Metal Precursors (e.g., Mn(NO₃)₂, Al(NO₃)₃) B->C D Mix Solutions & Stir C->D E Adjust pH (e.g., with NH₄OH) D->E F Heat Solution to Evaporate Solvent (e.g., 80-90°C) E->F G Viscous Gel Forms F->G H Dry the Gel (e.g., 100-200°C) G->H I Combustion/Self-ignition H->I J Calcine at High Temperature (e.g., 600-1200°C) I->J K Final Solid-State Material J->K

Caption: Workflow for the Sol-Gel/Citrate Combustion Synthesis.

Quantitative Data for Sol-Gel/Citrate Combustion Synthesis

Target MaterialLanthanum PrecursorOther PrecursorsMolar Ratio (Metal:Citric Acid)pHCalcination Temperature (°C)Resulting Particle/Crystallite SizeReference
LaAlO₃La(NO₃)₃·6H₂OAl(NO₃)₃·9H₂O1:1, 1:1.5, 1:2, 1:34 or 9600-90050-75 nm[1]
La₀.₈MnO₃La₂O₃ (dissolved in HNO₃)Mn(CH₃COO)₂·4H₂O1:1.1 or 1:1.5 (CA/M)Acidic or Neutral700-80023-82 nm[2]
LaMnO₃La(NO₃)₃·6H₂OMn(NO₃)₂·4H₂OStoichiometric7850Not specified[3]
La₂Zr₂O₇La(NO₃)₃Zirconium OxychlorideNot specifiedNot specified120080-200 nm[4]

Detailed Protocol: Synthesis of LaAlO₃ via Citrate-Combustion

  • Precursor Solution Preparation:

    • Prepare a 0.5 M solution of La(NO₃)₃·6H₂O in distilled water.

    • Prepare a 0.5 M solution of Al(NO₃)₃·9H₂O in distilled water.

    • Prepare a 0.5 M solution of citric acid in distilled water.

  • Mixing and Chelation:

    • Mix the lanthanum nitrate and aluminum nitrate solutions in a 1:1 molar ratio.

    • Slowly add the citric acid solution to the metal nitrate solution under constant stirring. The mass ratio of metal precursors to citric acid can be varied (e.g., 1:0.25, 1:0.37, 1:0.48) to study its effect on the final product.[1]

  • pH Adjustment and Gelation:

    • Adjust the pH of the solution to 7 by adding ammonium (B1175870) hydroxide (B78521).[1]

    • Heat the solution on a hot plate at approximately 80-90°C with continuous stirring to evaporate the water and form a viscous gel.

  • Drying and Combustion:

    • Dry the gel in an oven at 120°C overnight.

    • The dried gel will undergo self-ignition (combustion) upon further heating, resulting in a dark, porous solid.

  • Calcination:

    • Grind the resulting powder and calcine it in a furnace at 900°C for a specified duration (e.g., 2-4 hours) to obtain the crystalline LaAlO₃ phase.[1]

Hydrothermal Synthesis

Hydrothermal synthesis is a method that utilizes high-temperature and high-pressure water to dissolve and recrystallize materials that are relatively insoluble under ordinary conditions. In the context of this compound, this method is often used to synthesize lanthanide citrates themselves or to directly produce lanthanide-based nanomaterials.

Experimental Workflow: Hydrothermal Synthesis

Hydrothermal_Workflow cluster_0 Precursor Preparation cluster_1 Hydrothermal Reaction cluster_2 Product Recovery A Prepare Lanthanide Hydroxide Precipitate B Wash Precipitate A->B D Disperse Hydroxide in Citric Acid Solution B->D C Prepare Citric Acid Solution C->D E Sonicate the Mixture D->E F Seal in Teflon-lined Autoclave E->F G Heat at Elevated Temperature and Pressure F->G H Cool Autoclave G->H I Filter and Wash Product H->I J Dry the Final Product I->J K Lanthanide Citrate/ Oxide Material J->K

Caption: Workflow for Hydrothermal Synthesis using this compound.

Quantitative Data for Hydrothermal Synthesis of Lanthanide Citrates [5]

LanthanideCitric Acid ConcentrationTemperature (°C)Time (days)Resulting Crystallite Size (nm)
Holmium0.1 M100-1403-1467.8 ± 8.0
Erbium0.1 M100-1403-14103.7 ± 4.5
Lutetium0.1 M100-1403-1468.1 ± 4.2

Detailed Protocol: Hydrothermal Synthesis of Holmium Citrate [5]

  • Preparation of Holmium Hydroxide:

    • Precipitate holmium hydroxide from a solution of a holmium salt (e.g., holmium nitrate) by adding a base (e.g., NaOH or NH₄OH).

    • Wash the precipitate thoroughly with deionized water until the filtrate is neutral.

  • Reaction Mixture:

    • Prepare a 0.1 M solution of citric acid.

    • Disperse the freshly prepared and washed holmium hydroxide in 20 mL of the 0.1 M citric acid solution.

  • Hydrothermal Treatment:

    • Sonicate the mixture for 3 minutes.

    • Transfer the suspension to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at a temperature between 100°C and 140°C for a period of 3 to 14 days.

  • Product Recovery:

    • After the reaction, allow the autoclave to cool down to room temperature.

    • Collect the solid product by filtration, wash it with deionized water, and dry it in an oven at a moderate temperature (e.g., 60-80°C).

Co-precipitation Method

The co-precipitation method involves the simultaneous precipitation of lanthanum and other metal ions from a solution to form a mixed precursor. While citric acid is not the precipitating agent itself in this method, it can be used to form a stable complex solution of the metal ions prior to precipitation, ensuring homogeneity. Alternatively, a this compound precursor can be used as the starting material for subsequent precipitation reactions.

Experimental Workflow: Co-precipitation

Co_precipitation_Workflow cluster_0 Solution Preparation cluster_1 Precipitation cluster_2 Post-Processing A Dissolve Lanthanum Salt (e.g., La(NO₃)₃) C Mix Metal Salt Solutions A->C B Dissolve Other Metal Salts B->C D Add Precipitating Agent (e.g., NaOH, (NH₄)₂CO₃) C->D E Control pH and Temperature D->E F Formation of Precipitate E->F G Filter and Wash Precipitate F->G H Dry the Precipitate G->H I Calcine to Obtain Final Material H->I J Solid-State Material I->J

Caption: General Workflow for the Co-precipitation Synthesis Method.

Quantitative Data for Co-precipitation Synthesis

Target MaterialLanthanum PrecursorPrecipitating AgentpHCalcination Temperature (°C)Resulting Particle/Crystallite SizeReference
La₂Ce₂O₇La(NO₃)₃, Ce(NO₃)₃Not specifiedNot specified60055-80 nm[6][7]
La₀.₈₅Sr₀.₁₅MnO₃La, Sr, Mn nitrates(NH₄)₂CO₃8.01000Not specified[8]
LaAlO₃La(NO₃)₃·6H₂O, Al(NO₃)₃·9H₂ONaOH9700-100031-44.5 nm[9]

Detailed Protocol: Co-precipitation Synthesis of La₂Ce₂O₇ [6][7]

  • Precursor Solution:

    • Prepare aqueous solutions of lanthanum nitrate and cerium nitrate with the desired molar ratio.

  • Precipitation:

    • Add a precipitating agent (e.g., a solution of sodium hydroxide or ammonium carbonate) dropwise to the mixed metal nitrate solution under vigorous stirring.

    • Monitor and control the pH of the solution to ensure complete precipitation.

  • Aging and Washing:

    • Age the resulting precipitate in the mother liquor for a period to allow for particle growth and homogenization.

    • Filter the precipitate and wash it several times with deionized water to remove any unreacted salts and by-products.

  • Drying and Calcination:

    • Dry the washed precipitate in an oven at a temperature of around 100°C.

    • Calcine the dried powder in a furnace at 600°C to obtain crystalline La₂Ce₂O₇ nanoparticles.

Characterization of Synthesized Materials

The solid-state materials synthesized using this compound precursors can be characterized by a variety of analytical techniques to determine their structural, morphological, and chemical properties.

  • X-ray Diffraction (XRD): To identify the crystalline phases and determine the crystallite size.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology, particle size, and microstructure of the materials.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the precursor and the final product, and to monitor the decomposition of the citrate complex.

  • Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): To study the thermal decomposition behavior of the this compound precursor and to determine the optimal calcination temperature.[10]

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the synthesized powders.

Applications in Drug Development and Beyond

The fine control over particle size and morphology afforded by this compound-based synthesis methods is particularly relevant to the field of drug development. Nanostructured materials can be used as carriers for drug delivery, with their high surface area allowing for efficient drug loading. The biocompatibility of certain lanthanum compounds, such as lanthanum phosphate, also makes them attractive for biomedical applications.

Beyond drug development, these materials are crucial in:

  • Catalysis: High surface area oxides are excellent catalysts or catalyst supports.

  • Solid Oxide Fuel Cells (SOFCs): Perovskite materials like LaMnO₃ are used as cathode materials.

  • Thermal Barrier Coatings: Lanthanum zirconate (La₂Zr₂O₇) is a promising material for high-temperature applications.[4]

These detailed notes and protocols provide a solid foundation for researchers and professionals to utilize this compound in the synthesis of advanced solid-state materials for a wide range of applications.

References

Application Notes and Protocols: Lanthanum Citrate in Catalysis for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanum and its compounds are recognized as effective Lewis acid catalysts in a variety of organic transformations, facilitating the synthesis of complex molecular architectures. While the direct application of pre-synthesized lanthanum citrate (B86180) as a catalyst is not extensively documented in scientific literature, the in situ generation of lanthanum citrate complexes from lanthanum salts and citric acid presents a promising and accessible catalytic system. This approach combines the Lewis acidity of the lanthanum ion with the chelating and potential Brønsted-Lowry acidic properties of citric acid, offering a versatile catalyst for reactions such as multicomponent condensations.

These notes provide detailed protocols for the synthesis of this compound and its proposed application as an in situ-generated catalyst in the Biginelli reaction, a crucial multicomponent reaction for the synthesis of dihydropyrimidinones, which are valuable scaffolds in medicinal chemistry.

Synthesis of this compound

This compound can be prepared through various methods, including precipitation and hydrothermal synthesis. The following protocols outline common procedures for its laboratory-scale synthesis.

Protocol 1: Precipitation Method

This method involves the reaction of an aqueous solution of a lanthanum salt with citric acid, leading to the precipitation of this compound.

Materials:

Procedure:

  • Prepare a 0.5 M solution of lanthanum chloride heptahydrate in deionized water.

  • Prepare a 0.5 M solution of citric acid monohydrate in deionized water.

  • In a beaker, mix the lanthanum chloride solution and the citric acid solution in a 1:1 molar ratio.

  • Slowly add a 1 M solution of sodium hydroxide dropwise to the mixture while stirring continuously to adjust the pH to approximately 4-5.

  • A white precipitate of this compound will form. Continue stirring the suspension at room temperature for 2 hours to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration and wash it with deionized water to remove any unreacted salts.

  • Wash the precipitate with ethanol to remove excess water.

  • Dry the resulting white solid in an oven at 80°C overnight to obtain this compound powder.

Protocol 2: Hydrothermal Synthesis

Hydrothermal synthesis can yield crystalline this compound with controlled particle size.[1]

Materials:

  • Lanthanum(III) hydroxide (La(OH)₃), freshly precipitated

  • 0.1 M Citric acid solution

  • Deionized water

Procedure:

  • Freshly precipitate lanthanum(III) hydroxide by adding a stoichiometric amount of a base (e.g., NaOH) to a solution of a lanthanum salt (e.g., LaCl₃).

  • Wash the lanthanum(III) hydroxide precipitate with deionized water until the filtrate is neutral.

  • Disperse the washed lanthanum(III) hydroxide in a 0.1 M citric acid solution.

  • Transfer the suspension to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave to a temperature between 100-140°C and maintain it for 24-72 hours.[1]

  • After cooling to room temperature, collect the crystalline product by filtration.

  • Wash the product with deionized water and ethanol.

  • Dry the product in a vacuum oven at 60°C.

Application in Catalysis: In Situ this compound for the Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). Lanthanide salts are known to catalyze this reaction.[2][3] The following protocol proposes the use of an in situ generated this compound catalyst.

Proposed Catalytic System

The catalytic species is generated in situ from the reaction of a lanthanum salt (e.g., lanthanum(III) nitrate (B79036) hexahydrate) and citric acid. This approach avoids the need to synthesize and isolate the this compound catalyst separately.

Experimental Workflow

experimental_workflow cluster_prep Catalyst Preparation (In Situ) cluster_reaction Biginelli Reaction cluster_workup Work-up and Purification La_salt Lanthanum(III) Nitrate Catalyst_sol Catalyst Solution La_salt->Catalyst_sol Citric_acid Citric Acid Citric_acid->Catalyst_sol Solvent Solvent (e.g., Ethanol) Solvent->Catalyst_sol Reaction_mixture Reaction Mixture Catalyst_sol->Reaction_mixture Add Catalyst Aldehyde Aldehyde Aldehyde->Reaction_mixture Ketoester β-Ketoester Ketoester->Reaction_mixture Urea Urea/Thiourea (B124793) Urea->Reaction_mixture Cooling Cooling & Precipitation Reaction_mixture->Cooling Heat Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product DHPM Product Recrystallization->Product

Caption: Experimental workflow for the in situ this compound catalyzed Biginelli reaction.

General Protocol for the In Situ this compound-Catalyzed Biginelli Reaction

Materials:

  • Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

  • Citric acid monohydrate

  • Aromatic or aliphatic aldehyde (e.g., benzaldehyde)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Urea or thiourea

  • Ethanol (or solvent-free conditions)

Procedure:

  • In a round-bottom flask, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), and urea or thiourea (1.5 mmol).

  • Add lanthanum(III) nitrate hexahydrate (0.1 mmol, 10 mol%) and citric acid (0.1 mmol, 10 mol%).

  • Add ethanol (5 mL) as the solvent, or proceed under solvent-free conditions.

  • Stir the reaction mixture at a specified temperature (e.g., 80°C) for the required time (typically 1-4 hours).[4][5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add cold water to the flask, and collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone.

Data Presentation

The following table summarizes representative data for the Biginelli reaction catalyzed by related systems, which can be used as a benchmark for the proposed in situ this compound-catalyzed reaction.

EntryAldehydeβ-Dicarbonyl CompoundUrea/ThioureaCatalystConditionsTime (h)Yield (%)Reference
1BenzaldehydeEthyl acetoacetateUreaCitric Acid (0.5 equiv)80°C, solvent-free1.592[4][5]
24-ChlorobenzaldehydeEthyl acetoacetateUreaCitric Acid (0.5 equiv)80°C, solvent-free2.095[4][5]
34-NitrobenzaldehydeEthyl acetoacetateUreaCitric Acid (0.5 equiv)80°C, solvent-free1.096[4][5]
4BenzaldehydeEthyl acetoacetateUreaYb(OTf)₃ (4 mol%)100°C, solvent-free0.395[2]
54-ChlorobenzaldehydeEthyl acetoacetateUreaYb(OTf)₃ (4 mol%)100°C, solvent-free0.396[2]
64-NitrobenzaldehydeEthyl acetoacetateUreaYb(OTf)₃ (4 mol%)100°C, solvent-free0.399[2]

Proposed Catalytic Mechanism

The catalytic cycle for the in situ this compound-catalyzed Biginelli reaction is proposed to proceed through a Lewis acid-mediated pathway.

catalytic_cycle cluster_catalyst Catalyst Formation cluster_cycle Catalytic Cycle La_salt La(NO₃)₃ Catalyst [La(citrate)] complex La_salt->Catalyst Citric_acid Citric Acid Citric_acid->Catalyst Imine Acyliminium Ion Catalyst->Imine activates Aldehyde Aldehyde Aldehyde->Imine Urea Urea Urea->Imine Adduct Open-chain Adduct Imine->Adduct Ketoester_enolate Ketoester Enolate Ketoester_enolate->Adduct Michael Addition DHPM DHPM Product Adduct->DHPM Cyclization & Dehydration DHPM->Catalyst releases

Caption: Proposed catalytic cycle for the Biginelli reaction catalyzed by in situ generated this compound.

Mechanism Description:

  • Catalyst Formation: Lanthanum nitrate and citric acid react to form a lanthanum-citrate complex in solution.

  • Iminium Ion Formation: The this compound complex, acting as a Lewis acid, activates the aldehyde carbonyl group, facilitating its condensation with urea to form an acyliminium ion intermediate.

  • Michael Addition: The β-ketoester tautomerizes to its enol form, which then undergoes a Michael-type addition to the activated acyliminium ion.

  • Cyclization and Dehydration: The resulting open-chain adduct undergoes intramolecular cyclization, followed by dehydration to yield the final dihydropyrimidinone product and regenerate the this compound catalyst.

Conclusion

While the direct use of isolated this compound in organic synthesis catalysis is an emerging area, the in situ generation of this compound complexes from readily available lanthanum salts and citric acid offers a practical and efficient catalytic system. The proposed protocol for the Biginelli reaction highlights the potential of this approach for the synthesis of medicinally relevant heterocyclic compounds. Further research into the scope and mechanism of in situ this compound catalysis is warranted to fully explore its utility in modern organic synthesis.

References

Application Notes and Protocols for the Preparation of Thin Films from Lanthanum Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation of thin films using lanthanum citrate (B86180) as a precursor. While direct literature on lanthanum citrate for thin film deposition is emerging, the following protocols are based on well-established chemical solution deposition and sol-gel techniques adapted from similar lanthanum precursors, such as lanthanum acetate. These methods offer a cost-effective and versatile approach to fabricating lanthanum-containing thin films for various applications, including high-k dielectrics, protective coatings, and catalytic surfaces.

Introduction

Lanthanum-based thin films are of significant interest due to their unique electronic, optical, and catalytic properties. Lanthanum oxide (La₂O₃), for example, is a promising high-k dielectric material for next-generation microelectronics. The use of a citrate-based precursor offers potential advantages, including good solubility in various solvents, stability of the precursor solution, and lower decomposition temperatures compared to some inorganic salts. This document outlines two primary methods for thin film deposition from a this compound precursor: Chemical Solution Deposition (CSD) via spin coating and a Sol-Gel method for doped films.

Chemical Solution Deposition (CSD) using this compound

Chemical solution deposition is a versatile technique that involves the deposition of a precursor solution onto a substrate, followed by thermal treatment to form the desired thin film.

Experimental Protocol: CSD of Lanthanum Oxide Thin Films

2.1.1. Precursor Solution Preparation (0.2 M this compound)

  • Dissolution: Dissolve anhydrous this compound powder in a suitable solvent. A common solvent system is a mixture of 2-methoxyethanol (B45455) and acetic acid. For a 0.2 M solution, dissolve the appropriate amount of this compound.

  • Stirring: Stir the solution at 60°C for 1-2 hours until the this compound is completely dissolved, resulting in a clear, homogeneous solution.

  • Aging: Allow the solution to age for 24 hours at room temperature. This step can improve the solution's stability and subsequent film quality.

  • Filtration: Before use, filter the solution through a 0.2 µm syringe filter to remove any particulate impurities.

2.1.2. Substrate Preparation

  • Substrate Selection: Common substrates include silicon wafers (Si), quartz, or fused silica (B1680970).

  • Cleaning: Clean the substrates sequentially in an ultrasonic bath with acetone, isopropanol, and deionized water for 15 minutes each.

  • Drying: Dry the substrates with a stream of high-purity nitrogen gas.

  • Surface Activation (Optional): For silicon substrates, a piranha etch (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used to create a hydrophilic surface, followed by a thorough rinse with deionized water.

2.1.3. Thin Film Deposition (Spin Coating)

  • Dispensing: Place the cleaned substrate on the spin coater chuck. Dispense a small amount of the this compound precursor solution onto the center of the substrate.

  • Spinning: Spin the substrate at a speed of 3000-5000 rpm for 30-60 seconds to achieve a uniform film.

  • Drying: Transfer the coated substrate to a hotplate and dry at 150°C for 10 minutes to evaporate the solvent.

  • Multi-layering (Optional): Repeat steps 1-3 to achieve the desired film thickness.

2.1.4. Thermal Annealing

  • Pyrolysis: Place the dried film in a tube furnace and heat to 400-500°C for 30 minutes in air to decompose the organic components.

  • Crystallization: Increase the temperature to 600-900°C and anneal for 1-2 hours in air or a controlled atmosphere (e.g., N₂) to crystallize the lanthanum oxide film. The final annealing temperature will influence the film's crystallinity and properties.

Experimental Workflow: CSD

CSD_Workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Processing p1 Dissolve this compound p2 Stir & Heat p1->p2 p3 Age Solution p2->p3 p4 Filter Solution p3->p4 d2 Spin Coating p4->d2 d1 Substrate Cleaning d1->d2 d3 Hotplate Drying d2->d3 a1 Pyrolysis (400-500°C) d3->a1 a2 Annealing (600-900°C) a1->a2 a3 a3 a2->a3 Characterization

Workflow for Chemical Solution Deposition of this compound Thin Films.

Sol-Gel Method for Lanthanum-Doped Silica Films

The sol-gel method is particularly useful for preparing composite or doped films. Here, we describe a protocol for lanthanum-doped silica films, which can be used for applications such as corrosion protection.[1][2]

Experimental Protocol: Lanthanum-Doped Silica Films

3.1.1. Sol Preparation

  • Silica Precursors: Prepare a solution of tetraethylorthosilicate (TEOS) and methyl-triethoxysilane (MTEOS) in absolute ethanol (B145695). A typical molar ratio is 0.8:0.2 (TEOS:MTEOS).[1]

  • Hydrolysis: Add distilled water and nitric acid (as a catalyst) to the solution to initiate hydrolysis. The molar ratios of TEOS:MTEOS:H₂O:Ethanol:HNO₃ can be 0.8:0.2:3:8:0.01.[1]

  • Doping: Prepare a separate solution of this compound in a suitable solvent (e.g., ethanol with a small amount of acetic acid to aid dissolution).

  • Mixing: Add the this compound solution to the silica sol to achieve the desired doping concentration (e.g., 1 mol %).[1]

  • Stirring: Stir the final solution for 2 hours at room temperature before deposition.[1]

3.1.2. Substrate Preparation

Follow the substrate preparation protocol as described in section 2.1.2. Aluminum alloys (e.g., AA2024-T3) are common substrates for corrosion protection studies.[2]

3.1.3. Thin Film Deposition (Dip Coating)

  • Immersion: Immerse the cleaned substrate into the prepared sol.

  • Withdrawal: Withdraw the substrate at a constant speed (e.g., 2.0 mm·s⁻¹).[2] The withdrawal speed is a critical parameter that controls the film thickness.

  • Environment: Perform the dip coating in a controlled environment, for example, at 25°C and 35% relative humidity.[2]

3.1.4. Drying and Curing

  • Drying: Allow the coated substrates to dry at room temperature.

  • Curing: Cure the films by annealing in air at temperatures ranging from 100°C to 500°C.[2] The curing temperature will affect the densification and properties of the film.

Logical Relationship: Sol-Gel Process

SolGel_Process cluster_sol Sol Formation cluster_gel Gelation & Film Formation s1 Mix TEOS, MTEOS, Ethanol s2 Add H₂O, HNO₃ (Hydrolysis) s1->s2 s4 Mix Solutions (Doping) s2->s4 s3 Prepare Lanthanum Citrate Solution s3->s4 g1 Dip Coating s4->g1 g2 Drying g1->g2 g3 Curing/Annealing g2->g3 g4 g4 g3->g4 Final Film

Logical flow of the sol-gel process for lanthanum-doped films.

Data Presentation: Deposition Parameters

The following tables summarize typical deposition parameters for lanthanum-containing thin films prepared by various methods. These can be used as a starting point for optimizing the deposition of films from a this compound precursor.

Table 1: Chemical Solution Deposition Parameters

ParameterValueReference
PrecursorLanthanum Acetate Hydrate[3]
SolventPropionic Acid, Acetic Acid, Methanol[3]
Concentration0.2 mol kg⁻¹[3]
Deposition MethodInkjet Printing[3]
Annealing Temp.900°C[3]
Film ThicknessNanocrystallites of 10-15 nm[3]

Table 2: Sol-Gel Deposition Parameters for Doped Films

ParameterValueReference
PrecursorsTEOS, MTEOS[1][2]
DopantLanthanum Acetate Hydrate[1][2]
SolventEthanol[1][2]
CatalystNitric Acid[1][2]
Deposition MethodDip Coating[1][2]
Withdrawal Speed2.0 mm·s⁻¹[2]
Annealing Temp.20, 100, 500°C[2]

Table 3: Atomic Layer Deposition (ALD) Parameters

ParameterValueReference
PrecursorLa(iPrCp)₂(iPr-N-C(Me)=N-iPr)[4]
ReactantO₂, O₃, H₂O, H₂O₂[4]
Substrate Temp.150 - 600°C[4]
Pressure0.5 mTorr - 20 Torr[4]

Characterization of Thin Films

After deposition and annealing, the thin films should be characterized to determine their properties. Common characterization techniques include:

  • X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the film.

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and cross-sectional thickness.

  • Atomic Force Microscopy (AFM): To quantify the surface roughness.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition and oxidation states of the elements in the film.

  • Ellipsometry or Profilometry: To measure the film thickness.

  • Electrical Measurements (e.g., C-V, I-V): To determine dielectric constant, leakage current, and breakdown voltage for dielectric applications.

Conclusion

The protocols outlined in these application notes provide a solid foundation for the successful preparation of lanthanum-containing thin films using a this compound precursor. By adapting established CSD and sol-gel methodologies, researchers can explore the potential of this compound for a variety of thin film applications. The provided parameters and characterization techniques will aid in the optimization of the deposition process to achieve films with desired properties.

References

Application Note & Protocol: Hydrothermal Synthesis of Lanthanum Citrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lanthanum citrate (B86180) is a compound of interest in various fields, including materials science and pharmaceuticals. The hydrothermal synthesis method offers a robust and effective route for producing crystalline lanthanum citrate. This technique involves the reaction of precursors in an aqueous solution at elevated temperatures and pressures within a sealed vessel, known as an autoclave. The method allows for precise control over the crystallite size, morphology, and purity of the final product by adjusting parameters such as temperature, reaction time, pH, and precursor concentrations. This document provides detailed protocols for the hydrothermal synthesis of this compound using different lanthanum precursors.

Summary of Experimental Parameters

The following table summarizes key quantitative parameters for the hydrothermal synthesis of this compound as derived from various experimental studies.

ParameterMethod 1: From Lanthanum Hydroxide (B78521)Method 2: From Lanthanum OxideMethod 3: Direct Precipitation
Lanthanum Source Lanthanum(III) Chloride (to generate hydroxide)Lanthanum(III) Oxide (La₂O₃)Lanthanum(III) Chloride (LaCl₃)
Citrate Source 0.1 M Citric Acid[1]Citric AcidCitric Acid
Molar Ratio Not specified, based on dispersionNot specifiedCitric Acid : LaCl₃ = 1.2 : 1[2]
Reaction Temperature 100-140°C[1]120°C[3]50°C[2]
Reaction Time 3 - 14 days[1]Not specifiedNot specified
System pH Not specified for reaction; pH ~10 for hydroxide precipitation[1]2.2 - 2.5[3]4 - 5[2]
Product Formula This compound Dihydrate (inferred)[1][La(Hcit)(H₂O)]n[3]LaC₆H₅O₇·3H₂O[2]

Detailed Experimental Protocols

Protocol 1: Synthesis from Lanthanum Hydroxide Precursor

This protocol is a two-stage method that involves first precipitating lanthanum hydroxide, which is then hydrothermally treated with citric acid.[1]

Materials:

  • Lanthanum(III) chloride (LaCl₃)

  • Sodium hydroxide (NaOH), 0.1 M solution

  • Citric acid, 0.1 M solution[1]

  • Deionized/redistilled water

Equipment:

  • Glass beakers

  • pH meter

  • Magnetic stirrer

  • Ultrasonicator

  • Teflon-lined stainless steel autoclave

  • Laboratory oven or furnace

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

Stage 1: Preparation of Lanthanum Hydroxide

  • Prepare a 0.1 M solution of lanthanum chloride in a beaker.

  • While stirring, add 0.1 M NaOH solution dropwise to the lanthanum chloride solution until the pH of the mixture reaches approximately 10. A precipitate of lanthanum hydroxide will form.[1]

  • Filter the resulting precipitate and wash it thoroughly with redistilled water until the conductivity of the filtrate is constant, ensuring the removal of residual ions.[1]

Stage 2: Hydrothermal Synthesis

  • Disperse the freshly washed lanthanum hydroxide precipitate into 20 mL of a 0.1 M citric acid solution in a beaker.[1]

  • Sonicate the mixture for approximately 3 minutes to ensure a homogenous suspension.[1]

  • Measure and record the pH of the suspension.

  • Transfer the suspension into a Teflon-lined autoclave.

  • Seal the autoclave and heat it in an oven at a temperature between 120°C and 140°C for at least 3 days.[1]

  • After the reaction period, allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting this compound precipitate by filtration, wash it with deionized water, and dry it in an oven at a suitable temperature (e.g., 60-80°C).

Protocol 2: Synthesis from Lanthanum Oxide Precursor

This protocol describes a direct reaction between lanthanum oxide and citric acid under hydrothermal conditions.[3]

Materials:

  • Lanthanum(III) oxide (La₂O₃)

  • Citric acid

  • Deionized water

  • Solution for pH adjustment (e.g., HCl or HNO₃)

Equipment:

  • Glass beaker

  • pH meter

  • Magnetic stirrer

  • Teflon-lined stainless steel autoclave

  • Laboratory oven

  • Filtration apparatus

Procedure:

  • Suspend lanthanum(III) oxide and citric acid in deionized water in a beaker.

  • Stir the mixture and adjust the pH to a range of 2.2 - 2.5 using a suitable acid.[3]

  • Transfer the resulting mixture to a Teflon-lined autoclave.

  • Seal the autoclave and heat it to 120°C.[3] The duration should be sufficient for the reaction to complete (e.g., 24-72 hours).

  • After the reaction, cool the autoclave to room temperature.

  • Filter the solid product, wash it with deionized water to remove any unreacted precursors, and dry it in an oven.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the hydrothermal synthesis of this compound, primarily based on Protocol 1.

Hydrothermal_Synthesis_Workflow Workflow for Hydrothermal Synthesis of this compound cluster_0 Stage 1: Precursor Preparation cluster_1 Stage 2: Hydrothermal Reaction cluster_2 Stage 3: Product Recovery & Analysis LaCl3 LaCl₃ Solution (0.1M) Precipitation Precipitation LaCl3->Precipitation NaOH NaOH Solution (0.1M) NaOH->Precipitation Adjust pH to ~10 Washing1 Filter & Wash Precipitate Precipitation->Washing1 LaOH3 Lanthanum Hydroxide Washing1->LaOH3 Dispersion Disperse & Sonicate LaOH3->Dispersion CitricAcid Citric Acid Solution (0.1M) CitricAcid->Dispersion Autoclave Hydrothermal Reaction (Teflon-lined Autoclave) Dispersion->Autoclave Cooling Cool to Room Temp. Autoclave->Cooling Conditions Heat: 120-140°C Time: 3+ days Conditions->Autoclave Washing2 Filter, Wash & Dry Cooling->Washing2 Product This compound Powder Washing2->Product Analysis Characterization (PXRD, FTIR, etc.) Product->Analysis

Caption: Experimental workflow for a two-stage hydrothermal synthesis of this compound.

Post-Synthesis Characterization

To confirm the successful synthesis and determine the properties of the this compound, the following characterization techniques are recommended:

  • Powder X-ray Diffraction (PXRD): To identify the crystalline phase and structure of the synthesized material.[1]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of citrate functional groups and their coordination with the lanthanum ions.[1]

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and the number of water molecules in the hydrated product.[3]

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the this compound powder.

Safety Precautions

  • Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Handle all chemicals in a well-ventilated area or a fume hood.

  • Hydrothermal autoclaves operate under high pressure and temperature. Ensure the autoclave is not filled more than 80% of its volume and is operated according to the manufacturer's instructions. Allow the vessel to cool completely before opening.

References

Application Notes and Protocols: Lanthanum Citrate in the Fabrication of Ceramic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of lanthanum citrate (B86180) as a precursor in the synthesis of advanced ceramic materials. The citrate-based routes, including the Pechini (citrate gel) method and combustion synthesis, offer significant advantages over traditional solid-state reactions, such as lower synthesis temperatures, improved homogeneity, and the formation of nanocrystalline powders.

Introduction to Lanthanum Citrate in Ceramic Synthesis

This compound, a metal-organic compound, serves as a versatile precursor for the fabrication of a wide range of lanthanum-containing ceramics. The citrate ligand acts as a chelating agent, forming stable complexes with lanthanum and other metal cations in a solution.[1][2] This molecular-level mixing ensures a uniform distribution of constituent metals, which is crucial for the formation of homogeneous, single-phase ceramic materials upon calcination.[2][3] The thermal decomposition of the citrate complex yields finely dispersed lanthanum oxide or, in the presence of other metal citrates, complex oxide ceramics.[4] This approach is particularly beneficial for producing materials with controlled stoichiometry and microstructure.[2]

Key Applications of this compound-Derived Ceramics

Ceramic materials synthesized from this compound precursors have diverse applications across various scientific and technological fields:

  • Solid Oxide Fuel Cells (SOFCs): Doped lanthanum gallates (e.g., LSGM) and lanthanum manganites, prepared via citrate-based methods, are employed as electrolytes and cathode materials, respectively, due to their high ionic and electronic conductivity.[5]

  • Catalysis: Lanthanum-based perovskites, such as lanthanum aluminate (LaAlO3) and lanthanum chromite (LaCrO3), exhibit significant catalytic activity for applications like methane (B114726) combustion and hydrogenation reactions.[3][6][7]

  • Thermal Barrier Coatings (TBCs): Lanthanum zirconate (La2Zr2O7) is a promising material for TBCs in gas turbines and jet engines owing to its low thermal conductivity and high-temperature stability.[8][9]

  • Substrates for Thin Films: Lanthanum aluminate is widely used as a substrate for the epitaxial growth of high-temperature superconducting and ferroelectric thin films due to its excellent lattice matching.[10][11]

  • Phosphors and Luminescent Materials: Doping lanthanum-based ceramics with rare-earth elements can produce materials with specific photoluminescent properties for lighting and display applications.

  • Biomedical Applications: Lanthanum-based ceramics are being explored for applications such as bone augmentation due to their biocompatibility.[12] Additionally, lanthanum-containing materials have been investigated for phosphate (B84403) binding.[13]

Synthesis Methodologies: Detailed Protocols

Two prominent methods for the fabrication of ceramic materials using a citrate precursor are the Pechini (Citrate Gel) Method and the Citrate-Nitrate Combustion Method.

Pechini (Citrate Gel) Method

The Pechini process involves the formation of a polymeric resin containing chelated metal cations. This method is renowned for its ability to produce highly homogeneous and fine-grained ceramic powders at relatively low temperatures.[1][2]

Experimental Protocol for the Synthesis of Lanthanum Aluminate (LaAlO3)

  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of lanthanum nitrate (B79036) (La(NO₃)₃·6H₂O) and aluminum nitrate (Al(NO₃)₃·9H₂O) in deionized water.

    • Add citric acid monohydrate to the solution. A typical molar ratio of citric acid to total metal cations is 1.5:1 to 2:1 to ensure complete chelation.[2]

    • Stir the solution until all salts are completely dissolved, forming a clear solution.

  • Polymerization:

    • Add ethylene (B1197577) glycol to the solution. The weight ratio of citric acid to ethylene glycol is commonly maintained at 60:40.[2]

    • Heat the solution on a hot plate at 80-90°C with continuous stirring. This promotes polyesterification between the citrate-metal complexes and ethylene glycol, leading to the formation of a viscous gel.[1][2]

  • Resin Formation and Decomposition:

    • Increase the temperature to 150-250°C to evaporate excess water and form a solid polymeric resin.[1]

    • The resin will swell and eventually form a porous, dark-colored solid.[11]

  • Calcination:

    • Grind the resin into a fine powder.

    • Calcination of the precursor powder is performed in a furnace. For LaAlO3, a temperature of around 800-900°C is required to obtain the pure crystalline phase.[10][11] The heating rate and dwell time can be optimized to control the crystallite size and morphology.

Logical Workflow for the Pechini Method

Pechini_Method A Metal Nitrate Precursors (e.g., La(NO3)3, Al(NO3)3) C Precursor Solution (Chelation) A->C B Citric Acid & Ethylene Glycol B->C D Heating (80-90°C) (Polyesterification) C->D E Viscous Gel D->E F Further Heating (150-250°C) (Resin Formation) E->F G Polymeric Resin F->G H Grinding G->H I Calcination (e.g., 900°C) H->I J Final Ceramic Powder (e.g., LaAlO3) I->J

Caption: Workflow for the Pechini (citrate gel) method.

Citrate-Nitrate Combustion Synthesis

This method utilizes the exothermic redox reaction between metal nitrates (oxidizer) and citrate (fuel) to generate a self-sustaining combustion process. This rapid synthesis route produces fine, often porous, ceramic powders.[6]

Experimental Protocol for the Synthesis of Lanthanum Manganite (LaMnO3)

  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of lanthanum nitrate (La(NO₃)₃·6H₂O) and manganese nitrate (Mn(NO₃)₂·4H₂O) in a minimum amount of deionized water.

    • Add citric acid monohydrate as the fuel. The molar ratio of citric acid to the sum of metal cations can be varied (e.g., 1.1 or 1.5) to influence the combustion characteristics and final powder properties.[6]

    • The pH of the solution can be adjusted using ammonia (B1221849) solution to influence the gel decomposition.[6]

  • Gel Formation and Combustion:

    • Heat the solution on a hot plate at approximately 120°C to evaporate the water and form a viscous gel.[6]

    • Upon further heating to 200-350°C, the gel will auto-ignite, producing a voluminous, ash-like powder.[6] The combustion process is typically very rapid.

  • Calcination:

    • The as-synthesized powder may require further calcination to achieve the desired crystalline phase and remove any residual carbon.

    • For LaMnO3, calcination temperatures in the range of 600-900°C are common.[6]

Experimental Workflow for Citrate-Nitrate Combustion Synthesis

Combustion_Synthesis cluster_prep Solution Preparation cluster_process Processing cluster_final Final Steps A Metal Nitrates (e.g., La(NO3)3, Mn(NO3)2) C Aqueous Solution A->C B Citric Acid (Fuel) B->C D Heating (~120°C) C->D E Viscous Gel Formation D->E F Auto-Ignition (200-350°C) E->F G Ash-like Powder F->G H Calcination (e.g., 600-900°C) G->H I Final Ceramic Powder (e.g., LaMnO3) H->I

Caption: Workflow for citrate-nitrate combustion synthesis.

Quantitative Data Summary

The following tables summarize key quantitative parameters from the literature for the synthesis of various lanthanum-based ceramics using citrate-based methods.

Table 1: Synthesis Parameters for Lanthanum-Based Ceramics

Ceramic MaterialSynthesis MethodCitric Acid:Metal Cation Molar RatioCalcination Temperature (°C)Resulting PhaseReference
LaAlO₃Pechini1.5:1900Pure Perovskite[11]
LaAlO₃Citrate-Precursor4.5:1 (La:Al:Citric Acid = 1:1:4.5)900Nanocrystalline LaAlO₃ (~30 nm)[10]
La₀.₈MnO₃Combustion1.1:1700Perovskite[6]
La₀.₈MnO₃Combustion1.5:1700Perovskite[6]
LaGaO₃Pechini1.88:1850Single-Phase Perovskite[2]
La₀.₉Sr₀.₁GaO₂.₉₅Pechini1.88:11340Single-Phase Perovskite[2]
La₂Ce₂O₇Modified PechiniNot Specified1000-1400Fluorite Structure[8]
La₂Zr₂O₇Sol-Gel (Citrate)Not Specified>900Pyrochlore[14]

Table 2: Properties of Citrate-Derived Lanthanum-Based Ceramics

Ceramic MaterialSynthesis MethodCalcination Temp. (°C)Crystallite Size (nm)Surface Area (m²/g)Reference
LaAlO₃Pechini90020-90Not Specified[11]
LaAlO₃Citrate-Nitrate90050-60>15[15]
La₀.₈MnO₃-H⁺-CA1.1Combustion7002621[6]
La₀.₈MnO₃-H⁺-CA1.5Combustion7003018[6]
La₀.₈MnO₃-NH₃-CA1.1Combustion7004110[6]
La₀.₈MnO₃-NH₃-CA1.5Combustion700826[6]
La₂Ce₂O₇Sol-Gel (Citrate)80010-30Not Specified[8]
La₂Zr₂O₇Sol-Gel900<20Not Specified

Characterization of this compound-Derived Ceramics

A suite of analytical techniques is employed to characterize the precursor materials and the final ceramic powders:

  • Thermal Analysis (TGA/DTA): To determine the decomposition temperature of the citrate precursor and the crystallization temperature of the ceramic phase.

  • X-ray Diffraction (XRD): To identify the crystalline phases, determine lattice parameters, and estimate crystallite size.

  • Electron Microscopy (SEM/TEM): To observe the morphology, particle size, and microstructure of the powders.

  • Infrared Spectroscopy (FTIR): To confirm the formation of citrate complexes in the precursor gel.

  • Surface Area Analysis (BET): To measure the specific surface area of the resulting powders, which is crucial for catalytic and sensing applications.

Conclusion

The use of this compound and citrate-based synthesis routes like the Pechini and combustion methods provides a robust and versatile platform for the fabrication of a wide array of advanced ceramic materials. These methods offer excellent control over stoichiometry, microstructure, and phase purity, leading to materials with enhanced properties suitable for demanding applications in energy, catalysis, electronics, and biomedicine. The detailed protocols and data presented herein serve as a valuable resource for researchers and scientists working in the field of ceramic materials development.

References

Application Notes and Protocols for the Leaching of Lanthanum from Industrial Waste Using Citric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction of lanthanum from industrial waste streams, such as spent hydro-processing catalysts and phosphogypsum, utilizing citric acid as a green and effective leaching agent. The methodologies outlined are compiled from recent scientific literature and are intended to guide laboratory-scale and pilot-scale recovery operations.

Introduction

Lanthanum, a rare earth element (REE), is a critical component in various high-tech applications, including catalysts, electronics, and pharmaceuticals. With the increasing demand for REEs and the environmental concerns associated with their primary extraction, recovering these valuable elements from industrial waste is of paramount importance. Citric acid, a mild organic acid, presents an eco-friendly and efficient alternative to harsh mineral acids for leaching lanthanum from these secondary sources.[1][2] This document details the protocols for this green hydrometallurgical process.

Data Presentation: Leaching Efficiency of Lanthanum with Citric Acid

The following tables summarize quantitative data from various studies on the leaching of lanthanum from different industrial wastes using citric acid. These tables provide a comparative view of the key parameters influencing leaching efficiency.

Table 1: Leaching of Lanthanum from Spent Hydro-processing Catalysts

Citric Acid Conc. (M)Temperature (°C)Pulp Density (% w/v)Leaching Time (h)Lanthanum Recovery (%)Reference
17020Not SpecifiedUp to 100[1][2]
0.130Not Specified4Not Specified[3][4]
160Not Specified4Not Specified[3][4]
280Not Specified4Up to 100[3][5]
0.180Not SpecifiedNot Specified43.94[5]

Table 2: Leaching of Rare Earth Elements (including Lanthanum) from Phosphogypsum

Citric Acid Conc. (M)Temperature (°C)Liquid/Solid RatioLeaching Time (min)REE Leaching Efficiency (%)Reference
1.0855/11587.4[6]
1.0252/11540.9[7]
2.070 (343 K)Not Specified18090.11[8][9]
1.0Not Specified5.01553.3 (in one cycle)[7]

Table 3: Leaching of Lanthanum from Other Industrial Wastes

Waste MaterialCitric Acid Conc. (M)Temperature (°C)Leaching Time (h)Lanthanum Recovery (%)Reference
Roasted Monazite0.5Not Specified24~80[10]
Coal Fly Ash0.5up to 904~45[11]

Experimental Protocols

The following are detailed methodologies for key experiments in the leaching of lanthanum using citric acid.

Protocol for Leaching Lanthanum from Spent Hydro-processing Catalyst

This protocol is based on methodologies that have demonstrated high recovery rates.[1][3][4]

3.1.1 Materials and Equipment

  • Spent hydro-processing catalyst (pre-treated if necessary, e.g., decarbonized at 725°C for 10 minutes)[3][4]

  • Citric acid (analytical grade)

  • Deionized water

  • Erlenmeyer flasks or reaction vessel

  • Heating mantle or water bath with temperature control

  • Magnetic stirrer and stir bars

  • Filtration apparatus (e.g., vacuum filtration with filter paper)

  • Drying oven

  • Analytical equipment for determining lanthanum concentration (e.g., ICP-MS, EDX)[3][4]

3.1.2 Procedure

  • Preparation of Leaching Solution: Prepare a 1 M citric acid solution by dissolving the appropriate amount of citric acid in deionized water.

  • Leaching Process:

    • Place a known mass of the spent catalyst into an Erlenmeyer flask.

    • Add the 1 M citric acid solution to achieve a pulp density of 20% (w/v) (e.g., 20 g of catalyst in 100 mL of acid solution).[1]

    • Place the flask in a heating mantle or water bath set to 70°C.[1]

    • Commence stirring with a magnetic stirrer.

    • Maintain these conditions for the desired leaching time (e.g., 4 hours).[3]

  • Separation of Leachate and Solid Residue:

    • After the leaching period, turn off the heat and stirring and allow the mixture to cool.

    • Separate the leachate (liquid phase containing dissolved lanthanum) from the solid residue by filtration.[3]

  • Analysis:

    • Analyze the lanthanum concentration in the leachate using a suitable analytical technique to determine the recovery percentage.[3][4]

Protocol for Leaching Lanthanum from Phosphogypsum

This protocol is adapted from studies focusing on the recovery of rare earth elements from phosphogypsum waste.[6][7]

3.2.1 Materials and Equipment

  • Phosphogypsum waste

  • Citric acid (analytical grade)

  • Deionized water

  • Reaction vessel with temperature control and mechanical stirring

  • Filtration system

  • Analytical instrumentation for REE concentration measurement

3.2.2 Procedure

  • Preparation of Leaching Solution: Prepare a 1.0 M citric acid solution.[6]

  • Leaching Process:

    • Add a known mass of phosphogypsum to the reaction vessel.

    • Introduce the 1.0 M citric acid solution to achieve a liquid-to-solid (L/S) ratio of 5/1.[6]

    • Heat the mixture to 85°C while continuously stirring.[6]

    • Maintain these conditions for an equilibrium time of 15 minutes.[6]

  • Post-Leaching Treatment:

    • After 15 minutes, filter the mixture to separate the pregnant leach solution.

    • The resulting solution can be further processed for the purification and separation of lanthanum.[6]

  • Analysis:

    • Determine the concentration of lanthanum and other REEs in the leachate to calculate the leaching efficiency.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed chemical interaction during the leaching process.

G cluster_prep Preparation cluster_leaching Leaching Process cluster_separation Separation cluster_analysis Analysis & Recovery waste Industrial Waste (e.g., Spent Catalyst) pretreatment Pre-treatment (Optional, e.g., Decarbonization) waste->pretreatment leaching_vessel Leaching Vessel (Controlled Temperature & Stirring) pretreatment->leaching_vessel citric_acid Citric Acid Solution (Specified Concentration) citric_acid->leaching_vessel filtration Filtration leaching_vessel->filtration parameters Set Parameters: - Temperature - Pulp Density - Time leachate Leachate (Aqueous La-Citrate Complex) filtration->leachate residue Solid Residue filtration->residue analysis Chemical Analysis (e.g., ICP-MS) leachate->analysis recovery Downstream Processing (Precipitation, Solvent Extraction) leachate->recovery

Diagram 1: General experimental workflow for lanthanum leaching.

G cluster_reactants Reactants cluster_reaction Leaching Reaction cluster_products Products La_solid Lanthanum in Solid Matrix (e.g., La₂O₃ in catalyst) Protonation Protonation of Oxygen in Lanthanum Oxide La_solid->Protonation H⁺ ions from Citric Acid Citric_Acid Citric Acid (H₃C₆H₅O₇) Citric_Acid->Protonation Complexation Formation of Soluble Lanthanum-Citrate Complex Citric_Acid->Complexation Citrate ions (C₆H₅O₇³⁻) Protonation->Complexation Weakening of La-O bond Water Water (H₂O) Protonation->Water La_Citrate Aqueous Lanthanum Citrate [La(C₆H₅O₇)] Complexation->La_Citrate

Diagram 2: Proposed mechanism of lanthanum leaching with citric acid.

References

Application Notes and Protocols: Lanthanum Citrate as a Tracer in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Lanthanum as a Biological Tracer

Lanthanum (La³⁺), a trivalent cation belonging to the rare earth elements, serves as a versatile and powerful tool in biological research. Its utility stems from two key properties: high electron density, which makes it opaque to electrons in transmission electron microscopy (TEM), and its chemical similarity to calcium (Ca²⁺). While various lanthanum salts can be used, such as lanthanum nitrate (B79036) and lanthanum chloride, lanthanum citrate (B86180) can also serve as a source of La³⁺ ions for tracer studies. The citrate anion's role as a chelator may influence the availability of free La³⁺, a factor to consider in experimental design.

The primary applications of lanthanum as a tracer fall into two main categories:

  • As an extracellular tracer for paracellular permeability studies: Due to its size and charge, La³⁺ does not readily cross intact cell membranes. This characteristic allows it to be used to delineate extracellular spaces and assess the permeability of intercellular junctions, particularly tight junctions in epithelial and endothelial tissues.[1][2] The small ionic radius of lanthanum (0.11 nm) provides a high-resolution advantage over larger tracer molecules.[1]

  • As a probe and antagonist for calcium channels and binding sites: Lanthanum ions compete with calcium for binding sites on proteins and can block various calcium channels.[1][3] This antagonistic action is a valuable tool for investigating the role of calcium signaling in a multitude of physiological processes. However, this interaction can also be a source of experimental artifacts if not properly controlled.[1]

Principle of the Method

The use of lanthanum as a tracer relies on its localization and subsequent detection. When introduced into a biological system, lanthanum ions will permeate any space accessible to extracellular fluid but will be excluded from the cytoplasm of cells with intact membranes. In electron microscopy, the electron-dense lanthanum deposits scatter electrons, appearing as dark precipitates that outline the paracellular pathways or accumulate at specific binding sites.[2][4] This allows for a high-resolution visualization of tissue and cell architecture.

Advantages and Limitations

Advantages:

  • High Resolution: Provides fine ultrastructural detail of paracellular pathways due to its small ionic radius.[1]

  • Sensitivity: The lanthanum tracer method is sensitive for assessing changes in paracellular permeability.[1]

  • Versatility: Can be used in a wide range of tissues, including epithelia, endothelia, and the nervous system.[1][5]

  • Calcium Probe: Acts as an effective antagonist to study Ca²⁺-dependent processes.[3][6]

Limitations:

  • Calcium Competition: Lanthanum's competition with calcium can induce physiological effects, potentially leading to artifacts.[1]

  • Fixation Issues: The timing of lanthanum application relative to tissue fixation is critical. Applying lanthanum after fixation can lead to artificial permeation into cells.[7]

  • Non-Specific Blocker: La³⁺ is not entirely specific to calcium channels and has been shown to block other ion channels, which can complicate the interpretation of results.[8]

  • Precipitation: Lanthanum can precipitate with phosphates and other anions in physiological buffers, which requires careful preparation of solutions.[9]

Quantitative Data Summary

The following tables summarize quantitative data from various studies using lanthanum as a tracer or modulator of biological activity.

Table 1: Lanthanum Concentrations in Paracellular Permeability Studies

Biological SystemLanthanum Salt UsedConcentrationKey FindingReference(s)
Rabbit Gallbladder & IleumLanthanum (unspecified salt)1 mMIncreased transepithelial resistance; La³⁺ penetrated tight junctions.[10]
Rat Palate MucosaLanthanum Nitrate1% (w/v)Tracer distribution was similar in routinely processed and freeze-dried tissues.[11]
Isolated Rat HeartLanthanum Chloride1 - 15 mMLa³⁺ passed through intercellular clefts between endothelial cells.[12]
Rat Collecting DuctLanthanum (unspecified salt)Not specifiedInner medullary and papillary segments were permeable to lanthanum.[13]

Table 2: Lanthanum Effects on Ion Channels and Cellular Processes

Biological SystemLanthanum Salt UsedConcentrationEffectReference(s)
Human Red Blood CellsLanthanum (unspecified salt)0.25 mMBlocked active Ca²⁺-efflux completely; inhibited (Ca²⁺ + Mg²⁺)-ATPase by ~50%.[14]
Arabidopsis CellsLa³⁺10 mMBlocked Ca²⁺ channels, anion channels, cation channels, and K⁺ channels.[8]
Rat Heart Cells (cultured)Lanthanum (unspecified salt)0.5 mMDisplaced 40% of the rapidly exchangeable Ca²⁺ fraction.[15]
Axonal Growth ConesLanthanum ChlorideSystemic admin.Blocked calcium channels, impeding nerve regeneration.[3]

Experimental Protocols

Protocol for Assessing Paracellular Permeability using Lanthanum Tracer in Cultured Epithelial Cells

This protocol is adapted from methodologies used for studying tight junction permeability in epithelial cell monolayers grown on permeable supports (e.g., Transwell® inserts).

3.1.1 Materials

  • Lanthanum Nitrate (La(NO₃)₃·6H₂O) or Lanthanum Citrate

  • Cacodylate buffer (0.1 M, pH 7.4)

  • Glutaraldehyde (B144438) (2.5% in 0.1 M cacodylate buffer)

  • Osmium tetroxide (1% in 0.1 M cacodylate buffer)

  • Ethanol (B145695) series (50%, 70%, 90%, 100%)

  • Propylene (B89431) oxide

  • Epoxy resin embedding medium

  • Cultured epithelial cells on permeable supports

3.1.2 Lanthanum Tracer Solution Preparation

  • Prepare a 4% (w/v) stock solution of lanthanum nitrate in distilled water.

  • Slowly add 0.01 M NaOH dropwise while stirring until the solution becomes slightly opalescent and the pH reaches 7.6 - 7.8. Be cautious not to cause heavy precipitation.

  • For the working solution, dilute the stock solution 1:1 with 0.2 M cacodylate buffer (pH 7.4) to a final concentration of 2% lanthanum nitrate in 0.1 M cacodylate buffer.

  • Alternatively, for a this compound solution, dissolve this compound in the buffer. Note that solubility may be lower, and the chelating effect of citrate could influence results. It is recommended to determine the concentration of free La³⁺.

3.1.3 Experimental Procedure

  • Wash the cell monolayers grown on permeable supports three times with pre-warmed physiological saline or buffer.

  • Add the primary fixative (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer) containing 1% lanthanum nitrate to both the apical and basolateral chambers.

  • Incubate for 2 hours at room temperature.

  • Wash the monolayers three times with 0.1 M cacodylate buffer containing 1% lanthanum nitrate.

  • Post-fix with 1% osmium tetroxide in 0.1 M cacodylate buffer for 1 hour at 4°C.

  • Wash three times with 0.1 M cacodylate buffer.

  • Dehydrate the samples through a graded series of ethanol (50%, 70%, 90%, 100%) for 10 minutes at each concentration.

  • Infiltrate with propylene oxide and then with a mixture of propylene oxide and epoxy resin, followed by pure resin.

  • Embed the samples (including the filter support) in fresh resin and polymerize at 60°C for 48 hours.

  • Cut ultrathin sections (60-80 nm) and examine with a transmission electron microscope (TEM) without further staining to visualize the electron-dense lanthanum deposits in the paracellular spaces.

Protocol for Lanthanum as a Calcium Channel Blocker in Cell Culture

This protocol provides a general framework for using lanthanum to investigate the role of calcium influx in a cellular response (e.g., neurotransmitter release, muscle contraction, or gene expression).

3.2.1 Materials

  • Lanthanum Chloride (LaCl₃) or another soluble lanthanum salt

  • Physiological saline solution appropriate for the cell type (e.g., Tyrode's solution, Krebs-Ringer buffer)

  • Cultured cells (e.g., neurons, myocytes, endocrine cells)

  • Agonist or stimulus to induce the Ca²⁺-dependent response

  • Assay system to measure the cellular response (e.g., fluorescence microscopy for calcium imaging, ELISA for hormone secretion)

3.2.2 Experimental Procedure

  • Culture cells to the desired confluency or state of differentiation.

  • Prepare a stock solution of 100 mM LaCl₃ in deionized water.

  • On the day of the experiment, wash the cells with the physiological saline solution to remove culture medium.

  • Prepare working solutions of lanthanum in the saline solution at final concentrations ranging from 10 µM to 10 mM. The optimal concentration must be determined empirically.[8]

  • Control Group: Incubate cells with the saline solution alone.

  • Experimental Group: Pre-incubate cells with the lanthanum-containing saline solution for 15-30 minutes.

  • Apply the specific stimulus or agonist to both control and experimental groups in the continued presence of the respective solutions (with or without lanthanum).

  • Measure the cellular response at appropriate time points using the chosen assay method.

  • Data Analysis: Compare the magnitude and/or kinetics of the response in the lanthanum-treated group to the control group. A significant reduction in the response in the presence of lanthanum suggests the involvement of calcium influx through lanthanum-sensitive channels.

Visualizations: Diagrams and Workflows

Diagram: Experimental Workflow for Paracellular Permeability

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Culture epithelial cells on permeable support incubation Incubate cells with La³⁺-containing fixative cell_culture->incubation tracer_prep Prepare Lanthanum (La³⁺) tracer solution in buffer tracer_prep->incubation postfix Post-fixation with Osmium Tetroxide incubation->postfix dehydration Dehydrate through graded ethanol series postfix->dehydration embedding Embed in epoxy resin dehydration->embedding sectioning Cut ultrathin sections embedding->sectioning tem TEM Imaging (without post-staining) sectioning->tem analysis Analyze electron micrographs for La³⁺ deposits in paracellular space tem->analysis

Caption: Workflow for assessing paracellular permeability using a lanthanum tracer.

Diagram: Lanthanum's Interference with Calcium Signaling

G cluster_membrane Plasma Membrane cluster_ions cluster_response Ca_channel Voltage-gated Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx CaSR Calcium-Sensing Receptor (CaSR) Ca_ion Ca²⁺ Ca_ion->Ca_channel Activates Ca_ion->CaSR Activates La_ion La³⁺ La_ion->Ca_channel Blocks La_ion->CaSR Activates Signaling Intracellular Ca²⁺ Signaling Cascade Ca_influx->Signaling Response Cellular Response (e.g., Contraction, Secretion) Signaling->Response

Caption: Lanthanum (La³⁺) blocks Ca²⁺ channels and interacts with Ca²⁺ receptors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lanthanum Citrate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of lanthanum citrate (B86180) via precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for precipitating lanthanum citrate?

A1: The optimal pH for this compound precipitation can vary depending on the desired product characteristics, such as crystallinity and polymeric nature. For the synthesis of this compound crystals, a pH range of 4-5 has been shown to be optimal.[1] However, for the formation of a polymeric this compound complex, a more acidic environment of pH 2.2-2.5 is utilized.[2][3] The solubility of lanthanide citrates is highly dependent on pH, with some studies indicating minimum solubility around a neutral pH of 7.[4] It is crucial to control the pH to achieve the desired outcome of the synthesis.[5]

Q2: What are the common starting materials for this compound synthesis?

A2: Common starting materials include a lanthanum salt, such as lanthanum chloride (LaCl₃) or lanthanum nitrate (B79036) (La(NO₃)₃), and citric acid (C₆H₈O₇).[1][5] Some protocols may also utilize lanthanum oxide (La₂O₃) or freshly precipitated lanthanum hydroxide (B78521) as the lanthanum source.[2][3][4]

Q3: What is the effect of temperature on this compound precipitation?

A3: Temperature is a critical parameter in the synthesis of this compound. Different protocols employ a range of temperatures to influence the reaction kinetics and the final product's properties. For instance, the synthesis of this compound crystals has been optimized at 50°C.[1] In contrast, hydrothermal synthesis methods can utilize temperatures ranging from 80°C to 140°C.[4][5]

Q4: How can I improve the yield of my this compound precipitation?

A4: To improve the yield, ensure the following:

  • Optimal pH: Maintain the pH within the optimal range for precipitation (see Q1).

  • Molar Ratio: An optimized molar ratio of citric acid to the lanthanum salt is important. One study found a molar ratio of 1.2:1 (citric acid:LaCl₃) to be optimal.[1]

  • Reaction Time and Temperature: Allow for sufficient reaction time at the optimal temperature to ensure complete precipitation.

  • Washing Steps: Minimize product loss during washing by using a solvent in which this compound has low solubility.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction.- Increase reaction time or adjust the temperature to the optimal range. - Verify the stoichiometric amounts of reactants.[1] - Consider using a more soluble lanthanum salt.
Product loss during workup.- Optimize washing and filtration techniques. - Use a minimal amount of cold solvent for washing the precipitate.
White, Gelatinous Precipitate Forms Formation of Lanthanum Hydroxide (La(OH)₃).- Ensure the reaction pH is maintained in the acidic to neutral range to suppress the hydrolysis of the lanthanum salt.[6] - If possible, use anhydrous solvents and reagents.[6]
Product is Difficult to Filter Presence of colloidal particles.- Allow the precipitate to age for a longer period to encourage particle growth. - Consider adjusting the pH slightly to promote flocculation.
Poor Crystallinity of the Product Suboptimal reaction conditions.- Precisely control the pH and temperature during precipitation.[5] - Increase the aging time of the precipitate in the mother liquor. - Consider a hydrothermal synthesis approach for improved crystallinity.[4][5]

Experimental Protocols

Precipitation Method for this compound Crystals

This protocol is based on the optimization study for preparing this compound crystals.[1]

Materials:

  • Lanthanum chloride (LaCl₃)

  • Citric acid (C₆H₅O₇)

  • Deionized water

  • pH meter

  • Stirring hotplate

  • Filtration apparatus

Procedure:

  • Prepare aqueous solutions of lanthanum chloride and citric acid.

  • In a beaker, add the lanthanum chloride solution.

  • While stirring, slowly add the citric acid solution to the lanthanum chloride solution. A molar ratio of 1.2:1 (citric acid:LaCl₃) is recommended.[1]

  • Adjust the pH of the mixture to a range of 4-5 using a suitable acid or base.

  • Heat the mixture to 50°C while continuously stirring.

  • Allow the reaction to proceed for the desired amount of time to ensure complete precipitation.

  • Once the precipitation is complete, cool the mixture to room temperature.

  • Filter the precipitate using a suitable filtration apparatus.

  • Wash the precipitate with a small amount of cold deionized water to remove any soluble impurities.

  • Dry the resulting this compound crystals in an oven at an appropriate temperature.

Hydrothermal Synthesis of Lanthanide Citrates

This protocol is adapted from a method used for synthesizing various lanthanide citrates.[4]

Materials:

  • Lanthanide chloride (e.g., LaCl₃)

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Citric acid solution (0.1 M)

  • Teflon-lined autoclave

  • Sonicator

Procedure:

  • Prepare Lanthanide Hydroxide:

    • In a beaker, place a 0.1 M solution of the lanthanide chloride.

    • Slowly add 0.1 M NaOH solution while stirring until a pH of approximately 10 is reached to precipitate the lanthanide hydroxide.[4]

    • Wash the resulting precipitate with redistilled water until the conductivity of the filtrate is constant.[4]

  • Synthesis of Lanthanide Citrate:

    • Disperse the washed lanthanide hydroxide in a 0.1 M citric acid solution.[4]

    • Sonicate the mixture for 3 minutes.[4]

    • Measure the pH of the suspension.

    • Transfer the suspension to a Teflon-lined autoclave.

    • Heat the autoclave to a temperature between 80°C and 140°C for a period of several days.[4]

    • After the reaction period, cool the autoclave to room temperature.

    • Collect the lanthanide citrate precipitate by filtration.

    • Wash the precipitate with deionized water and dry appropriately.

Data Presentation

Table 1: Optimized Conditions for this compound Precipitation

ParameterOptimal Value/RangeReference
pH4-5 (for crystals)[1]
pH2.2-2.5 (for polymer)[2][3]
Molar Ratio (Citric Acid:LaCl₃)1.2:1[1]
Temperature50°C[1]

Table 2: pH-Dependent Solubility of Lanthanide Citrates

Lanthanide CitratepH of Minimum SolubilityReference
Erbium Citrate~7[4]
Yttrium Citrate~7[4]
Holmium CitrateMore soluble than hydroxide above pH 7.67[4]

Visualizations

experimental_workflow Experimental Workflow for this compound Precipitation cluster_reactants Reactant Preparation cluster_reaction Precipitation Reaction cluster_workup Product Isolation LaCl3 Prepare Lanthanum Chloride Solution Mix Mix Reactant Solutions LaCl3->Mix CitricAcid Prepare Citric Acid Solution CitricAcid->Mix AdjustpH Adjust pH to Optimal Range (e.g., 4-5) Mix->AdjustpH Heat Heat and Stir (e.g., 50°C) AdjustpH->Heat Precipitate This compound Precipitates Heat->Precipitate Cool Cool to Room Temperature Precipitate->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Deionized Water Filter->Wash Dry Dry the Final Product Wash->Dry

Caption: Workflow for the precipitation of this compound.

ph_effect Effect of pH on this compound Formation and Solubility cluster_ph_scale cluster_outcomes Acidic Low pH (e.g., 2.2-2.5) Polymer Polymeric La-Citrate Formation Acidic->Polymer Favors OptimalPrecip Optimal Precipitation (e.g., 4-5) Crystal Crystalline La-Citrate Precipitation OptimalPrecip->Crystal Favors Neutral Near Neutral pH (e.g., ~7) MinSol Minimum Solubility Neutral->MinSol Leads to Basic High pH Hydroxide La(OH)₃ Formation Risk Basic->Hydroxide Favors

Caption: pH influence on this compound precipitation.

References

Technical Support Center: Hydrothermal Synthesis of Lanthanum Citrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrothermal synthesis of lanthanum citrate (B86180). The information is presented in a user-friendly question-and-answer format to address specific challenges related to temperature control during experimentation.

Troubleshooting Guide: Temperature Control Issues

Controlling the temperature is a critical parameter in the hydrothermal synthesis of lanthanum citrate as it directly influences the nucleation, growth, and final properties of the crystals. Below are common issues related to temperature control and their potential solutions.

Data Presentation: Impact of Temperature on this compound Properties

While specific quantitative data correlating precise temperature variations with exact particle sizes for this compound is not extensively available in the reviewed literature, the following table summarizes the generally observed qualitative effects based on hydrothermal synthesis principles.

Temperature RangeExpected Effect on CrystallinityExpected Effect on Particle SizePotential Issues & Remarks
Low (80-100°C) Amorphous or poorly crystalline product.Smaller, potentially agglomerated nanoparticles.Incomplete reaction; broad size distribution.
Moderate (120-140°C) Good crystallinity.[1]Formation of well-defined crystals, potentially larger than at lower temperatures.[1]Optimal range for achieving crystalline this compound.
High (160-200°C) High crystallinity.Larger crystallite size, potential for Ostwald ripening leading to a wider size distribution.Increased pressure within the autoclave, requiring careful monitoring. Potential for phase impurities.

Frequently Asked Questions (FAQs)

Q1: My final product is amorphous. How can I improve its crystallinity?

A1: An amorphous product typically results from insufficient reaction temperature or time. To improve crystallinity, consider the following:

  • Increase the Temperature: Gradually increase the synthesis temperature to the moderate range of 120-140°C.[1] Higher temperatures provide the necessary energy for crystal lattice formation.

  • Extend the Reaction Time: A longer duration at the optimal temperature can allow for the complete transformation of precursors into a crystalline structure.

  • Check Precursor Concentration and pH: Ensure that the concentrations of lanthanum salt and citric acid, as well as the initial pH of the solution, are within the optimal range as these factors can also affect crystal formation.

Q2: The particle size of my this compound is too large. How can I synthesize smaller nanoparticles?

A2: To achieve smaller particle sizes, you can try the following adjustments:

  • Lower the Synthesis Temperature: Operating at the lower end of the effective temperature range (e.g., 100-120°C) can favor nucleation over crystal growth, leading to smaller particles.

  • Shorten the Reaction Time: Reducing the duration of the hydrothermal treatment can limit the extent of crystal growth.

  • Increase the Nucleation Rate: The introduction of a seeding agent or adjusting the precursor addition rate can sometimes promote the formation of more nuclei, resulting in smaller final particles.

Q3: I am observing a wide particle size distribution in my product. What could be the cause?

A3: A broad particle size distribution, or polydispersity, can be caused by several factors related to temperature control:

  • Uneven Heating: Ensure the autoclave is heated uniformly. Temperature gradients within the reaction vessel can lead to different nucleation and growth rates in different regions.

  • Slow Heating Rate: A slow ramp-up to the target temperature can initiate nucleation at various times, resulting in a wider size distribution. A faster heating rate is generally preferred.

  • Ostwald Ripening: At higher temperatures or with prolonged reaction times, larger particles may grow at the expense of smaller ones (Ostwald ripening). Consider lowering the temperature or reducing the synthesis time.

Q4: The pressure in my autoclave is exceeding the safety limits. What is the relationship between temperature and pressure in this process?

A4: In a closed system like an autoclave, the pressure is directly related to the temperature of the aqueous solution. As the temperature increases, the vapor pressure of water rises significantly.

  • Monitor Temperature Closely: Do not exceed the recommended synthesis temperature for your specific autoclave and reaction volume.

  • Proper Filling Volume: Do not overfill the autoclave. A typical recommendation is to fill it to no more than 80% of its total volume to leave sufficient headspace for vapor expansion.

  • Check for Gas-Producing Side Reactions: While not typical for this compound synthesis, ensure your precursors are pure and not undergoing unexpected decomposition that could generate excess gas.

Experimental Protocols

Detailed Methodology for Hydrothermal Synthesis of this compound

This protocol describes a general procedure for the hydrothermal synthesis of this compound, with an emphasis on temperature control.

Materials:

  • Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O) or Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O)

  • Citric acid (C₆H₈O₇)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Precursor Solution Preparation:

    • Dissolve a stoichiometric amount of the lanthanum salt in deionized water.

    • In a separate beaker, dissolve a corresponding molar equivalent of citric acid in deionized water.

  • Mixing and pH Adjustment:

    • Slowly add the lanthanum salt solution to the citric acid solution while stirring continuously.

    • Adjust the pH of the resulting mixture if necessary using a dilute acid or base. The optimal pH can influence the final product and should be determined based on literature or preliminary experiments.

  • Hydrothermal Reaction:

    • Transfer the final solution into a Teflon-lined stainless steel autoclave, ensuring the fill volume does not exceed 80%.

    • Seal the autoclave tightly and place it in a preheated oven or a programmable furnace.

    • Set the desired temperature (e.g., 120°C, 140°C, or 160°C) and reaction time (e.g., 12, 24, or 48 hours).

  • Cooling and Product Recovery:

    • After the reaction is complete, turn off the heating and allow the autoclave to cool down to room temperature naturally. Caution: Do not quench the hot autoclave.

    • Once cooled, carefully open the autoclave in a fume hood.

    • Collect the precipitate by centrifugation or filtration.

  • Washing and Drying:

    • Wash the collected product several times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and byproducts.

    • Dry the final this compound product in a vacuum oven at a low temperature (e.g., 60-80°C) until a constant weight is achieved.

Mandatory Visualization

Hydrothermal_Synthesis_Workflow Workflow for Temperature Control in this compound Hydrothermal Synthesis cluster_prep Preparation cluster_synthesis Hydrothermal Synthesis cluster_outcome Product Characteristics A Prepare Lanthanum Salt Solution C Mix Solutions & Adjust pH A->C B Prepare Citric Acid Solution B->C D Transfer to Autoclave (≤80% Fill Volume) C->D E Set Temperature & Reaction Time D->E F Heating & Reaction E->F G Crystallinity E->G Influences H Particle Size E->H Influences I Morphology E->I Influences J Cooling to Room Temperature F->J K Washing & Drying J->K L Final Lanthanum Citrate Product K->L

Caption: Experimental workflow for this compound hydrothermal synthesis.

References

Technical Support Center: Lanthanum Citrate Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of lanthanum citrate (B86180) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of lanthanum citrate in water and what are the key influencing factors?

This compound's solubility in aqueous solutions is not a simple value and is highly dependent on several factors. While it can be considered soluble, with some sources indicating solubility exceeding 100 g/L, this is highly conditional.[1] The primary factors influencing its stability in solution are pH, temperature, the presence of other ions, and the specific crystalline form of the citrate complex.[1][2] Under certain conditions, such as specific pH ranges or through hydrothermal treatment, it can form a polymeric structure that is insoluble in common solvents.[3][4]

Q2: How does pH affect the stability and solubility of this compound solutions?

pH is one of the most critical factors governing the stability of this compound in water. The molecule's speciation, or the different forms it takes, is pH-dependent.[1]

  • Acidic pH (e.g., 2.2-2.5): Under these conditions, particularly with heating (e.g., 120°C), the formation of insoluble polymeric this compound has been reported.[3][4] However, leaching of lanthanum from other materials using citric acid is effective at low pH.[5][6]

  • Near-Neutral to Alkaline pH: The solubility of lanthanide citrates can decrease significantly as the pH increases, creating a higher risk of precipitation of either this compound or lanthanum hydroxide (B78521).[2] For related lanthanide citrates, the minimum solubility is often observed around pH 7-8.[2]

Q3: What types of complexes or species can this compound form in an aqueous solution?

In an aqueous environment, lanthanum and citrate ions form complex structures. The citrate ion can bind to the central lanthanum (La³⁺) ion through its carboxylate groups and the hydroxyl group in various ways, including monodentate, bidentate, and bridging coordinations.[1][7][8] This can lead to the formation of:

  • Monomeric complexes: Simple structures of one lanthanum ion with one or more citrate ligands.

  • Dimeric complexes: Two lanthanum ions bridged by citrate ligands. The presence of other chelating agents like EDTA can promote the formation of highly water-soluble dimeric complexes.[9]

  • Polymeric chains: Under specific conditions (like hydrothermal synthesis), this compound can form extended coordination polymers, which are often insoluble.[3][4]

Q4: Is this compound prone to aggregation or precipitation over time?

Yes, this compound solutions can be prone to aggregation and precipitation. This instability is driven by factors like pH shifts, high concentrations, temperature changes, and ionic strength. The formation of larger, insoluble polymeric structures is a form of aggregation.[3][4] Furthermore, the introduction of certain counter-ions, especially phosphate (B84403), can lead to rapid precipitation of highly insoluble lanthanum phosphate (Ksp = 10⁻²⁵), a property that is exploited for phosphate removal applications.[1]

Troubleshooting Guides

Issue 1: Unexpected Precipitation, Cloudiness, or Haze in Solution

Symptoms: Your clear this compound solution has become opalescent, cloudy, or has formed a visible precipitate after preparation or during storage.

Possible Causes & Troubleshooting Steps:

  • Verify Solution pH: The most common cause of precipitation is a shift in pH to a range where this compound or lanthanum hydroxide has lower solubility.[2]

    • Action: Carefully measure the pH of your solution. Compare it to the pH at which the solution was initially prepared and determined to be stable.

    • Resolution: If the pH has drifted, adjust it back to the target range using a dilute acid or base while stirring vigorously. Perform this adjustment slowly to avoid localized concentration gradients that could trigger precipitation.

  • Assess for Contaminating Ions: The presence of phosphate, and to a lesser extent carbonate (from atmospheric CO₂), can cause the precipitation of highly insoluble lanthanum salts.[1]

    • Action: Review your experimental protocol. Ensure all glassware is scrupulously clean. Check if any buffers or reagents used contain phosphate or high levels of carbonate.

    • Resolution: If phosphate contamination is suspected, the solution may be unusable. For future preparations, use phosphate-free buffers and high-purity, de-gassed water.

  • Evaluate Concentration and Temperature: Supersaturation can lead to precipitation, especially if the solution temperature decreases.

    • Action: Check if the concentration is near the solubility limit for your specific conditions (pH, temperature). Note if the solution was prepared at an elevated temperature and then cooled.

    • Resolution: Try preparing a more dilute solution. If warming is required for dissolution, ensure the solution remains at a stable temperature during storage and use. Gentle warming and sonication may redissolve the precipitate if it is this compound.

Troubleshooting Workflow: Precipitation Issues

G start Precipitate Observed in This compound Solution check_ph Measure Solution pH start->check_ph ph_drift Has pH Drifted to Unfavorable Range? check_ph->ph_drift adjust_ph Slowly Adjust pH Back to Target Range ph_drift->adjust_ph Yes check_ions Review Protocol for Contaminating Ions (e.g., Phosphate) ph_drift->check_ions No resolved Issue Resolved adjust_ph->resolved ions_present Are Contaminants Likely Present? check_ions->ions_present remake_solution Remake Solution with High-Purity Reagents (Phosphate-Free) ions_present->remake_solution Yes check_conc Is Concentration Too High or Was Solution Cooled? ions_present->check_conc No remake_solution->resolved dilute_warm Dilute Solution or Gently Warm and Sonicate to Redissolve check_conc->dilute_warm Yes check_conc->resolved No dilute_warm->resolved

Troubleshooting workflow for precipitation.
Issue 2: Inconsistent Analytical Results or Apparent Loss of Active Compound

Symptoms: You observe a decline in the measured concentration of this compound over time, or there is high variability in results from bioassays or other quantitative experiments.

Possible Causes & Troubleshooting Steps:

  • Aggregation/Polymerization: Over time, especially under suboptimal storage conditions, this compound can aggregate or form insoluble polymers, reducing the concentration of the active, soluble species.[3][4]

    • Action: Analyze the solution using Dynamic Light Scattering (DLS) to check for the presence of large aggregates. Filter a small aliquot through a 0.22 µm filter and re-measure the concentration of the filtrate to see if a significant portion is being removed.

    • Resolution: Prepare fresh solutions more frequently. Consider adding a stabilizing co-ligand, such as EDTA, which has been shown to form highly water-soluble dimeric complexes with lanthanide citrates.[9] Store solutions at a consistent, recommended temperature.

  • Hydrolysis: While direct evidence for rapid hydrolysis of the citrate ligand at ambient conditions is limited, changes in the coordination sphere of the lanthanum ion involving water molecules can occur, potentially leading to less active or insoluble species.

    • Action: Use a stability-indicating analytical method, such as HPLC, to check for the appearance of new peaks that could correspond to degradation products.[10][11]

    • Resolution: Ensure the pH of the solution is maintained within a stable range. Avoid unnecessarily high temperatures during storage or handling.

  • Adsorption to Surfaces: Lanthanum complexes can adsorb to the surfaces of glass or plastic containers, leading to a decrease in the concentration of the solution.

    • Action: Quantify the lanthanum concentration before and after transferring the solution to a new container to check for significant losses.

    • Resolution: Consider using siliconized glassware or polypropylene (B1209903) containers to minimize surface adsorption. Pre-rinsing containers with the solution before the final fill can also help saturate binding sites.

Quantitative Data Summary

Table 1: Influence of pH on this compound Stability

pH RangeExpected Behavior in Aqueous SolutionKey ConsiderationsReferences
Acidic (2.0 - 4.0) Generally soluble, but risk of insoluble polymer formation with heating.Optimal for leaching from spent catalysts. Hydrothermal conditions can produce insoluble [La(Hcit)(H₂O)]n.[3][4]
Slightly Acidic (4.0 - 6.5) Often the optimal range for preparing solutions by precipitation and for forming soluble complexes with co-ligands.A pH of 4-5 is reported as optimal for synthesis via precipitation. Soluble EDTA complexes are formed at pH 5.0-6.5.[12]
Neutral to Alkaline (>7.0) Solubility tends to decrease. High risk of precipitation of this compound or lanthanum hydroxide.The minimum solubility for related lanthanide citrates is often in this range.[2]

Table 2: Parameters for this compound Synthesis

MethodKey ReagentsTypical ConditionsOutcomeReferences
Precipitation Lanthanum salt (e.g., LaCl₃), Citric AcidAqueous solution, controlled pH (4-5), Temperature ~50°C.Crystalline this compound hydrate.[1][12]
Hydrothermal Lanthanum hydroxide or oxide, Citric AcidAqueous suspension in an autoclave, 100-140°C, several days.Often results in a crystalline, polymeric, and insoluble form.[2][3][4]

Experimental Protocols

Protocol 1: Stability Assessment via HPLC

This protocol outlines a general approach for developing a stability-indicating method using High-Performance Liquid Chromatography (HPLC).[10][11]

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Use a gradient elution to ensure separation of the main compound from potential degradation products.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over 20-30 minutes.

  • Detection: Use a UV detector. The wavelength will need to be optimized, but a starting point could be in the low UV range (e.g., 210-240 nm) where carboxylates may absorb. If available, a mass spectrometer (LC-MS) provides much greater specificity.

  • Forced Degradation Study: To confirm the method is "stability-indicating," subject the this compound solution to stress conditions (e.g., heat, strong acid, strong base, oxidation) to generate degradation products.

  • Analysis: Inject the stressed samples into the HPLC system. A valid stability-indicating method will show a decrease in the peak area of the parent this compound peak and the appearance of new, well-resolved peaks corresponding to degradation products.

  • Stability Test: Store your this compound solution under desired conditions (e.g., 4°C, 25°C). At specified time points (T=0, 1 week, 1 month, etc.), inject an aliquot into the HPLC and quantify the peak area of this compound to monitor its concentration over time.

Workflow for Stability Testing

G cluster_analysis Analytical Tests start Prepare this compound Stock Solution (T=0) store Store Aliquots under Different Conditions (e.g., 4°C, 25°C, Light, Dark) start->store timepoint At Each Time Point (T=x) store->timepoint visual Visual Inspection (Clarity, Color) timepoint->visual ph_measure pH Measurement timepoint->ph_measure hplc HPLC Analysis (Purity & Degradants) timepoint->hplc dls DLS Analysis (Aggregation) timepoint->dls data Collect and Analyze Data visual->data ph_measure->data hplc->data dls->data report Determine Stability Profile and Shelf-Life data->report

Workflow for a typical stability study.
Protocol 2: Monitoring Aggregation using DLS

Dynamic Light Scattering (DLS) is a non-invasive technique for measuring the size distribution of particles and aggregates in a solution.[13]

  • Sample Preparation: Filter the this compound solution through a low-protein-binding syringe filter (e.g., 0.22 µm) directly into a clean, dust-free DLS cuvette. This initial reading will serve as your baseline (T=0).

  • Instrument Setup: Set the instrument parameters according to the manufacturer's instructions. Key parameters include solvent viscosity and refractive index (use values for water unless additives are present) and temperature.

  • Measurement: Place the cuvette in the instrument and allow it to equilibrate to the set temperature (e.g., 25°C) for several minutes. Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis: The primary output is the particle size distribution by intensity. For a stable solution of a small molecule complex, you would expect a low average particle size (hydrodynamic diameter) and a low polydispersity index (PDI).

  • Monitoring: Analyze samples from your stability study at various time points. An increase in the average hydrodynamic diameter or the appearance of a second, larger population of particles is indicative of aggregation.

References

"preventing aggregation in lanthanum citrate nanoparticle synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and resolving aggregation issues during the synthesis of lanthanum citrate (B86180) nanoparticles.

Troubleshooting Guide

Q1: My lanthanum citrate nanoparticle solution appears cloudy or has visible precipitates immediately after synthesis. What is the likely cause?

Immediate aggregation upon synthesis is often a result of improper formulation parameters. The primary factors to investigate are:

  • Inadequate Stabilization: The concentration of citrate is crucial for electrostatic stabilization. An insufficient amount of citrate will not adequately coat the nanoparticle surface, leading to aggregation.

  • Incorrect pH: The pH of the reaction medium significantly affects the surface charge of the nanoparticles. If the pH is near the isoelectric point, the nanoparticles will have a neutral charge and will agglomerate. For citrate-stabilized nanoparticles, a pH away from the acidic range is generally required to maintain a negative surface charge and ensure repulsion between particles.[1][2]

  • High Precursor Concentration: A high concentration of the lanthanum salt precursor can lead to rapid, uncontrolled particle growth and subsequent aggregation.

Solutions:

  • Optimize Citrate Concentration: Systematically vary the molar ratio of citric acid to the lanthanum precursor to determine the optimal concentration for stability.

  • Adjust pH: Carefully control and monitor the pH of the reaction solution. Adjust the pH to a value that ensures a high negative zeta potential, which is indicative of good colloidal stability.

  • Control Precursor Addition: Add the lanthanum precursor solution slowly and under vigorous, controlled stirring to the citrate solution to ensure a homogeneous reaction and prevent localized high concentrations.

Q2: The nanoparticles appear stable initially but aggregate over time. What could be causing this delayed aggregation?

Delayed aggregation can be caused by several factors related to the storage and handling of the nanoparticle suspension:

  • Changes in pH: Exposure to air can cause a shift in the pH of the solution over time, potentially neutralizing the surface charge of the nanoparticles and leading to aggregation.

  • High Ionic Strength: The presence of excess ions in the solution, from either the precursors or contaminants, can screen the electrostatic repulsion between nanoparticles, causing them to aggregate.[1]

  • Improper Storage Temperature: Temperature fluctuations can affect the stability of the nanoparticle suspension.

Solutions:

  • Buffer the Solution: Use a suitable buffer to maintain a stable pH during storage.

  • Purify the Nanoparticles: After synthesis, wash the nanoparticles to remove excess ions. This can be done by centrifugation and redispersion in deionized water or a suitable buffer.

  • Store at a Consistent Temperature: Store the nanoparticle suspension at a constant, cool temperature as determined to be optimal for your specific formulation.

Q3: I'm observing inconsistent particle sizes and aggregation between different batches. What are the potential sources of this variability?

Inconsistent results between batches are often due to a lack of precise control over the synthesis parameters. Key factors to consider are:

  • Stirring Rate: The rate of stirring during synthesis influences the mixing of reagents and the nucleation and growth of nanoparticles. Inconsistent stirring can lead to variations in particle size and aggregation.

  • Temperature Control: The temperature of the reaction can affect the kinetics of nanoparticle formation. Fluctuations in temperature between batches can lead to inconsistencies.

  • Purity of Reagents: The purity of the lanthanum precursor and citric acid can impact the synthesis process. Impurities can act as nucleation sites or interfere with the stabilizing action of the citrate.

Solutions:

  • Standardize Stirring: Use a calibrated magnetic stirrer and maintain a consistent stirring rate for all batches.

  • Precise Temperature Control: Use a temperature-controlled reaction vessel to ensure a consistent synthesis temperature.

  • Use High-Purity Reagents: Ensure that high-purity lanthanum salts and citric acid are used for all syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the role of citric acid in the synthesis of this compound nanoparticles?

Citric acid serves a dual purpose in this synthesis. Firstly, it acts as a chelating agent, forming a complex with the lanthanum ions. Secondly, and more importantly for preventing aggregation, the citrate ions adsorb to the surface of the formed nanoparticles, imparting a negative surface charge. This negative charge creates electrostatic repulsion between the nanoparticles, preventing them from aggregating.[1][3]

Q2: How can I confirm that my nanoparticles are aggregated?

Several techniques can be used to detect nanoparticle aggregation:

  • Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of the nanoparticles. An increase in the average particle size or a high polydispersity index (PDI) is a strong indicator of aggregation.

  • Zeta Potential Measurement: This technique measures the surface charge of the nanoparticles. A zeta potential value close to zero indicates low colloidal stability and a high likelihood of aggregation. A highly negative or positive zeta potential (typically > ±30 mV) suggests good stability.

  • Transmission Electron Microscopy (TEM): TEM provides direct visual evidence of the size, shape, and aggregation state of the nanoparticles.

Q3: Can sonication be used to redisperse aggregated this compound nanoparticles?

While sonication can be used to break up soft agglomerates, it may not be effective for redispersing strongly aggregated nanoparticles.[4] In some cases, excessive sonication can even induce further aggregation. It is generally better to prevent aggregation in the first place by optimizing the synthesis and storage conditions.

Data Presentation

Table 1: Influence of Key Parameters on this compound Nanoparticle Aggregation

ParameterEffect on AggregationRecommended Action
Citrate-to-Lanthanum Molar Ratio Increasing the ratio generally decreases aggregation by providing better surface coverage and electrostatic stabilization.Optimize the ratio to find the lowest concentration that provides long-term stability.
pH A pH far from the isoelectric point (typically in the neutral to alkaline range for citrate stabilization) leads to higher surface charge and less aggregation.[2][5]Adjust and maintain the pH at a level that maximizes the absolute value of the zeta potential.
Precursor Concentration Higher concentrations can lead to faster, uncontrolled growth and increased aggregation.Use dilute precursor solutions and add them slowly to the reaction mixture.
Ionic Strength High ionic strength from unreacted salts or contaminants can screen the surface charge, leading to aggregation.[1]Purify the nanoparticles after synthesis through methods like dialysis or repeated centrifugation and redispersion.
Temperature Higher temperatures can increase the rate of nanoparticle formation and potentially lead to aggregation if not well-controlled.[6]Maintain a constant and optimized temperature throughout the synthesis process.
Stirring Rate Inadequate or excessive stirring can lead to inhomogeneous mixing or shear-induced aggregation, respectively.Use a controlled and consistent stirring rate that ensures good mixing without causing excessive shear.

Experimental Protocols

Detailed Methodology for Hydrothermal Synthesis of this compound Nanoparticles

This protocol is adapted from a method for synthesizing lanthanide citrates.[6]

1. Materials:

  • Lanthanum(III) chloride (LaCl₃) or Lanthanum(III) nitrate (B79036) (La(NO₃)₃)

  • Citric acid (C₆H₈O₇)

  • Sodium hydroxide (B78521) (NaOH) solution (0.1 M)

  • Deionized water

  • Ethanol

2. Equipment:

  • Beakers and magnetic stirrer

  • pH meter

  • Teflon-lined autoclave

  • Centrifuge

  • Oven

3. Procedure:

  • Precursor Solution Preparation: Prepare a 0.1 M solution of the lanthanum salt (e.g., LaCl₃) in deionized water.

  • Hydroxide Precipitation: While stirring, slowly add 0.1 M NaOH solution to the lanthanum salt solution until the pH reaches approximately 10 to precipitate lanthanum hydroxide (La(OH)₃).

  • Washing the Precipitate: Centrifuge the suspension to collect the La(OH)₃ precipitate. Wash the precipitate several times with deionized water to remove excess ions, followed by a final wash with ethanol.

  • Citrate Reaction: Prepare a 0.1 M solution of citric acid. Disperse the washed La(OH)₃ precipitate in the citric acid solution.

  • Hydrothermal Treatment: Transfer the suspension to a Teflon-lined autoclave and heat it to a temperature between 100°C and 140°C for a period of 3 to 14 days. The optimal temperature and duration should be determined experimentally to achieve the desired particle size and stability.[6]

  • Purification: After the hydrothermal treatment, cool the autoclave to room temperature. Collect the this compound nanoparticles by centrifugation and wash them several times with deionized water to remove any unreacted citric acid.

  • Drying (Optional): If a dry powder is required, dry the purified nanoparticles in an oven at a low temperature (e.g., 60°C).

Mandatory Visualization

Troubleshooting_Aggregation start Start: Aggregation Observed q1 Immediate or Delayed Aggregation? start->q1 immediate Immediate Aggregation q1->immediate Immediate delayed Delayed Aggregation q1->delayed Delayed cause_immediate Potential Causes: - Inadequate [Citrate] - Incorrect pH - High [Precursor] immediate->cause_immediate cause_delayed Potential Causes: - pH Shift Over Time - High Ionic Strength - Improper Storage Temp. delayed->cause_delayed solution_immediate Solutions: - Optimize Citrate:La Ratio - Adjust & Control pH - Slow Precursor Addition cause_immediate->solution_immediate inconsistent Inconsistent Results Between Batches? solution_immediate->inconsistent solution_delayed Solutions: - Use Buffer - Purify Nanoparticles - Consistent Storage Temp. cause_delayed->solution_delayed solution_delayed->inconsistent cause_inconsistent Potential Causes: - Inconsistent Stirring Rate - Temperature Fluctuations - Reagent Impurities inconsistent->cause_inconsistent Yes solution_inconsistent Solutions: - Standardize Stirring - Precise Temp. Control - Use High-Purity Reagents cause_inconsistent->solution_inconsistent

Caption: Troubleshooting workflow for nanoparticle aggregation.

Experimental_Workflow prep_la Prepare La³⁺ Precursor Solution precipitate Precipitate La(OH)₃ (add NaOH to pH 10) prep_la->precipitate wash1 Wash La(OH)₃ Precipitate precipitate->wash1 react Disperse La(OH)₃ in Citric Acid wash1->react prep_citrate Prepare Citric Acid Solution prep_citrate->react hydrothermal Hydrothermal Treatment (Autoclave, 100-140°C) react->hydrothermal wash2 Wash this compound Nanoparticles hydrothermal->wash2 characterize Characterize Nanoparticles (DLS, TEM, Zeta Potential) wash2->characterize

References

"challenges in scaling up lanthanum citrate production"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lanthanum citrate (B86180) production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and scale-up of lanthanum citrate.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the experimental and manufacturing process.

Issue ID Problem Potential Causes Recommended Solutions
LC-S-01 Low Yield During Synthesis - Incomplete reaction due to insufficient time or temperature.[1] - Suboptimal pH for precipitation.[1] - Molar ratio of reactants is not optimized.[1] - Loss of product during filtration and washing.- Reaction Time/Temperature: Gradually increase reaction time and/or temperature, monitoring for product degradation. For hydrothermal methods, consider temperatures between 100-140°C.[2] - pH Control: Maintain a consistent pH between 4 and 5 for optimal precipitation.[1] Use a calibrated pH meter and make slow additions of acid or base. - Molar Ratio: Ensure a slight excess of citric acid to lanthanum salt (e.g., 1.2:1) to drive the reaction to completion.[1] - Filtration/Washing: Use a solvent in which this compound is sparingly soluble for washing to minimize product loss. Ensure filter media is appropriate for the particle size.
LC-P-02 Inconsistent Particle Size Distribution (PSD) - Uncontrolled nucleation and crystal growth.[2] - Inefficient mixing or agitation at larger scales. - Improper cooling rate during crystallization.- Controlled Nucleation: Implement seeding with a small amount of pre-existing this compound crystals to promote uniform growth.[3] - Agitation: Optimize agitator speed to ensure homogeneity without causing excessive crystal breakage. Variable-speed agitators are recommended for large-scale processes. - Cooling Profile: Develop a controlled cooling profile. A slower cooling rate generally leads to larger, more uniform crystals. Avoid rapid cooling, which can cause excessive nucleation and fine particles.
LC-Q-03 Formation of Polymorphs - Variations in temperature, solvent, or agitation.[4] - Presence of impurities influencing crystal structure.- Process Parameter Control: Strictly control crystallization temperature and agitation speed, as these are critical factors in polymorph formation.[4] - Solvent System: Ensure consistency in the solvent system. The presence of co-solvents or impurities can favor the formation of different polymorphs. - Characterization: Routinely use Powder X-ray Diffraction (PXRD) to identify the polymorphic form of each batch.
LC-D-04 Product is Difficult to Filter and Dry - Presence of fine particles or amorphous material clogging the filter. - High residual moisture content due to inefficient drying.- Particle Engineering: Optimize crystallization to produce larger, more uniform particles which are easier to filter. - Solid-Liquid Separation: Select appropriate filtration equipment for the scale of production (e.g., Nutsche filter dryer).[5] - Drying Process: At scale, agitation during drying is necessary.[5] Use a vacuum oven with controlled temperature and agitation to ensure uniform and efficient drying. Monitor moisture content using Karl Fischer titration.
LC-I-05 Batch Fails Impurity Profile Specifications - Incomplete removal of starting materials. - Formation of by-products due to side reactions. - Contamination from process equipment.- Purification: Optimize washing steps to remove unreacted starting materials and soluble impurities. Recrystallization may be necessary if washing is insufficient. - Reaction Control: Maintain strict control over reaction temperature and pH to minimize the formation of by-products. - Equipment Cleaning: Implement and validate a rigorous cleaning protocol for all reactors and downstream equipment to prevent cross-contamination.

Frequently Asked Questions (FAQs)

Synthesis and Scale-Up

Q1: What are the most critical parameters to control when scaling up the precipitation of this compound?

A1: When scaling up, the most critical parameters are:

  • pH: The pH of the reaction mixture directly influences the yield and purity of this compound. A pH range of 4-5 is generally optimal for precipitation.[1]

  • Temperature: Temperature affects both reaction kinetics and crystal formation. Consistent temperature control is crucial for batch-to-batch reproducibility.

  • Mixing and Agitation: In larger vessels, ensuring homogeneous mixing is challenging. Inadequate agitation can lead to localized areas of high supersaturation, resulting in uncontrolled nucleation and a wide particle size distribution.

  • Rate of Reagent Addition: The rate at which reactants are added can significantly impact crystal growth and particle size. Slower, controlled addition is generally preferred at scale.

Q2: How can I control for polymorphism in this compound during large-scale production?

A2: Controlling polymorphism is essential for ensuring consistent product quality and bioavailability.[4] Key strategies include:

  • Consistent Process Parameters: Strict control over temperature, agitation, and solvent composition is paramount.

  • Seeding: Introducing seed crystals of the desired polymorph can direct crystallization towards that form.

  • Process Analytical Technology (PAT): Implementing in-line monitoring tools like Raman or FTIR spectroscopy can help track the polymorphic form in real-time during crystallization.

Purification and Quality Control

Q3: What are the common impurities in this compound and how are they controlled?

A3: Common impurities can include unreacted starting materials (lanthanum salts, citric acid), by-products from side reactions, and other rare earth elements that may be present in the lanthanum source. According to ICH guidelines, any impurity present at a level greater than 0.1% must be identified and characterized.[6] Control strategies involve:

  • High-Purity Starting Materials: Using high-purity lanthanum salts is the first step in minimizing elemental impurities.

  • Optimized Washing: Thorough washing of the filtered product can remove most unreacted starting materials and soluble by-products.

  • Impurity Profiling: Utilize HPLC to develop a comprehensive impurity profile for each batch.

Q4: What are the regulatory requirements for process validation when manufacturing this compound as an Active Pharmaceutical Ingredient (API)?

A4: Process validation for an API like this compound is a regulatory requirement to ensure the manufacturing process is consistent and delivers a quality product.[5] The FDA's guidance on Process Validation involves three stages:

  • Stage 1: Process Design: The commercial manufacturing process is defined based on knowledge gained through development and scale-up activities.

  • Stage 2: Process Qualification: The process design is evaluated to determine if it is capable of reproducible commercial manufacturing. This includes facility and equipment qualification and process performance qualification (PPQ) batches.

  • Stage 3: Continued Process Verification: Ongoing monitoring during routine production to ensure that the process remains in a state of control.

Experimental Protocols

Protocol 1: Pilot-Scale this compound Synthesis by Precipitation

This protocol describes a representative process for a pilot-scale batch. Note: Specific quantities and equipment parameters should be optimized for your specific process and scale.

  • Reactor Preparation:

    • Ensure the reaction vessel is thoroughly cleaned and dried.

    • Charge the reactor with an aqueous solution of high-purity lanthanum chloride.

  • Reaction:

    • While agitating, slowly add a stoichiometric excess (e.g., 1.2 molar equivalents) of an aqueous citric acid solution to the reactor.[1]

    • Continuously monitor and adjust the pH of the mixture to maintain it within the 4-5 range using a suitable acid or base.[1]

    • Heat the reaction mixture to the optimized temperature (e.g., 50-70°C) and maintain for a set period to ensure complete reaction.[1]

  • Crystallization and Isolation:

    • Cool the reactor contents according to a pre-defined cooling profile to promote uniform crystal growth.

    • Transfer the resulting slurry to a filter dryer.

    • Wash the filter cake with purified water to remove unreacted reagents and soluble impurities.

  • Drying:

    • Dry the product under vacuum at a controlled temperature until the moisture content, as determined by Karl Fischer titration, is within the specified limits.

  • Milling (if required):

    • If a specific particle size distribution is required, mill the dried this compound using a suitable mill (e.g., conical screen mill).

Visualizations

Logical Workflow for Troubleshooting Low Yield

G start Low Yield of this compound (Issue LC-S-01) check_reaction Check Reaction Parameters start->check_reaction check_filtration Review Filtration & Washing start->check_filtration ph_issue Is pH in 4-5 range? check_reaction->ph_issue filter_loss Is product soluble in wash solvent? check_filtration->filter_loss temp_time_issue Are Temp/Time sufficient? ph_issue->temp_time_issue Yes adjust_ph Adjust pH control strategy ph_issue->adjust_ph No ratio_issue Is Molar Ratio correct? temp_time_issue->ratio_issue Yes increase_temp_time Increase reaction temp/time temp_time_issue->increase_temp_time No adjust_ratio Adjust molar ratio (excess citric acid) ratio_issue->adjust_ratio No end Yield Optimized ratio_issue->end Yes change_solvent Use less solubilizing wash solvent filter_loss->change_solvent Yes filter_loss->end No adjust_ph->check_reaction increase_temp_time->check_reaction adjust_ratio->check_reaction change_solvent->check_filtration

Caption: Troubleshooting workflow for low yield issues.

Experimental Workflow for this compound Production

G cluster_prep Preparation cluster_synthesis Synthesis cluster_downstream Downstream Processing cluster_qc Quality Control raw_materials Raw Materials QC (Lanthanum Salt, Citric Acid) reactor_prep Reactor Preparation raw_materials->reactor_prep reaction Reaction & Precipitation (pH, Temp, Agitation Control) reactor_prep->reaction crystallization Controlled Cooling reaction->crystallization filtration Solid-Liquid Separation (Filtration) crystallization->filtration washing Washing filtration->washing drying Drying washing->drying milling Milling (Optional) drying->milling final_qc Final Product QC (Assay, Purity, PSD, Polymorph) milling->final_qc packaging Packaging & Labeling final_qc->packaging

Caption: Scaled-up production workflow for this compound.

References

Technical Support Center: Optimization of Calcination Temperature for Lanthanum Oxide from Citrate Precursor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of lanthanum oxide (La₂O₃) nanoparticles through the calcination of a lanthanum citrate (B86180) precursor.

Frequently Asked Questions (FAQs)

Q1: What is the role of citric acid in the synthesis of lanthanum oxide nanoparticles?

A1: Citric acid serves as a chelating agent and a fuel. It forms a stable complex with lanthanum ions, ensuring a homogeneous distribution of the metal cations in the precursor gel. During calcination, the citrate complex undergoes combustion, which provides the energy for the decomposition of the precursor at a lower temperature than conventional methods and helps in the formation of fine, crystalline lanthanum oxide nanoparticles.

Q2: What is the typical temperature range for the calcination of lanthanum citrate to form lanthanum oxide?

A2: The calcination temperature for this compound to obtain lanthanum oxide typically ranges from 600 °C to 900 °C. The exact temperature influences the crystallinity, particle size, and surface area of the resulting nanoparticles. The transformation to the hexagonal La₂O₃ phase is generally observed at temperatures above 600 °C.[1]

Q3: How does the calcination temperature affect the properties of the final lanthanum oxide product?

A3: The calcination temperature has a significant impact on the physicochemical properties of the synthesized lanthanum oxide nanoparticles:

  • Crystallinity: Higher calcination temperatures generally lead to an increase in the degree of crystallinity.[2][3]

  • Crystallite Size: The average crystallite size of the nanoparticles tends to increase with increasing calcination temperature.[2][4]

  • Surface Area: Conversely, the specific surface area of the nanoparticles typically decreases at higher calcination temperatures due to particle sintering and growth.

  • Phase Purity: A sufficiently high temperature is required to ensure the complete decomposition of the citrate precursor and any intermediate phases, such as lanthanum oxycarbonate (La₂O₂CO₃), to yield pure hexagonal La₂O₃.[5]

Q4: What are the expected intermediate phases during the thermal decomposition of this compound?

A4: The thermal decomposition of this compound is a multi-step process. Initially, adsorbed and coordinated water is lost at lower temperatures. This is followed by the decomposition of the citrate complex, which can lead to the formation of intermediate species such as lanthanum carbonate and lanthanum oxycarbonate (La₂O₂CO₃).[5][6] These intermediates further decompose at higher temperatures to form the final lanthanum oxide product.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Incomplete decomposition of the precursor (presence of residual carbon or intermediate phases in the final product). 1. Calcination temperature is too low. 2. Calcination time is too short. 3. Insufficient air/oxygen flow during calcination.1. Increase the calcination temperature in increments of 50 °C. A temperature of at least 700-800 °C is often required for complete conversion. 2. Increase the calcination duration. A typical duration is 2-4 hours at the target temperature. 3. Ensure adequate air circulation in the furnace to facilitate the combustion of the citrate complex.
High degree of particle agglomeration in the final product. 1. High calcination temperature leading to sintering. 2. Rapid heating rate causing uncontrolled combustion. 3. Inhomogeneous precursor gel.1. Optimize for the lowest possible calcination temperature that still yields the desired phase purity and crystallinity. 2. Use a slower heating rate (e.g., 5-10 °C/min) to allow for a more controlled decomposition and combustion process. 3. Ensure thorough mixing and gelation during the precursor preparation step to achieve a homogeneous distribution of this compound.
Broad particle size distribution. 1. Non-uniform gelation process. 2. Inconsistent temperature distribution within the furnace.1. Precisely control the pH, temperature, and stirring rate during the gel preparation. 2. Use a smaller sample volume or a furnace with better temperature uniformity.
Low yield of the final product. 1. Loss of precursor material during the combustion process due to vigorous gas evolution.1. Use a larger crucible to contain the precursor during calcination. 2. Employ a slower heating rate to manage the rate of gas release.
Final product is not the desired hexagonal phase of La₂O₃. 1. Calcination temperature is too low. 2. Presence of impurities in the precursors.1. Increase the calcination temperature. The hexagonal phase of La₂O₃ is typically formed at temperatures above 600 °C.[1] 2. Use high-purity lanthanum salts and citric acid as starting materials.

Experimental Protocols

Protocol 1: Synthesis of this compound Precursor Gel

This protocol outlines the preparation of a this compound gel, which serves as the precursor for the synthesis of lanthanum oxide nanoparticles.

Materials:

  • Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O)

  • Citric acid monohydrate (C₆H₈O₇·H₂O)

  • Deionized water

  • Ammonia (B1221849) solution (optional, for pH adjustment)

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Heating plate

  • pH meter (optional)

  • Drying oven

Procedure:

  • Dissolution of Reactants:

    • Dissolve a specific molar amount of lanthanum(III) nitrate hexahydrate in a minimal amount of deionized water with stirring.

    • In a separate beaker, dissolve citric acid monohydrate in deionized water. The molar ratio of citric acid to lanthanum nitrate is a critical parameter and is often varied to optimize the synthesis. A common starting point is a 1:1 or 1.5:1 molar ratio of citric acid to lanthanum.

  • Mixing and Chelation:

    • Slowly add the lanthanum nitrate solution to the citric acid solution while stirring continuously.

    • The pH of the solution can be adjusted at this stage using an ammonia solution to promote gel formation, although in many procedures, the acidic environment is maintained.

  • Gel Formation:

    • Gently heat the solution on a heating plate to approximately 70-80 °C while stirring.

    • Continue heating until the solvent evaporates, and a viscous, transparent gel is formed. Avoid overheating, which can cause premature decomposition.

  • Drying:

    • Transfer the gel to a drying oven and dry at 100-120 °C for 12-24 hours to remove the remaining water. The result is a solid precursor material.

Protocol 2: Calcination of this compound to Lanthanum Oxide

This protocol describes the thermal decomposition of the this compound precursor to obtain lanthanum oxide nanoparticles.

Materials:

  • Dried this compound precursor

Equipment:

  • Mortar and pestle

  • Alumina (B75360) crucible

  • Muffle furnace with temperature control

Procedure:

  • Grinding the Precursor:

    • Grind the dried this compound precursor into a fine powder using a mortar and pestle.

  • Calcination:

    • Place the powdered precursor in an alumina crucible.

    • Position the crucible in a muffle furnace.

    • Heat the furnace to the desired calcination temperature (e.g., 600 °C, 700 °C, 800 °C, or 900 °C) at a controlled heating rate (e.g., 5-10 °C/min).

    • Maintain the target temperature for a specific duration, typically 2-4 hours.

    • After calcination, allow the furnace to cool down naturally to room temperature.

  • Product Collection:

    • Carefully remove the crucible from the furnace and collect the resulting white lanthanum oxide powder.

Data Presentation

Table 1: Effect of Calcination Temperature on the Crystallite Size of Lanthanum Oxide and Related Perovskites

Precursor SystemCalcination Temperature (°C)Calcination Time (h)Average Crystallite Size (nm)Reference
LaAlO₃ (Co-precipitation)700631[4]
LaAlO₃ (Co-precipitation)800635.5[4]
LaAlO₃ (Co-precipitation)900641.2[4]
LaAlO₃ (Co-precipitation)1000644.5[4]
La₂O₃ (Sol-gel with PEG)7502~18-22[2][3]
La₂O₃ (Sol-gel with PEG)9002~25-29[2][3]
LaMnO₃ (Citrate)600-14[7]
LaMnO₃ (Citrate)900-53[7]

Note: Data for LaAlO₃ and LaMnO₃ are included to illustrate the general trend of increasing crystallite size with calcination temperature in similar oxide systems prepared by related methods.

Mandatory Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_calcination Calcination cluster_product Final Product start Start: La(NO₃)₃·6H₂O + Citric Acid dissolve Dissolve in Deionized Water start->dissolve mix Mix Solutions dissolve->mix gel Heat (70-80°C) to form Gel mix->gel dry Dry Gel (100-120°C) gel->dry grind Grind Dried Gel dry->grind calcine Calcine in Furnace (600-900°C) grind->calcine cool Cool to Room Temperature calcine->cool product La₂O₃ Nanoparticles cool->product logical_relationship cluster_params Controllable Parameters cluster_props Resulting Properties cluster_outcome Desired Outcome temp Calcination Temperature cryst Crystallinity temp->cryst increases size Crystallite Size temp->size increases sa Surface Area temp->sa decreases phase Phase Purity temp->phase improves time Calcination Time time->cryst increases time->size increases time->phase improves rate Heating Rate rate->size influences optimal Optimized La₂O₃ Nanoparticles cryst->optimal size->optimal sa->optimal phase->optimal

References

"improving the catalytic activity of lanthanum-based catalysts"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Lanthanum-Based Catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving catalytic activity and troubleshooting common issues encountered during experiments.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common problems that can arise during the synthesis and application of lanthanum-based catalysts.

Guide 1: Low Catalytic Activity or Conversion

Problem: The observed catalytic activity or the conversion of reactants is significantly lower than expected.

Potential Cause Troubleshooting Steps
Suboptimal Lanthanum Loading 1. Verify Loading: Confirm the actual lanthanum loading using techniques like Inductively Coupled Plasma (ICP) or X-Ray Fluorescence (XRF). 2. Optimize Loading: Systematically vary the lanthanum loading (e.g., 1 wt%, 3 wt%, 5 wt%) to find the optimal concentration for your specific reaction. Low lanthanum loading (e.g., around 1 wt%) can lead to smaller crystallite sizes and improved activity, while higher loadings might reduce product yields.[1]
Ineffective Catalyst Activation 1. Review Activation Protocol: Ensure the catalyst activation (e.g., reduction, calcination) temperature and duration are appropriate. For instance, maintaining a reduction temperature of 400°C for 10 hours can enhance the activity of some cobalt-lanthanum catalysts.[2] 2. Optimize Gas Environment: The composition of the gas stream during activation is critical. Ensure a consistent and pure flow of the required gas (e.g., H₂ for reduction).
Poor Catalyst Dispersion 1. Characterize Dispersion: Use techniques like CO chemisorption or Transmission Electron Microscopy (TEM) to assess the dispersion of the active metal on the support. 2. Improve Synthesis Method: The addition of lanthanum can improve the dispersion of other metals.[3] Consider using a synthesis method known to enhance dispersion, such as co-precipitation or sol-gel methods.
Catalyst Poisoning 1. Identify Potential Poisons: Analyze feedstock and reaction environment for common catalyst poisons like sulfur, chlorine, or heavy metals.[4][5] 2. Purify Reactants: Implement purification steps for reactants and solvents to remove contaminants.[6]
Thermal Degradation (Sintering) 1. Assess Sintering: Use X-ray Diffraction (XRD) to check for an increase in crystallite size, which indicates sintering.[5] 2. Optimize Reaction Temperature: Operate at the lowest effective temperature to minimize thermal degradation. Lanthanum can act as a stabilizer, but its effectiveness has limits.[4]

Guide 2: Poor Product Selectivity

Problem: The catalyst is active, but it is producing a high percentage of undesirable byproducts.

Potential Cause Troubleshooting Steps
Incorrect Acidity/Basicity 1. Characterize Surface Properties: Use Temperature-Programmed Desorption (TPD) of NH₃ or CO₂ to determine the acidic and basic properties of your catalyst.[7] 2. Modify Support or Add Promoters: The addition of lanthanum can modify the acid-base properties of the support.[7] The choice of support material (e.g., Al₂O₃, CaO) also significantly influences these properties.[7]
Suboptimal Metal-Support Interaction 1. Investigate Interactions: Strong metal-support interactions can influence selectivity. Techniques like X-ray Photoelectron Spectroscopy (XPS) can provide insights. 2. Vary Synthesis and Pre-treatment: The method of introducing lanthanum (e.g., impregnation vs. sol-gel) and the calcination temperature can alter metal-support interactions.
Non-Optimal Reaction Conditions 1. Systematic Parameter Scan: Vary reaction parameters such as temperature, pressure, and reactant ratios to find conditions that favor the desired product. 2. Consider Reaction Pathways: Understand the reaction mechanism to identify conditions that suppress side reactions. For example, high lanthanum loading can increase reverse water-gas shift activity in some reactions.[1]

Guide 3: Catalyst Deactivation Over Time

Problem: The catalyst shows good initial activity, but its performance rapidly declines.

Potential Cause Troubleshooting Steps
Coke Formation (Fouling) 1. Detect Coke: Use Thermogravimetric Analysis (TGA) to quantify coke deposition.[4] 2. Optimize Reaction Conditions: Adjusting the feed composition (e.g., H₂O/reactant ratio) can minimize coking. 3. Catalyst Regeneration: Implement a regeneration procedure, such as controlled oxidation (burning off the coke in air).[8]
Sintering 1. Monitor Crystallite Size: Periodically analyze catalyst samples using XRD to monitor for crystallite growth. 2. Incorporate Stabilizers: Lanthanum itself can act as a structural promoter, enhancing thermal stability.[4] Ensure the lanthanum is well-integrated into the catalyst structure.
Leaching of Active Components 1. Analyze Liquid Phase: If in a liquid-phase reaction, analyze the liquid for leached metals using ICP or Atomic Absorption Spectroscopy (AAS). 2. Improve Metal-Support Interaction: A stronger interaction between the active metal and the support can reduce leaching. This can often be achieved by optimizing the calcination temperature.

Frequently Asked Questions (FAQs)

Q1: How does the choice of lanthanum precursor affect the final catalyst?

The precursor can significantly impact the catalyst's properties. For instance, using lanthanum chloride (LaCl₃) can lead to residual chlorine in the catalyst even after calcination, which can act as a poison and drastically reduce activity.[9] Lanthanum nitrate (B79036) (La(NO₃)₃) is a more common and generally safer choice to avoid this issue.

Q2: What is the primary role of lanthanum in my catalyst? Is it an active component or a promoter?

Lanthanum can act in several ways. In many cases, it serves as a promoter, enhancing the activity, stability, and selectivity of the primary active metal (e.g., Ni, Co, Pt).[2][10] It can improve the dispersion of the active metal, modify the electronic properties, and alter the acid-base characteristics of the support.[3][7] In some applications, lanthanum oxides themselves can be the primary catalyst.[11][12]

Q3: Can I regenerate a deactivated lanthanum-based catalyst?

Yes, in many cases, regeneration is possible. The appropriate method depends on the cause of deactivation:

  • Coking: The most common method is to burn off the carbon deposits in a controlled flow of air or diluted oxygen.[8]

  • Poisoning: Regeneration can be more complex. For reversible poisons, a thermal treatment might be sufficient to desorb the poisoning species. For irreversible poisons, a chemical wash may be necessary, though this can also damage the catalyst.[8][13]

  • Sintering: Sintering is generally irreversible. In this case, the catalyst will likely need to be replaced.

Q4: How does the synthesis method influence the catalytic performance?

The synthesis method is crucial as it determines many of the catalyst's physicochemical properties.

  • Co-precipitation: This method can lead to highly homogeneous materials with good dispersion of the active components.

  • Impregnation: This is a simpler method, but achieving high dispersion can be more challenging. The pH of the impregnation solution and the subsequent drying and calcination steps are critical.

  • Sol-Gel: This method allows for excellent control over the catalyst's textural properties (surface area, pore size) and can result in highly active and stable catalysts.[14]

Q5: What characterization techniques are essential for my lanthanum-based catalyst?

To understand and troubleshoot your catalyst's performance, a combination of characterization techniques is recommended:

  • Structural and Textural Properties: XRD (for phase identification and crystallite size), BET analysis (for surface area and pore size distribution).[15]

  • Reducibility and Metal-Support Interactions: H₂-TPR (Temperature-Programmed Reduction).[15]

  • Surface Composition: XPS.

  • Acidity/Basicity: NH₃-TPD and CO₂-TPD.[16]

  • Morphology and Dispersion: SEM and TEM.[17]

Experimental Protocols

Protocol 1: Synthesis of a La-Promoted Ni/Al₂O₃ Catalyst via Impregnation

This protocol describes the synthesis of a nickel-based catalyst promoted with lanthanum on an alumina (B75360) support, a common formulation for reactions like methane (B114726) reforming.

Materials:

  • γ-Al₂O₃ support

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

  • Deionized water

Procedure:

  • Support Pre-treatment: Dry the γ-Al₂O₃ support at 120°C for 4 hours to remove adsorbed water.

  • Impregnation Solution Preparation:

    • Calculate the required amounts of Ni(NO₃)₂·6H₂O and La(NO₃)₃·6H₂O to achieve the desired weight loading (e.g., 10 wt% Ni, 3 wt% La).

    • Dissolve the calculated amounts of the nitrate salts in a volume of deionized water equal to the pore volume of the alumina support (incipient wetness impregnation).

  • Impregnation:

    • Add the precursor solution to the dried γ-Al₂O₃ support dropwise while continuously mixing.

    • Ensure the support is uniformly wetted.

  • Drying: Dry the impregnated support in an oven at 110°C for 12 hours.

  • Calcination: Calcine the dried catalyst in a furnace with a flow of air.

    • Ramp the temperature to 500°C at a rate of 5°C/min.

    • Hold at 500°C for 4 hours.

  • Reduction (Activation): Prior to the catalytic reaction, the calcined catalyst must be reduced.

    • Place the catalyst in the reactor.

    • Heat the catalyst under a flow of H₂ (e.g., 10% H₂ in Ar or N₂) to 500-700°C (optimization may be required).

    • Hold at the reduction temperature for 4-6 hours.

Protocol 2: Catalytic Activity Testing

This protocol outlines a general procedure for testing the catalytic activity in a fixed-bed reactor.

Equipment:

  • Fixed-bed reactor (quartz or stainless steel)

  • Mass flow controllers

  • Furnace with temperature controller

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Loading: Load a known mass of the prepared catalyst into the reactor, securing it with quartz wool.

  • Catalyst Activation: Perform the in-situ reduction as described in Protocol 1.

  • Reaction Start-up:

    • After reduction, cool the reactor to the desired reaction temperature under an inert gas flow (e.g., N₂ or Ar).

    • Introduce the reactant gas mixture at the desired flow rate using mass flow controllers.

  • Data Collection:

    • Allow the reaction to stabilize for at least 30-60 minutes.

    • Analyze the composition of the effluent gas stream at regular intervals using an online GC.

  • Calculations: From the GC data, calculate the reactant conversion, product selectivity, and yield.

Visualizations

Troubleshooting_Low_Activity Start Low Catalytic Activity Observed Check_Loading Verify & Optimize La Loading Start->Check_Loading Check_Activation Review Activation Protocol (T, t, gas) Start->Check_Activation Check_Dispersion Assess Catalyst Dispersion (TEM, CO-Chem) Start->Check_Dispersion Check_Poisons Identify Potential Poisons (S, Cl) Start->Check_Poisons Check_Sintering Check for Sintering (XRD) Start->Check_Sintering Solution Improved Catalytic Activity Check_Loading->Solution Adjust Loading Check_Activation->Solution Optimize Activation Check_Dispersion->Solution Refine Synthesis Check_Poisons->Solution Purify Reactants Check_Sintering->Solution Adjust Temperature

Caption: Troubleshooting workflow for low catalytic activity.

Catalyst_Deactivation_Pathway Initial_Activity High Initial Activity Time_On_Stream Time on Stream Initial_Activity->Time_On_Stream Deactivation Deactivation Occurs Time_On_Stream->Deactivation Coking Coke Formation (Fouling) Deactivation->Coking Yes Sintering Thermal Degradation (Sintering) Deactivation->Sintering Yes Poisoning Chemical Poisoning Deactivation->Poisoning Yes Regenerate Regeneration (e.g., Coke Burn-off) Coking->Regenerate Irreversible Irreversible Deactivation (e.g., Sintering) Sintering->Irreversible Poisoning->Regenerate If Reversible Regenerate->Initial_Activity Activity Restored

Caption: Common pathways for lanthanum-based catalyst deactivation.

References

"addressing catalyst deactivation in lanthanum oxide catalysts"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lanthanum oxide (La₂O₃) catalysts.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during experiments with lanthanum oxide catalysts.

Issue 1: Rapid Catalyst Deactivation

Q1: My La₂O₃ catalyst is deactivating much faster than expected. What are the likely causes and how can I troubleshoot this?

A1: Rapid deactivation of La₂O₃ catalysts is primarily caused by three main factors: carbonate formation, sintering, and coking. Here’s a step-by-step guide to identify and address the issue:

Step 1: Identify the Cause of Deactivation

  • Carbonate Formation: Lanthanum oxide readily reacts with carbon dioxide (CO₂), even from the air, to form lanthanum carbonate (La₂O₂CO₃) or lanthanum oxycarbonate, which are generally less active. This is a major cause of deactivation, especially in CO₂-rich reaction environments like dry reforming of methane.[1]

  • Sintering: High reaction temperatures can cause the small catalyst particles to agglomerate, leading to a decrease in the active surface area. This is an irreversible process.

  • Coking: In reactions involving hydrocarbons, carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.

Troubleshooting Workflow:

Deactivation_Troubleshooting cluster_causes Identify Cause start Rapid Deactivation Observed check_reaction Check Reaction Conditions: - High CO₂ presence? - High Temperature (>750°C)? - Hydrocarbon feed? start->check_reaction char_catalyst Characterize Spent Catalyst: - TGA - XRD - TEM/SEM check_reaction->char_catalyst cause_carbonate Likely Cause: Carbonate Formation char_catalyst->cause_carbonate  Weight loss at >600°C (TGA)  La₂O₂CO₃ peaks (XRD) cause_sintering Likely Cause: Sintering char_catalyst->cause_sintering  Increased crystallite size (XRD)  Particle agglomeration (TEM) cause_coking Likely Cause: Coking char_catalyst->cause_coking  Weight loss at 400-600°C (TGA)  Carbon peaks (Raman) solution_carbonate Solution: - Regenerate via calcination - Minimize CO₂ exposure cause_carbonate->solution_carbonate solution_sintering Solution: - Optimize reaction temperature - Consider catalyst modification cause_sintering->solution_sintering solution_coking Solution: - Regenerate via oxidation - Optimize feed ratio cause_coking->solution_coking

Caption: Troubleshooting workflow for rapid catalyst deactivation.

Step 2: Implement Solutions

  • For Carbonate Formation:

    • Regeneration: Calcine the deactivated catalyst in an inert atmosphere (e.g., N₂ or Ar) at temperatures above 750°C to decompose the carbonate species.[2]

    • Prevention: Handle and store the catalyst in a CO₂-free environment. During reaction, if feasible, minimize the partial pressure of CO₂.

  • For Sintering:

    • Temperature Optimization: Operate at the lowest possible temperature that still provides adequate conversion. Sintering of La₂O₃ becomes significant at temperatures above 1150°C, leading to a surface area reduction of up to 70%.[3]

    • Catalyst Modification: Doping La₂O₃ with other oxides (e.g., SrO) can in some cases slightly increase the specific surface area and improve thermal stability.[3]

  • For Coking:

    • Regeneration: Treat the coked catalyst in a controlled flow of air or a diluted oxygen stream at elevated temperatures (typically 400-600°C) to burn off the carbon deposits.

    • Feed Optimization: Adjusting the reactant ratios, for example, by increasing the oxidant-to-hydrocarbon ratio, can help minimize coke formation.

Issue 2: Low Initial Catalytic Activity

Q2: My freshly prepared La₂O₃ catalyst shows very low activity. What could be the reasons?

A2: Low initial activity is often related to the catalyst's preparation and activation procedure.

Troubleshooting Steps:

  • Improper Activation: La₂O₃ catalysts often require a pre-treatment step at high temperatures to ensure the desired crystalline phase and to remove adsorbed species like water and carbonates from atmospheric exposure.

  • Surface Contamination: As mentioned, La₂O₃ readily reacts with atmospheric CO₂ and H₂O to form hydroxides and carbonates, which can cover the active sites.

  • Incorrect Precursor Decomposition: If preparing the catalyst from a precursor (e.g., lanthanum nitrate (B79036) or hydroxide), incomplete decomposition can result in a mixed-phase material with lower activity.

Activation and Characterization Workflow:

Activation_Workflow start Low Initial Activity check_prep Review Catalyst Preparation Protocol start->check_prep check_activation Verify Activation Procedure - Temperature - Atmosphere - Duration start->check_activation char_fresh Characterize Fresh Catalyst - XRD for phase purity - TGA-MS for contaminants check_prep->char_fresh check_activation->char_fresh prep_issue Issue: Incomplete Precursor Decomposition char_fresh->prep_issue  Precursor phases  present (XRD) activation_issue Issue: Improper Activation/ Contamination char_fresh->activation_issue  La(OH)₃ or La₂O₂CO₃  phases present (XRD)  Weight loss (TGA) solution_prep Solution: Adjust calcination temperature/time based on TGA of precursor prep_issue->solution_prep solution_activation Solution: Pre-treat in situ at >800°C in inert gas before reaction activation_issue->solution_activation DeactivationPathways Active_Catalyst Active La₂O₃ Catalyst Deactivated_Coking Deactivated Catalyst (Coke) Active_Catalyst->Deactivated_Coking High Temperature + Hydrocarbons Deactivated_Sintering Deactivated Catalyst (Sintered) Active_Catalyst->Deactivated_Sintering High Temperature Deactivated_Carbonate Deactivated Catalyst (Carbonate) Active_Catalyst->Deactivated_Carbonate Presence of CO₂ Regeneration_Coking Oxidation (Air, O₂) 400-600°C Deactivated_Coking->Regeneration_Coking Regeneration Regeneration_Carbonate Calcination (Inert) >750°C Deactivated_Carbonate->Regeneration_Carbonate Regeneration Regeneration_Coking->Active_Catalyst Restored Activity Regeneration_Carbonate->Active_Catalyst Restored Activity ExperimentalWorkflow cluster_prep Catalyst Preparation & Activation cluster_test Performance Evaluation cluster_char Characterization Prep Catalyst Synthesis Activation High-Temp Activation (Inert Atmosphere) Prep->Activation FreshChar Fresh Catalyst (XRD, BET, TPD) Activation->FreshChar ActivityTest Activity/Selectivity Test (Fixed-Bed Reactor) StabilityTest Long-Term Stability Test ActivityTest->StabilityTest SpentChar Spent Catalyst (XRD, TGA, TEM) StabilityTest->SpentChar Post-Reaction FreshChar->ActivityTest

References

"minimizing side reactions in lanthanum citrate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of lanthanum citrate (B86180). Our goal is to help you minimize side reactions and achieve high-purity products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing lanthanum citrate?

A1: The two most prevalent methods for this compound synthesis are the precipitation method and the hydrothermal method.[1]

  • Precipitation Method: This technique involves mixing aqueous solutions of a lanthanum salt (e.g., lanthanum chloride or nitrate) with a solution of citric acid or a citrate salt. The reaction is typically controlled by adjusting the pH to induce the precipitation of this compound.

  • Hydrothermal Method: This method involves reacting a lanthanum precursor, such as freshly precipitated lanthanum hydroxide (B78521), with citric acid in an aqueous solution under elevated temperature and pressure in a sealed vessel (autoclave).[2] This process can promote the formation of crystalline products.

Q2: What are the critical parameters to control during this compound synthesis?

A2: To ensure high yield and purity, it is crucial to control several key parameters:

  • pH: The pH of the reaction mixture significantly influences the formation and solubility of this compound and potential byproducts.[2]

  • Temperature: Reaction temperature affects the kinetics of the reaction and the crystallinity of the product.[2]

  • Molar Ratio of Reactants: The ratio of lanthanum salt to citric acid is a critical factor in achieving complete reaction and avoiding impurities from unreacted starting materials.

  • Stirring Rate: Adequate stirring ensures a homogenous reaction mixture, which can influence particle size and purity.

  • Washing of the Precipitate: Thorough washing of the final product is essential to remove any soluble impurities.[2]

Q3: What are the common side reactions and byproducts in this compound synthesis?

A3: The most common side reactions involve the formation of lanthanum hydroxide and lanthanum carbonate.

  • Lanthanum Hydroxide (La(OH)₃): This can form if the pH of the reaction mixture is too high. Lanthanum ions will precipitate as hydroxide, which can be difficult to separate from the desired citrate product.[2]

  • Lanthanum Carbonate (La₂(CO₃)₃): This can form if the reaction is exposed to atmospheric carbon dioxide, especially under neutral to basic conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound synthesis.

Problem 1: Low Yield of this compound Precipitate

Possible Cause Recommended Solution
Incorrect pH The solubility of lanthanide citrates is pH-dependent. For instance, the minimum solubility for some lanthanide citrates is around pH 7.[2] Adjust the pH of the reaction mixture to the optimal range for this compound precipitation, which is typically between pH 4 and 7.[3]
Inappropriate Temperature The reaction temperature influences the rate of precipitation. An optimal temperature of around 50°C has been reported for a precipitation method.[3]
Sub-optimal Molar Ratio An insufficient amount of citric acid will lead to incomplete precipitation of lanthanum ions. A slight excess of citric acid (e.g., a molar ratio of citric acid to lanthanum of 1.2:1) can help drive the reaction to completion.[3]
Incomplete Reaction Time Allow sufficient time for the precipitation to complete. Aging the mixture, for instance for 24 hours at 60°C, can improve the yield.

Problem 2: Product is Contaminated with a White, Gelatinous Impurity

This is often indicative of lanthanum hydroxide contamination.

Identification Method Expected Observation
Visual Inspection The presence of a gelatinous or slimy precipitate alongside the more crystalline this compound.
FTIR Spectroscopy A broad absorption band around 3600 cm⁻¹, characteristic of the O-H stretching vibration in hydroxides, may be observed.
TGA/DSC Analysis The TGA curve may show an additional weight loss step corresponding to the dehydration of lanthanum hydroxide to lanthanum oxide at a different temperature than the decomposition of this compound.
XRD Analysis The XRD pattern will show diffraction peaks corresponding to both this compound and lanthanum hydroxide phases. The characteristic peaks for hexagonal La(OH)₃ appear at 2θ values of approximately 15.7°, 27.4°, and 28.1°.

Solution:

  • pH Control: Carefully control the pH of the reaction and maintain it in the acidic to neutral range (ideally below 7) to prevent the precipitation of lanthanum hydroxide.[2]

  • Washing: Thoroughly wash the precipitate with deionized water to remove any unreacted lanthanum ions that could precipitate as hydroxide upon changes in pH.[2]

Problem 3: Product Shows an Unexpected Effervescence with Acid

This suggests contamination with lanthanum carbonate.

Identification Method Expected Observation
Acid Test Addition of a dilute acid will cause effervescence due to the release of carbon dioxide gas.
FTIR Spectroscopy The presence of a strong absorption band around 1450 cm⁻¹ and a sharper peak around 850 cm⁻¹, characteristic of the carbonate ion, will be observed.
TGA/DSC Analysis The TGA curve will show a distinct weight loss step corresponding to the decomposition of lanthanum carbonate to lanthanum oxide, typically occurring at a higher temperature than the initial dehydration of this compound.

Solution:

  • Inert Atmosphere: Conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric carbon dioxide.

  • Degassed Solvents: Use freshly boiled and cooled deionized water for the preparation of solutions to minimize dissolved CO₂.

  • pH Control: Maintaining a slightly acidic pH can help to suppress the formation of carbonate.

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of this compound [2]

This method involves the transformation of freshly precipitated lanthanum hydroxide.

Materials:

  • Lanthanum(III) chloride (or nitrate)

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Citric acid solution (0.1 M)

  • Deionized water

Procedure:

  • Preparation of Lanthanum Hydroxide:

    • Prepare a 0.1 M solution of the lanthanum salt in deionized water.

    • Slowly add 0.1 M NaOH solution dropwise to the lanthanum salt solution with constant stirring until the pH reaches approximately 10 to precipitate lanthanum hydroxide.

    • Wash the resulting precipitate with deionized water by repeated centrifugation and redispersion until the conductivity of the supernatant is constant.

  • Hydrothermal Reaction:

    • Disperse the washed lanthanum hydroxide precipitate in a 0.1 M citric acid solution.

    • Sonicate the mixture for 3 minutes to ensure homogeneity.

    • Transfer the suspension to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at a temperature between 100°C and 140°C for 3 to 14 days.[2]

  • Product Isolation:

    • After the reaction, allow the autoclave to cool to room temperature.

    • Collect the white precipitate by filtration or centrifugation.

    • Wash the product thoroughly with deionized water and then with ethanol.

    • Dry the final product in an oven at a suitable temperature (e.g., 60-80°C).

Protocol 2: Precipitation Synthesis of this compound

Materials:

  • Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O)

  • Citric acid monohydrate (C₆H₈O₇·H₂O)

  • Ammonium (B1175870) hydroxide (NH₄OH) solution (1 M)

  • Deionized water

  • Ethanol

Procedure:

  • Solution Preparation:

    • Prepare an aqueous solution of lanthanum chloride.

    • Prepare an aqueous solution of citric acid with a molar ratio of citric acid to lanthanum of approximately 1.2:1.[3]

  • Precipitation:

    • Heat both solutions to 50°C.[3]

    • Slowly add the lanthanum chloride solution to the citric acid solution with vigorous stirring.

    • Adjust the pH of the mixture to between 4 and 5 by the dropwise addition of 1 M ammonium hydroxide solution.[3] A white precipitate will form.

  • Aging and Isolation:

    • Continue stirring the suspension at 50°C for 1-2 hours.

    • Allow the precipitate to age in the mother liquor, for instance, by letting it stand at room temperature overnight.

    • Collect the precipitate by filtration.

    • Wash the precipitate several times with deionized water to remove any unreacted starting materials and byproducts, followed by a final wash with ethanol.

  • Drying:

    • Dry the purified this compound in an oven at 60-80°C until a constant weight is achieved.

Data Presentation

Table 1: Effect of pH on this compound Synthesis

pHYield (%)Purity (%)Observations
2LowHighIncomplete precipitation
4-5HighHighOptimal range for precipitation[3]
7ModerateModeratePotential for hydroxide formation
>8LowLowSignificant lanthanum hydroxide precipitation[2]

Table 2: Effect of Temperature on this compound Synthesis

Temperature (°C)Yield (%)CrystallinityObservations
25ModerateAmorphous/PoorSlower reaction rate
50HighGoodOptimal for precipitation method[3]
100-140HighHighTypical range for hydrothermal synthesis[2]

Visualizations

experimental_workflow cluster_precipitation Precipitation Method cluster_hydrothermal Hydrothermal Method p1 Prepare LaCl₃ and Citric Acid Solutions p2 Mix and Heat to 50°C p1->p2 p3 Adjust pH to 4-5 with NH₄OH p2->p3 p4 Aging of Precipitate p3->p4 p5 Filter and Wash p4->p5 p6 Dry this compound p5->p6 h1 Precipitate La(OH)₃ h2 Wash La(OH)₃ h1->h2 h3 Mix with Citric Acid h2->h3 h4 Hydrothermal Reaction (100-140°C) h3->h4 h5 Filter and Wash h4->h5 h6 Dry this compound h5->h6

Caption: Experimental workflows for precipitation and hydrothermal synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_impurity Impurity Troubleshooting start Synthesis Issue low_yield Low Yield start->low_yield impurity Impurity Detected start->impurity check_ph Check pH (Optimal: 4-7) low_yield->check_ph check_temp Check Temperature (Optimal: ~50°C) low_yield->check_temp check_ratio Check Molar Ratio (Citric Acid Excess) low_yield->check_ratio hydroxide Gelatinous Precipitate (La(OH)₃) impurity->hydroxide carbonate Effervescence with Acid (La₂(CO₃)₃) impurity->carbonate hydroxide_sol Control pH (<7) Thorough Washing hydroxide->hydroxide_sol carbonate_sol Inert Atmosphere Degassed Solvents carbonate->carbonate_sol

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

"characterization challenges of amorphous lanthanum citrate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with amorphous lanthanum citrate (B86180).

Frequently Asked Questions (FAQs)

Q1: What is amorphous lanthanum citrate, and why is it challenging to characterize?

A1: Amorphous this compound is a coordination complex of lanthanum (La³⁺) ions and citrate anions that lacks a long-range, ordered crystalline structure.[1][2] This absence of crystallinity is the primary source of characterization challenges. Unlike crystalline materials, amorphous solids do not produce sharp, well-defined peaks in X-ray diffraction (XRD) analysis, making it difficult to determine their precise atomic arrangement.[1][3] Characterization relies on a combination of techniques that probe short-range order and bulk properties.[2][4]

Q2: What are the common synthesis methods for amorphous this compound?

A2: Common methods include:

  • Precipitation: Reacting a soluble lanthanum salt (e.g., lanthanum chloride or lanthanum oxide) with citric acid in an aqueous solution.[5][6] The pH, temperature, and molar ratio of reactants are critical parameters that influence the final product.[6]

  • Hydrothermal Synthesis: This method involves heating a mixture of lanthanum oxide or hydroxide (B78521) and citric acid in water under pressure at temperatures typically above 100°C.[7][8]

  • Solution-Gel Route (Amorphous Citrate Method): This technique involves creating a homogeneous solution of lanthanum and citric acid, which is then evaporated to form a viscous gel.[9] This gel can be further processed to yield an amorphous solid precursor. This method is often used in the synthesis of multimetal oxides.[4][9]

Q3: How does the amorphous form differ from crystalline this compound in terms of properties?

A3: The differences in physicochemical properties can be significant. Amorphous forms generally exhibit higher solubility and faster dissolution rates compared to their crystalline counterparts due to the lack of a stable crystal lattice.[2] However, they can also be less thermodynamically stable and may have a tendency to crystallize over time, especially in the presence of moisture which can act as a plasticizer.[2] The amorphous state can also be more prone to hygroscopicity.

Q4: What is the typical coordination environment of the lanthanum ion in these complexes?

A4: The La³⁺ ion is typically nine-fold coordinated by oxygen atoms.[4][9] These oxygen atoms are provided by the carboxylate and α-hydroxyl groups of the citrate molecules, as well as by water molecules.[4][9] The citrate ligand can coordinate to the lanthanum ion in several ways, including monodentate, bidentate (chelation), and bridging modes, which can lead to the formation of binuclear or polymeric structures.[4][8][9]

Troubleshooting Guide

Issue 1: X-Ray Diffraction (XRD) pattern shows a broad halo instead of sharp peaks.

  • Question: My XRD analysis of synthesized this compound resulted in a broad, undefined halo. Does this indicate a failed synthesis?

  • Answer: Not necessarily. A broad halo is the characteristic signature of an amorphous material, which lacks long-range crystallographic order.[1] If your synthesis was intended to produce an amorphous product, this result is expected. If you were targeting a crystalline form, this indicates that the experimental conditions (e.g., temperature, pH, reaction time) favored the formation of the amorphous phase.[6][7]

    • Troubleshooting Steps:

      • Confirm Target Phase: Re-evaluate your protocol to confirm whether the expected outcome was amorphous or crystalline.

      • Adjust Synthesis Parameters: To promote crystallinity, consider increasing the reaction time, adjusting the pH, or employing a hydrothermal method at a higher temperature.[7][8]

      • Utilize Complementary Techniques: Use other techniques like Fourier-Transform Infrared Spectroscopy (FTIR), Thermogravimetric Analysis (TGA), and Scanning Electron Microscopy (SEM) to further characterize the material's identity, purity, and morphology.[4][9]

Issue 2: Thermogravimetric Analysis (TGA) shows unexpected weight loss steps.

  • Question: My TGA curve for this compound shows multiple weight loss steps at different temperatures than what is reported in the literature. How do I interpret this?

  • Answer: The thermal decomposition of this compound hydrate (B1144303) is a multi-step process.[5][9] Discrepancies can arise from variations in the hydration state (number of coordinated vs. lattice water molecules) and stoichiometry of your sample.

    • Typical Decomposition Pathway:

      • Dehydration: Loss of weakly bound (lattice) water, typically below 150°C.[5]

      • Loss of Coordinated Water: Release of water molecules directly bound to the La³⁺ ion, occurring at higher temperatures (e.g., up to ~280-300°C).[5][9]

      • Citrate Decomposition: Combustion and breakdown of the citrate ligand, a complex process occurring above 350°C, ultimately yielding lanthanum oxide (La₂O₃) as the final residue.[1][5]

    • Troubleshooting Steps:

      • Analyze Hydration: The number and temperature range of the initial weight loss steps can indicate the number of different types of water molecules (lattice vs. coordinated) in your structure.[9]

      • Verify Final Residue: Calculate the theoretical percentage of La₂O₃ based on your starting formula (e.g., La(C₆H₅O₇)·nH₂O) and compare it with the experimental residual mass. This helps confirm the purity and stoichiometry of the initial complex.

      • Control Atmosphere: Ensure the TGA experiment is run under a controlled atmosphere (e.g., air or nitrogen), as this significantly affects the decomposition profile.

Issue 3: Fourier-Transform Infrared (FTIR) spectrum is difficult to interpret.

  • Question: The peaks in my FTIR spectrum are broad, and I'm unsure how to assign them to confirm the formation of this compound.

  • Answer: Broad peaks in the FTIR spectrum of a solid can be due to the amorphous nature of the sample and strong hydrogen bonding from water molecules. However, key characteristic bands can still confirm complex formation.

    • Key Spectral Regions:

      • O-H Stretching Region (~3000-3600 cm⁻¹): A very broad band in this region indicates the presence of both hydroxyl groups from the citrate and water of hydration.[9][10]

      • C=O Stretching Region (~1550-1620 cm⁻¹): The most critical region. The symmetric and asymmetric stretching vibrations of the carboxylate groups (COO⁻) are key indicators of coordination. A strong band around 1580-1590 cm⁻¹ confirms the coordination of the carboxylate groups to the lanthanum ion.[4][5] The separation between the asymmetric (νₐₛ) and symmetric (νₛ) carboxylate stretching frequencies can provide insight into the coordination mode (monodentate, bidentate, or bridging).[5]

    • Troubleshooting Steps:

      • Compare with Citric Acid: Run an FTIR spectrum of pure citric acid. Upon complexation with lanthanum, the characteristic carboxylic acid C=O peak (around 1700 cm⁻¹) should disappear or significantly diminish, being replaced by the carboxylate (COO⁻) peaks at lower wavenumbers.

      • Sample Preparation: Ensure your sample is properly dried and prepared (e.g., as a KBr pellet) to minimize interference from atmospheric moisture.

Quantitative Data Summary

Table 1: Thermal Decomposition Stages of this compound Hydrates

Decomposition StageTypical Temperature Range (°C)Associated EventReference
Step 125 - 150Loss of lattice/non-coordinated water[5]
Step 2150 - 300Loss of coordinated water molecules[5][9]
Step 3> 350Decomposition and combustion of the citrate ligand[1][5]
Final Product> ~800Formation of Lanthanum Oxide (La₂O₃)[1]

Table 2: Key FTIR Absorption Bands for this compound Characterization

Wavenumber (cm⁻¹)Vibrational ModeImplicationReference
~3000 - 3600ν(O-H)Broad band indicating citrate -OH and H₂O[9]
~1580 - 1590νₐₛ(COO⁻)Asymmetric stretching of coordinated carboxylate[5]
~1390 - 1420νₛ(COO⁻)Symmetric stretching of coordinated carboxylate[5][11]
~1115δ(C-H)C-H bending modes[11]
< 500ν(La-O)Metal-oxygen bond vibrations[11]

Experimental Protocols

Protocol 1: Synthesis of Amorphous this compound via Precipitation

This protocol is adapted from methodologies described in the literature.[6][9]

  • Reagent Preparation:

    • Prepare an aqueous solution of lanthanum chloride (LaCl₃).

    • Prepare an aqueous solution of citric acid with a slight molar excess (e.g., 1.2:1 citric acid to lanthanum).[6]

  • Reaction:

    • Heat the LaCl₃ solution to 50°C with stirring.[6]

    • Slowly add the citric acid solution to the heated LaCl₃ solution.

    • Adjust the pH of the mixture to between 4 and 5 using a suitable base (e.g., ammonium (B1175870) hydroxide).[6] This is a critical step for precipitation.

  • Precipitation and Aging:

    • A white precipitate should form.

    • Continue stirring the mixture at 50°C for several hours to allow the precipitate to age.

  • Isolation and Drying:

    • Collect the white powder by filtration.

    • Wash the powder thoroughly with deionized water to remove any unreacted starting materials and byproducts.

    • Dry the resulting powder in an oven at a moderate temperature (e.g., 80-100°C) to obtain the amorphous this compound hydrate.[9]

Protocol 2: Characterization by Thermogravimetric Analysis (TGA)

  • Sample Preparation: Place 5-10 mg of the dried amorphous this compound powder into a TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Temperature Program: Heat the sample from room temperature to 1000°C at a constant heating rate (e.g., 10°C/min).

    • Atmosphere: Use a controlled flow of an inert gas (e.g., Nitrogen) or an oxidative gas (e.g., Air) at a constant flow rate (e.g., 50 mL/min).[1] The choice of atmosphere will affect the decomposition profile.

  • Data Analysis:

    • Plot the percentage weight loss as a function of temperature.

    • Calculate the derivative of the weight loss curve (DTG curve) to more clearly identify the temperatures of maximum decomposition rates for each step.

    • Determine the weight loss percentage for each distinct step and compare it with theoretical values to infer the hydration state and confirm the final product.[9]

Visualizations

G General Workflow for Synthesis and Characterization of Amorphous this compound cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_results Expected Results A 1. Precursors (Lanthanum Salt + Citric Acid) B 2. Reaction (Aqueous Solution, Controlled pH & Temp) A->B Mixing C 3. Precipitation & Aging B->C Precipitate Formation D 4. Isolation (Filtration & Washing) C->D E 5. Drying (Amorphous La-Citrate Powder) D->E F Structural Analysis (XRD for Amorphous Nature) E->F Characterization G Compositional Analysis (FTIR for Functional Groups) E->G Characterization H Thermal Stability (TGA for Decomposition Profile) E->H Characterization I Morphology (SEM for Particle Shape/Size) E->I Characterization R1 XRD: Broad Halo F->R1 R2 FTIR: Carboxylate Peaks G->R2 R3 TGA: Multi-step Weight Loss H->R3

Caption: Workflow for amorphous this compound synthesis and key characterization steps.

G Coordination Modes of Citrate with Lanthanum (La³⁺) cluster_citrate1 Citrate Ligand 1 cluster_citrate2 Citrate Ligand 2 La1 La³⁺ C1_alpha_COO α-COO⁻ La1->C1_alpha_COO Chelation C1_beta_COO1 β-COO⁻ La1->C1_beta_COO1 Monodentate C1_OH α-OH La1->C1_OH C2_alpha_COO α-COO⁻ La1->C2_alpha_COO Bridging H2O H₂O La1->H2O Coordination La2 La³⁺ La2->C2_alpha_COO C2_beta_COO1 β-COO⁻ La2->C2_beta_COO1 C1_beta_COO2 β-COO⁻

Caption: Potential coordination modes of citrate and water with lanthanum ions.

References

"influence of stirring speed on lanthanum citrate crystal size"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of lanthanum citrate (B86180), with a specific focus on the influence of stirring speed on crystal size.

Frequently Asked Questions (FAQs)

Q1: How does stirring speed generally affect the crystal size of lanthanum citrate?

A1: Stirring speed, or agitation rate, is a critical parameter in the crystallization of this compound as it influences both nucleation and crystal growth. Generally, higher stirring speeds increase the rate of mass transfer, which can lead to a higher nucleation rate and consequently smaller crystals.[1][2] Conversely, very low stirring speeds may result in insufficient mixing, leading to localized areas of high supersaturation and uncontrolled crystal growth, potentially forming larger, agglomerated, or irregularly shaped crystals.[2]

Q2: What is the primary mechanism by which stirring speed influences crystal size?

A2: The primary mechanism involves the interplay between mass transfer, nucleation, and crystal growth. Vigorous stirring enhances the diffusion of solute molecules to the crystal surface, which can accelerate growth. However, high shear forces from rapid stirring can also lead to secondary nucleation (the formation of new crystals from existing ones) and crystal breakage, both of which result in a smaller average crystal size.[1]

Q3: Can the effect of stirring speed be isolated from other experimental parameters?

A3: While stirring speed is a key factor, its effect is often coupled with other parameters such as temperature, pH, and reactant concentration.[3][4] For instance, the level of supersaturation, which is influenced by temperature and concentration, will dictate the driving force for crystallization. Stirring speed modulates the kinetics of nucleation and growth within the context of this thermodynamic driving force. Therefore, it is essential to keep other parameters constant when investigating the specific influence of stirring speed.

Q4: Is there an optimal stirring speed for achieving a specific crystal size?

A4: Yes, achieving a target crystal size often requires an optimal stirring speed. This optimal speed is specific to the experimental setup (e.g., reactor geometry, impeller type) and other process conditions. It represents a balance where the solution is well-mixed to ensure uniform supersaturation, but the shear forces are not so high as to cause excessive secondary nucleation or crystal fracture.[1] Experimental optimization is typically necessary to determine this optimal range.

Troubleshooting Guide

Issue Encountered Probable Cause Related to Stirring Speed Recommended Solution
Consistently small crystal size, high number of fine particles. The stirring speed is likely too high, causing excessive secondary nucleation and/or crystal breakage.[1][2]Gradually decrease the stirring speed in increments (e.g., by 50-100 RPM) in subsequent experiments while keeping other parameters constant. Observe the impact on the crystal size distribution.
Large, agglomerated, or irregularly shaped crystals. The stirring speed may be too low, leading to poor mixing and localized high supersaturation. This can cause uncontrolled, rapid growth and the sticking together of smaller crystals.Increase the stirring speed to improve the homogeneity of the solution. This will help to control the supersaturation level more uniformly throughout the reactor.
Wide crystal size distribution (polydisperse sample). This can be caused by either too high or too low stirring speeds. Inhomogeneous mixing (low speed) or crystal breakage (high speed) can both lead to a wide range of particle sizes.[1]First, ensure the reactor setup provides adequate mixing. If the issue persists, systematically vary the stirring speed to find a range that promotes more uniform crystal growth.
Inconsistent results between batches. The stirring speed may not be precisely controlled or may be interacting with other unmonitored variables. The geometry of the stirring setup (e.g., impeller height) might also be inconsistent.Ensure the stirring speed is accurately calibrated and maintained throughout the experiment. Standardize the setup of the reactor and impeller for all experiments.

Data Presentation

The following table presents hypothetical data illustrating the expected trend of the influence of stirring speed on the mean crystal size of this compound. This data is for illustrative purposes and actual results will vary based on specific experimental conditions.

Stirring Speed (RPM)Mean Crystal Size (µm)Crystal Size DistributionObservations
10025BroadPoor mixing, some agglomeration observed.
20018ModerateImproved mixing, more uniform crystals.
30012NarrowGood balance of mixing and shear, relatively monodisperse crystals.[1]
4008ModerateIncreased number of fine particles, suggesting onset of secondary nucleation.
5005BroadSignificant presence of fine particles, likely due to high secondary nucleation and crystal breakage.[1]

Experimental Protocols

Protocol: Synthesis of this compound via Reactive Crystallization

This protocol describes a general method for the synthesis of this compound, with an emphasis on controlling the stirring speed to influence crystal size.

1. Materials:

  • Lanthanum Chloride (LaCl₃)

  • Citric Acid (H₃C₆H₅O₇)

  • Sodium Hydroxide (NaOH) for pH adjustment

  • Deionized Water

2. Equipment:

  • Jacketed glass reactor with temperature control

  • Overhead stirrer with a digital controller and a specific impeller type (e.g., pitched-blade turbine)

  • pH meter

  • Syringe pump or burette for controlled addition of reactants

3. Procedure:

  • Preparation of Solutions:

    • Prepare a 0.5 M solution of Lanthanum Chloride in deionized water.

    • Prepare a 0.5 M solution of Citric Acid in deionized water.

    • Prepare a 1 M solution of Sodium Hydroxide for pH adjustment.

  • Crystallization:

    • Add the citric acid solution to the jacketed reactor.

    • Set the reactor temperature to the desired value (e.g., 50°C).[4]

    • Begin stirring at the desired speed (e.g., 300 RPM). It is crucial to set and maintain a constant stirring speed throughout the experiment.

    • Slowly add the lanthanum chloride solution to the reactor using a syringe pump at a constant rate.

    • Monitor the pH of the solution continuously. Maintain a constant pH (e.g., pH 4-5) by adding the NaOH solution dropwise as needed.[4]

    • After the addition of the lanthanum chloride is complete, allow the solution to age for a specified period (e.g., 2 hours) while maintaining constant temperature and stirring.

  • Product Recovery and Analysis:

    • Stop stirring and heating.

    • Collect the this compound crystals by filtration.

    • Wash the crystals with deionized water and then with ethanol.

    • Dry the crystals in an oven at a suitable temperature (e.g., 60°C).

    • Characterize the crystal size and distribution using techniques such as Scanning Electron Microscopy (SEM) or laser diffraction.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Crystallization prep Prepare Reactant Solutions (Lanthanum Chloride, Citric Acid) setup Set up Jacketed Reactor (Temperature, Stirrer) prep->setup add_citric Add Citric Acid to Reactor setup->add_citric start_stir Start Stirring at Set Speed add_citric->start_stir add_lanthanum Slowly Add Lanthanum Chloride start_stir->add_lanthanum ph_control Maintain Constant pH (Add NaOH) add_lanthanum->ph_control aging Age the Crystal Slurry ph_control->aging filtration Filter and Wash Crystals aging->filtration drying Dry this compound Crystals filtration->drying analysis Analyze Crystal Size and Morphology drying->analysis

Caption: Experimental workflow for this compound synthesis.

logical_relationship Influence of Stirring Speed on Crystal Characteristics cluster_speed Stirring Speed cluster_outcome Crystal Characteristics low_speed Low Speed large_agglomerated Large, Agglomerated Crystals (Broad Distribution) low_speed->large_agglomerated Insufficient Mixing optimal_speed Optimal Speed uniform_size Uniform, Controlled Size (Narrow Distribution) optimal_speed->uniform_size Balanced Mass Transfer high_speed High Speed small_fines Small Crystals, High Fines (Broad Distribution) high_speed->small_fines High Shear, Secondary Nucleation

Caption: Relationship between stirring speed and crystal size.

References

"troubleshooting guide for lanthanum citrate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of lanthanum citrate (B86180).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of lanthanum citrate.

IssuePotential Cause(s)Recommended Solutions
Low Product Yield Incomplete reaction due to insufficient time or temperature.- Increase the reaction time. - Raise the reaction temperature within the recommended range (e.g., 80-140°C for hydrothermal synthesis).[1]
Suboptimal pH for precipitation.- Adjust the pH of the reaction mixture. The optimal pH can be critical for the formation of the this compound precipitate.[1]
Incorrect molar ratio of reactants.- Ensure the correct stoichiometric ratio of the lanthanum salt (e.g., lanthanum chloride or nitrate) to citric acid. A common molar ratio is 1:3 (La₂O₃ to citric acid).[1]
Product is a Gelatinous Precipitate Formation of lanthanum hydroxide (B78521) (La(OH)₃) as a byproduct.- Carefully control the pH to remain in the acidic range (pH 2.2-2.5 has been used successfully in some hydrothermal methods) to minimize hydroxide formation.[2][3]
Use of a non-aqueous solvent or anhydrous conditions where possible.
Final Product is Insoluble in Common Solvents Formation of a polymeric this compound complex.- This is an expected characteristic of some forms of this compound, which can be insoluble in common solvents.[2][3]
Inconsistent Product Characteristics Variations in reaction conditions.- Precisely control reaction parameters such as temperature, pH, and reaction time to ensure batch-to-batch consistency.[1]
Presence of impurities in the starting materials.- Use high-purity lanthanum salts and citric acid.
Thermal Decomposition Occurs at a Lower Temperature than Expected Presence of impurities or a different hydrated form of this compound.- Characterize the product using Thermal Gravimetric Analysis (TGA) to determine the decomposition profile. The decomposition of this compound trihydrate typically shows loss of water molecules at specific temperature ranges before the citrate combustion.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for this compound synthesis?

A1: Common starting materials include a lanthanum source, such as lanthanum oxide (La₂O₃), lanthanum chloride (LaCl₃), or lanthanum nitrate (B79036) (La(NO₃)₃), and citric acid.[1]

Q2: What are the typical methods for synthesizing this compound?

A2: The two primary methods are the precipitation method and hydrothermal synthesis. The precipitation method involves mixing aqueous solutions of a lanthanum salt and citric acid, often with pH control, to form a precipitate.[1] Hydrothermal synthesis is conducted at elevated temperatures (above 100°C) and pressures in a sealed vessel, which can promote the crystallization of the product.[1][4]

Q3: How can I confirm that I have successfully synthesized this compound?

A3: Several analytical techniques can be used for characterization. Fourier-Transform Infrared Spectroscopy (FTIR) can confirm the coordination of the carboxylate groups of the citrate to the lanthanum ion.[5] Thermal Gravimetric Analysis (TGA) can be used to study its thermal decomposition and hydration states.[1][6] Powder X-ray Diffraction (PXRD) is employed to determine the crystal structure of the compound.[5]

Q4: What is the expected morphology and structure of synthesized this compound?

A4: this compound can form various structures, including a polymeric coordination polymer. For example, [La(Hcit)(H₂O)]n has been synthesized as a crystalline solid.[2][3] The morphology can be influenced by the synthesis method and conditions.

Experimental Protocols

Precipitation Method

This protocol is a general guideline for the synthesis of this compound via precipitation.

Materials:

  • Lanthanum chloride (LaCl₃) or Lanthanum nitrate (La(NO₃)₃)

  • Citric acid

  • Deionized water

  • pH meter

  • Stirring hotplate

  • Filtration apparatus

Procedure:

  • Prepare separate aqueous solutions of the lanthanum salt and citric acid.

  • Slowly add the citric acid solution to the lanthanum salt solution while stirring continuously.

  • Monitor and adjust the pH of the mixture to the desired level using a suitable acid or base. The pH is a critical parameter for successful precipitation.[1]

  • Continue stirring for a set period to allow for the complete formation of the precipitate.

  • Collect the precipitate by filtration.

  • Wash the precipitate with deionized water to remove any unreacted starting materials and byproducts.

  • Dry the final product in an oven at a suitable temperature.

Hydrothermal Synthesis

This protocol provides a general procedure for synthesizing this compound using a hydrothermal method.

Materials:

  • Lanthanum oxide (La₂O₃) or freshly precipitated lanthanum hydroxide

  • Citric acid

  • Deionized water

  • Teflon-lined autoclave

  • Oven or furnace

Procedure:

  • Disperse the lanthanum source (e.g., lanthanum oxide or hydroxide) in an aqueous solution of citric acid. A 1:3 molar ratio of La₂O₃ to citric acid has been reported.[1]

  • Place the mixture in a Teflon-lined autoclave.

  • Seal the autoclave and heat it to the desired temperature (e.g., 120°C) for a specific duration (e.g., several hours to days).[1][2][3]

  • Allow the autoclave to cool down to room temperature.

  • Collect the solid product by filtration.

  • Wash the product with deionized water.

  • Dry the final product.

Visualizations

Lanthanum_Citrate_Synthesis_Workflow cluster_precipitation Precipitation Method cluster_hydrothermal Hydrothermal Synthesis p_start Prepare Aqueous Solutions (Lanthanum Salt & Citric Acid) p_mix Mix Solutions p_start->p_mix p_ph Adjust pH p_mix->p_ph p_precipitate Precipitation p_ph->p_precipitate p_filter Filter & Wash p_precipitate->p_filter p_dry Dry Product p_filter->p_dry p_product This compound p_dry->p_product h_start Prepare Mixture (Lanthanum Source & Citric Acid) h_autoclave Seal in Autoclave h_start->h_autoclave h_heat Heat (e.g., 120°C) h_autoclave->h_heat h_cool Cool to RT h_heat->h_cool h_filter Filter & Wash h_cool->h_filter h_dry Dry Product h_filter->h_dry h_product This compound h_dry->h_product

Caption: Experimental workflows for the synthesis of this compound.

Troubleshooting_Low_Yield start Low Product Yield check_reaction Check Reaction Conditions start->check_reaction check_ph Verify pH start->check_ph check_ratio Confirm Molar Ratio start->check_ratio increase_time_temp Increase Time/Temp check_reaction->increase_time_temp adjust_ph Adjust pH check_ph->adjust_ph correct_ratio Correct Ratio check_ratio->correct_ratio re_run Re-run Experiment increase_time_temp->re_run adjust_ph->re_run correct_ratio->re_run

Caption: Troubleshooting logic for low this compound yield.

References

Validation & Comparative

Lanthanum Citrate vs. Lanthanum Chloride as Precursors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a precursor is a critical determinant in the synthesis of lanthanum-based materials, profoundly influencing the physicochemical properties of the final product. This guide provides an objective comparison between lanthanum citrate (B86180) and lanthanum chloride, two common precursors, with a focus on their application in the synthesis of lanthanum oxide (La₂O₃) nanoparticles and other functional materials.

Chemical Properties and Decomposition Behavior

Lanthanum Citrate (La(C₆H₅O₇)) is a coordination complex formed between the lanthanum ion (La³⁺) and citric acid. The citrate ligand acts as a chelating agent, binding to the lanthanum ion through its carboxylate groups. This chelation enhances its solubility in aqueous solutions.[1] Upon heating, this compound undergoes a multi-stage thermal decomposition. Initially, dehydration occurs, followed by the decomposition of the citrate ligand. This process often involves the formation of intermediate carbonate species before yielding lanthanum oxide at higher temperatures.[1][2] The combustion of the organic citrate component can generate reducing gases, which can be advantageous in synthesizing specific materials like phosphors by promoting optimal valence states of dopants.[1]

Lanthanum Chloride (LaCl₃) is a simple inorganic salt that is highly soluble in water and alcohols.[3][4] It exists in both anhydrous and hydrated forms (e.g., LaCl₃·7H₂O).[3] The thermal decomposition of lanthanum chloride to lanthanum oxide is more direct than that of the citrate but typically requires higher temperatures. In the presence of water or humidity, heating hydrated lanthanum chloride can lead to the formation of poorly soluble lanthanum oxychloride (LaOCl) as an intermediate, which then decomposes to lanthanum oxide at even higher temperatures.[5][6] Some methods aim to bypass this by using processes like oxy-hydrogen flame pyrolysis to directly convert lanthanum chloride to lanthanum oxide.[7][8]

Performance in Materials Synthesis

The choice of precursor significantly impacts the characteristics of the synthesized materials, such as particle size, morphology, and surface area.

Using this compound:

  • Advantages:

    • Morphology Control: The organic citrate matrix can act as a template, allowing for the synthesis of tailored morphologies, such as nanoporous structures with high surface areas.[1]

    • Lower Calcination Temperatures: The combustion of the citrate complex is an exothermic process that can facilitate the formation of the oxide phase at lower temperatures compared to the direct decomposition of some inorganic salts.

    • Homogeneity: The sol-gel method, often employing citrates, promotes a high degree of homogeneity in the resulting material, which is particularly beneficial for doped or mixed-oxide systems.

  • Disadvantages:

    • Carbon Residue: Incomplete combustion of the citrate can lead to residual carbon impurities in the final product if calcination conditions are not carefully controlled.[2]

    • Complex Decomposition Pathway: The multi-step decomposition process can sometimes make it more challenging to control the precise stoichiometry and phase purity of the final product.

Using Lanthanum Chloride:

  • Advantages:

    • High Purity: For syntheses where carbon contamination is a concern, lanthanum chloride offers a carbon-free starting material.

    • Direct Aqueous Processing: Its high solubility in water makes it suitable for various aqueous synthesis routes like precipitation and hydrothermal methods.[3][9]

    • Lewis Acidity: Lanthanum chloride acts as a mild Lewis acid, which can be utilized in organic synthesis and catalysis.[3][10]

  • Disadvantages:

    • Formation of Oxychloride: The formation of stable lanthanum oxychloride intermediates can necessitate high calcination temperatures (often >1000 °C) for complete conversion to lanthanum oxide.[6]

    • Corrosivity: Aqueous solutions of lanthanum chloride can be acidic and corrosive to certain metals, such as steel.[3][11]

    • Hygroscopic Nature: Anhydrous lanthanum chloride is hygroscopic, requiring careful handling and storage to prevent the absorption of atmospheric moisture.[3]

Quantitative Data Comparison

The following table summarizes key quantitative data derived from various synthesis methods using this compound and lanthanum chloride as precursors for lanthanum oxide.

PrecursorSynthesis MethodPrecipitating/Gelling AgentCalcination Temp. (°C)Particle/Crystallite SizeResulting MorphologyPurity/Content of La₂O₃ (%)
Lanthanum Nitrate (B79036) (for citrate synthesis)Sol-Gel CombustionCitric Acid700-90014-70 nmVaries (e.g., perovskite)High
Lanthanum ChlorideCo-precipitationSodium Hydroxide (B78521) (NaOH)Not specified41-47 nmHexagonalNot specified
Lanthanum ChlorideHydrothermalUrea800Micro/Nano SpheresHierarchicalNot specified
Lanthanum ChloridePrecipitationOxalic Acid80052 µm (median diameter)Spherical97.09
Lanthanum ChloridePrecipitationAmmonium (B1175870) BicarbonateNot specified40 µm (median diameter)Flocculent Surface95.92
Lanthanum ChloridePrecipitationSodium BicarbonateNot specified12 µm (median diameter)Oval Shape95.21

Note: Data is compiled from multiple sources and specific outcomes can vary significantly with experimental conditions.[9][12][13]

Experimental Protocols

A. Synthesis of La₂O₃ Nanoparticles via Citrate Sol-Gel Combustion

This method utilizes the exothermic reaction between nitrates and a citrate fuel to produce fine oxide powders.

  • Precursor Solution: Dissolve stoichiometric amounts of lanthanum nitrate (La(NO₃)₃·6H₂O) in deionized water.

  • Chelation: Add an aqueous solution of citric acid to the lanthanum nitrate solution. The molar ratio of citric acid to total metal cations is a critical parameter, often varied between 1.0 and 1.5.

  • Gel Formation: Heat the solution on a hot plate at approximately 80-90°C with continuous stirring. The solution will gradually become more viscous and form a transparent gel as water evaporates.

  • Combustion: Increase the temperature to initiate the auto-combustion of the gel. The gel will swell and undergo a self-sustaining combustion reaction, producing a voluminous, foamy ash.

  • Calcination: Calcine the resulting ash in a furnace at a specified temperature (e.g., 700-900°C) for several hours to remove any residual carbon and promote crystallization of the La₂O₃ phase.[12]

B. Synthesis of La₂O₃ Nanoparticles via Precipitation from Lanthanum Chloride

This is a common and scalable method for producing oxide powders.

  • Precursor Solution: Prepare an aqueous solution of lanthanum chloride (LaCl₃) of a desired concentration.

  • Precipitation: While vigorously stirring the lanthanum chloride solution, slowly add a precipitating agent such as sodium hydroxide (NaOH), ammonium bicarbonate ((NH₄)HCO₃), or oxalic acid (H₂C₂O₄).[9] This will cause the formation of a solid precipitate, for example, lanthanum hydroxide (La(OH)₃) or lanthanum carbonate (La₂(CO₃)₃).[9]

  • Aging and Washing: Age the resulting slurry for a period to allow for particle growth and stabilization. Subsequently, wash the precipitate multiple times with deionized water and ethanol (B145695) to remove residual ions.

  • Drying: Dry the washed precipitate in an oven at a moderate temperature (e.g., 80-110°C) to remove the solvent.[9][14]

  • Calcination: Calcine the dried precursor powder in a furnace at a high temperature (e.g., 800-1000°C) to induce thermal decomposition and form crystalline La₂O₃.[14]

Visualized Workflows and Pathways

G cluster_citrate This compound Pathway cluster_chloride Lanthanum Chloride Pathway La_Nitrate La(NO₃)₃ Solution Mixing Mixing & Chelation La_Nitrate->Mixing Citric_Acid Citric Acid Citric_Acid->Mixing Gel La-Citrate Gel Mixing->Gel Heating Combustion Auto-Combustion Gel->Combustion High Temp. Ash Precursor Ash Combustion->Ash Calcination_C Calcination Ash->Calcination_C La2O3_C La₂O₃ Nanoparticles Calcination_C->La2O3_C LaCl3_sol LaCl₃ Solution Precipitation Precipitation LaCl3_sol->Precipitation Precipitant Precipitating Agent (e.g., NaOH) Precipitant->Precipitation Precursor_ppt La(OH)₃ Precipitate Precipitation->Precursor_ppt Washing Washing & Drying Precursor_ppt->Washing Dried_Precursor Dried Precursor Washing->Dried_Precursor Calcination_Cl Calcination Dried_Precursor->Calcination_Cl La2O3_Cl La₂O₃ Nanoparticles Calcination_Cl->La2O3_Cl

Caption: Comparative workflow for La₂O₃ synthesis.

G cluster_citrate_decomp This compound Decomposition cluster_chloride_decomp Lanthanum Chloride Decomposition La_Citrate La(C₆H₅O₇) La_Oxycarbonate Intermediate Oxycarbonate La_Citrate->La_Oxycarbonate Heat (Δ) La2O3_Citrate La₂O₃ La_Oxycarbonate->La2O3_Citrate Further Heat (Δ) -CO₂ LaCl3_Hydrate LaCl₃·xH₂O LaOCl LaOCl LaCl3_Hydrate->LaOCl Heat (Δ) -H₂O, -HCl La2O3_Chloride La₂O₃ LaOCl->La2O3_Chloride High Temp. Heat (Δ)

Caption: Thermal decomposition pathways.

Conclusion

The selection between this compound and lanthanum chloride as a precursor is highly dependent on the desired characteristics of the final material and the synthesis method employed.

  • This compound is often favored in sol-gel and combustion syntheses, where its chelating properties and exothermic decomposition can be leveraged to produce homogeneous, high-surface-area materials with controlled morphologies at relatively lower calcination temperatures.[1]

  • Lanthanum chloride serves as a robust, carbon-free precursor suitable for straightforward aqueous precipitation and hydrothermal methods.[9] While it can yield high-purity oxides, the potential formation of stable oxychloride intermediates may necessitate higher processing temperatures for complete conversion.[6]

For researchers in drug development, the gradual release of lanthanum ions from the citrate complex could be a property of interest for bioavailability studies.[1] In contrast, the high purity achievable with the chloride precursor is critical for applications in catalysis and electronics where trace impurities can be detrimental. Ultimately, the optimal precursor choice requires careful consideration of the trade-offs between process complexity, energy consumption, and the desired final material properties.

References

A Comparative Analysis of Lanthanum Citrate and Other Lanthanide Citrates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Physicochemical Properties, Biological Activities, and Experimental Evaluation of Lanthanide-Citrate Complexes

This guide provides a comprehensive comparison of lanthanum citrate (B86180) with other lanthanide citrates, offering valuable insights for researchers, scientists, and drug development professionals. By presenting key experimental data, detailed methodologies, and visual representations of underlying mechanisms, this document aims to facilitate a deeper understanding of the unique characteristics of these compounds and their potential applications.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of lanthanide citrates, such as their stability in solution and solubility, are fundamental to their biological behavior and therapeutic potential. The stability of the metal-ligand complex influences the bioavailability of the lanthanide ion, while solubility affects its formulation and in vivo dissolution.

Stability Constants

The stability constant (log β) of a metal-ligand complex is a measure of its strength. A higher stability constant indicates a more stable complex. The determination of stability constants for lanthanide-citrate complexes is crucial for understanding their behavior in physiological environments. Potentiometric titration is a common method used to determine these constants.

Table 1: Stability Constants (log β) of Selected Lanthanide(III)-Citrate Complexes

Lanthanide Ionlog β₁ (ML)log β₂ (ML₂)Reference
La(III)6.5 - 7.5-[1][2]
Ce(III)~7.8-[3]
Pr(III)~8.0-[1][2]
Nd(III)6.48-[4]
Sm(III)~8.2-[4]
Eu(III)6.23-[4]
Gd(III)~8.3-[5]
Ho(III)6.23-[6]
Er(III)6.48-[6]
Yb(III)~8.5-[1]
Lu(III)7.52-[6]

Note: The stability constants can vary depending on experimental conditions such as ionic strength and temperature. Data for a complete series of lanthanide citrates under identical conditions is limited in the available literature.

Solubility

The solubility of lanthanide citrates is a critical factor for their use in pharmaceutical formulations. In general, lanthanide citrates are sparingly soluble in water, a property that is exploited in applications such as phosphate (B84403) binding.

Table 2: Solubility Data for Selected Lanthanide Citrates

Lanthanide CitrateSolubility Product (Ksp)pH at Minimum SolubilityReference
Lanthanum CitrateData not available-
Erbium CitrateData not available~7.0[6]
Holmium CitrateData not available>7.67[6]
Lutetium CitrateData not available-[6]

Biological Activities and Therapeutic Potential

Lanthanide citrates exhibit a range of biological activities, with this compound being the most well-studied due to its application as a phosphate binder. Other lanthanide citrates have potential applications in areas such as bioimaging and as antioxidant or antimicrobial agents.

Phosphate Binding

This compound's primary therapeutic application is in the management of hyperphosphatemia in patients with chronic kidney disease. The high affinity of the lanthanum ion for phosphate leads to the formation of insoluble lanthanum phosphate in the gastrointestinal tract, which is then excreted.

Table 3: Comparative In Vitro Phosphate Binding Capacity

CompoundBinding Affinity (K₁) (mM⁻¹)pH RangeReference
Lanthanum Carbonate6.1 ± 1.03 - 7[7]
Sevelamer (B1230288) Hydrochloride1.5 ± 0.85 - 7[7]
Sevelamer Hydrochloride0.025 ± 0.0023[7]

Note: Lanthanum carbonate is used here as a proxy for this compound's phosphate binding action, as it is the commercially available and well-studied phosphate binder. The binding affinity of lanthanum is the key factor.

In Vitro Cytotoxicity

The cytotoxicity of lanthanide compounds is an important consideration for their therapeutic use. In vitro assays, such as the MTT assay, are used to assess the effect of these compounds on cell viability. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity, with lower values indicating higher toxicity.

Table 4: Comparative In Vitro Cytotoxicity (IC50) of Lanthanide Compounds

LanthanideCell LineIC50 (µM)Reference
Lanthanum (as chloride)L929 (mouse fibroblast)> 1000[8]
Cerium (as chloride)L929 (mouse fibroblast)> 1000[8]
Gadolinium (as oxide NP)L929 (mouse fibroblast)> 2000 µg/ml[8]
Terbium (as oxide NP)L929 (mouse fibroblast)> 2000 µg/ml[8]
Dysprosium (as oxide NP)L929 (mouse fibroblast)> 2000 µg/ml[8]

Note: The available data on the cytotoxicity of lanthanide citrates is limited. The data presented here are for other lanthanide compounds and may not be directly representative of the citrate forms. Nanoparticles (NP) are indicated where applicable.

Antioxidant Activity

Certain lanthanides, particularly cerium, exhibit antioxidant properties due to the ability of the cerium ion to cycle between its +3 and +4 oxidation states. This redox activity allows cerium compounds to scavenge reactive oxygen species. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating antioxidant capacity.

Table 5: Antioxidant Activity of Cerium Oxide Nanoparticles (as a proxy for Cerium Citrate)

CompoundAssayIC50 (µg/mL)Reference
Cerium Oxide NanoparticlesDPPH33.2[9]
Ascorbic Acid (Standard)DPPH20.8[9]

Note: Data on the antioxidant activity of other lanthanide citrates is scarce. Cerium oxide nanoparticles are often stabilized with citrate, making this data relevant.

Luminescence

Europium and terbium complexes are well-known for their luminescent properties. The citrate ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelength. This property is utilized in various bioanalytical and imaging applications. The luminescence of europium citrate, for example, can be modulated by the presence of other molecules, allowing for its use as a sensor.[10]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate comparison of lanthanide citrates. The following sections provide methodologies for key experiments.

Determination of Stability Constants by Potentiometric Titration

Objective: To determine the stability constants of lanthanide-citrate complexes.

Materials:

  • Potentiometer with a glass electrode and a reference electrode

  • Thermostated titration vessel

  • Burette

  • Standardized solutions of the lanthanide salt (e.g., LnCl₃), citric acid, and a strong base (e.g., NaOH, carbonate-free)

  • Inert electrolyte solution (e.g., KCl or NaClO₄) to maintain constant ionic strength

  • Deionized water

  • Nitrogen gas supply

Procedure:

  • Calibrate the electrode system using standard buffer solutions.

  • Prepare a solution containing a known concentration of the lanthanide ion and citric acid in the thermostated vessel.

  • Maintain a constant ionic strength by adding the inert electrolyte.

  • Bubble nitrogen gas through the solution to remove dissolved carbon dioxide.

  • Titrate the solution with the standardized strong base.

  • Record the pH (or potential) of the solution after each addition of the titrant.

  • Analyze the titration data using appropriate software (e.g., PKAS, BEST) to calculate the protonation constants of citric acid and the stability constants of the lanthanide-citrate complexes.[2]

Determination of In Vitro Cytotoxicity by MTT Assay

Objective: To assess the cytotoxicity of lanthanide citrates on a selected cell line.

Materials:

  • Selected cell line (e.g., human fibroblast cells)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Lanthanide citrate solutions of varying concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or isopropanol)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the lanthanide citrate solutions. Include a vehicle control (the solvent used to dissolve the citrates) and a positive control (a known cytotoxic agent).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add the MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add the solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[11][12][13]

Determination of Antioxidant Activity by DPPH Assay

Objective: To evaluate the free radical scavenging activity of lanthanide citrates.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) or ethanol

  • Lanthanide citrate solutions of varying concentrations

  • A standard antioxidant (e.g., ascorbic acid or Trolox)

  • Methanol or ethanol

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a working solution of DPPH.

  • In a series of test tubes or a 96-well plate, mix the DPPH solution with different concentrations of the lanthanide citrate solutions.

  • Prepare a control containing the DPPH solution and the solvent, and a blank for each sample concentration containing the sample and the solvent without DPPH.

  • Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (around 517 nm).

  • Calculate the percentage of DPPH radical scavenging activity for each concentration.

  • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[9][11]

Visualizing Mechanisms and Workflows

Graphical representations can aid in understanding complex processes and relationships. The following diagrams were created using the Graphviz DOT language to illustrate key aspects of lanthanide citrate chemistry and biology.

Caption: General experimental workflow for the synthesis, characterization, and evaluation of lanthanide citrates.

Phosphate_Binding cluster_GI_Tract Gastrointestinal Tract LaCitrate This compound (Oral Administration) La_ion La³⁺ Ions LaCitrate->La_ion Dissociation in acidic pH LaPO4 Insoluble Lanthanum Phosphate (LaPO₄) La_ion->LaPO4 Dietary_P Dietary Phosphate (PO₄³⁻) Dietary_P->LaPO4 Binding Excretion Fecal Excretion LaPO4->Excretion Absorption Phosphate Absorption (Blocked)

Caption: Mechanism of action of this compound as a phosphate binder in the gastrointestinal tract.

Cytotoxicity_Pathway Ln_ion Free Lanthanide Ion (Ln³⁺) ROS Increased Reactive Oxygen Species (ROS) Ln_ion->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cell_Damage Cellular Damage ROS->Cell_Damage Oxidative Stress Apoptosis Apoptosis (Programmed Cell Death) Mitochondria->Apoptosis Apoptosis->Cell_Damage

Caption: A potential signaling pathway for lanthanide-induced cytotoxicity involving oxidative stress.

References

A Comparative Guide to Validating the Purity of Synthesized Lanthanum Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized lanthanum citrate (B86180), a critical component in pharmaceutical development, particularly as a phosphate (B84403) binder. We present a comparative analysis of lanthanum citrate with alternative phosphate binders, supported by experimental data and detailed protocols to ensure accurate and reproducible purity assessments.

Introduction to this compound and Purity Validation

This compound is a metal-organic complex formed between the rare earth element lanthanum and citric acid.[1] Its primary therapeutic application is as a phosphate binder for patients with end-stage renal disease. The efficacy and safety of this compound are intrinsically linked to its purity. Impurities, such as unreacted starting materials (lanthanum salts, citric acid), byproducts from synthesis, or variations in hydration states, can impact its phosphate-binding capacity, bioavailability, and toxicity profile. Therefore, rigorous purity validation is a non-negotiable aspect of its synthesis and formulation.

This guide will delve into the principal analytical techniques for characterizing the purity of this compound: Thermogravimetric Analysis (TGA), Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared Spectroscopy (FTIR), and Elemental Analysis (CHN). We will also compare its purity profile with two other widely used phosphate binders: lanthanum carbonate and sevelamer (B1230288) hydrochloride.

Comparative Analysis of this compound and Alternatives

The choice of a phosphate binder is often dictated by its efficacy, safety profile, and cost. While clinical performance is paramount, the underlying chemical purity of the active pharmaceutical ingredient (API) is a fundamental determinant of these factors.

Analytical Technique This compound Lanthanum Carbonate Sevelamer Hydrochloride
Purity Target > 99%> 99%Polymer with defined binding capacity
Typical Impurities Unreacted lanthanum salts, excess citric acid, variable hydratesLanthanum hydroxycarbonate, other lanthanum saltsResidual solvents, oligomers, variable amine protonation
TGA Profile Multi-step weight loss corresponding to water and citrate decomposition.[2]Multi-step weight loss from dehydration and decarbonation.[3]Complex decomposition profile, often used to assess volatile impurities.
PXRD Profile Crystalline, with characteristic peaks indicating the specific polymorphic form.[4]Crystalline, with distinct patterns for different hydrate (B1144303) forms.Amorphous, characterized by a broad halo rather than sharp peaks.
FTIR Profile Characteristic peaks for citrate carboxylate and hydroxyl groups coordinated to lanthanum.[1]Prominent peaks for carbonate and hydroxyl groups.Broad peaks corresponding to the polymeric amine structure.
Elemental Analysis C, H content should align with the theoretical values for the specific hydrate form.C, H content helps confirm the carbonate and hydration state.Not the primary method for purity; focus is on functional assays.

Experimental Protocols for Purity Validation

Accurate and reproducible data are contingent on standardized experimental protocols. The following sections provide detailed methodologies for the key analytical techniques discussed.

Thermogravimetric Analysis (TGA)

TGA is crucial for determining the thermal stability and composition of this compound, particularly its hydration state.

Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for temperature and weight using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound into a clean, tared alumina (B75360) or platinum crucible.

  • Analysis Parameters:

    • Temperature Range: 25 °C to 800 °C.

    • Heating Rate: 10 °C/min.

    • Atmosphere: Inert (Nitrogen) at a flow rate of 50 mL/min.

  • Data Acquisition: Record the weight loss as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram to identify distinct weight loss steps. For this compound trihydrate, expect a multi-step decomposition:

    • ~25-150 °C: Loss of lattice water.[2]

    • ~150-250 °C: Loss of coordinated water.[2]

    • >350 °C: Decomposition of the citrate ligand to form lanthanum oxide.[2] Calculate the percentage weight loss for each step and compare it with the theoretical values.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for identifying the crystalline phase and assessing the polymorphic purity of this compound.

Protocol:

  • Sample Preparation: Gently grind the this compound sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites. Mount the powder on a sample holder.

  • Instrument Parameters:

    • Radiation: Cu Kα (λ = 1.5406 Å).

    • Voltage and Current: 40 kV and 40 mA.

    • Scan Range (2θ): 5° to 50°.

    • Scan Speed: 1°/min.

  • Data Acquisition: Collect the diffraction pattern.

  • Data Analysis: Compare the obtained diffraction pattern with a reference pattern for pure this compound. The presence of sharp, well-defined peaks at specific 2θ angles confirms the crystalline nature of the material.[4] The absence of peaks from potential crystalline impurities (e.g., lanthanum chloride, citric acid) indicates high purity. For a polymeric this compound, the compound crystallizes in the monoclinic space group C2/c with specific lattice parameters.[4][5]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR provides information about the functional groups present in the molecule and is used to confirm the formation of the citrate complex and the absence of impurities with characteristic IR absorptions.

Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly mix ~1 mg of the dried this compound sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr).

    • Press the mixture in a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition:

    • Acquire a background spectrum of a pure KBr pellet.

    • Place the sample pellet in the FTIR spectrometer and acquire the sample spectrum.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis:

    • Subtract the background spectrum from the sample spectrum.

    • Analyze the resulting spectrum for characteristic peaks. The formation of this compound is confirmed by the shift of the carboxylate (COO⁻) stretching frequencies of citric acid upon coordination to the lanthanum ion.[1] Look for the absence of sharp peaks corresponding to free citric acid or other potential organic impurities.

Visualization of Experimental Workflow and Logical Relationships

To facilitate a clear understanding of the purity validation process, the following diagrams illustrate the experimental workflow and the logical relationships in data interpretation.

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_purification Purification cluster_analysis Purity Validation cluster_data Data Interpretation & Comparison synthesis Lanthanum Salt + Citric Acid reaction Precipitation or Hydrothermal Synthesis synthesis->reaction product Crude this compound reaction->product washing Washing product->washing drying Drying washing->drying tga TGA drying->tga Sample for Analysis pxrd PXRD drying->pxrd Sample for Analysis ftir FTIR drying->ftir Sample for Analysis ea Elemental Analysis drying->ea Sample for Analysis data_analysis Analyze Results tga->data_analysis pxrd->data_analysis ftir->data_analysis ea->data_analysis comparison Compare with Standards & Alternatives data_analysis->comparison final_purity Final Purity Assessment comparison->final_purity

Caption: Workflow for Synthesis and Purity Validation of this compound.

Purity_Assessment_Logic cluster_inputs Analytical Data Inputs cluster_criteria Purity Criteria cluster_conclusion Conclusion tga_data TGA Data (Weight Loss %) hydration Correct Hydration State? tga_data->hydration pxrd_data PXRD Pattern (Peak Positions) polymorph Correct Polymorphic Form? pxrd_data->polymorph ftir_data FTIR Spectrum (Peak Shifts) complexation Complete Complexation? ftir_data->complexation ea_data Elemental Analysis (%C, %H) composition Correct Elemental Composition? ea_data->composition pure High Purity hydration->pure Yes impure Impure hydration->impure No polymorph->pure Yes polymorph->impure No complexation->pure Yes complexation->impure No composition->pure Yes composition->impure No

Caption: Logical Flow for the Purity Assessment of this compound.

Conclusion

The validation of this compound purity is a multi-faceted process that requires the application of orthogonal analytical techniques. TGA, PXRD, FTIR, and elemental analysis, when used in conjunction, provide a comprehensive purity profile of the synthesized material. This guide has outlined the standard procedures and expected outcomes for these analyses and has placed the purity assessment of this compound in the context of its therapeutic alternatives. By adhering to these detailed protocols, researchers and drug development professionals can ensure the quality, safety, and efficacy of this compound-based pharmaceuticals.

References

"comparative study of precipitation vs hydrothermal synthesis of lanthanum citrate"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Lanthanum Citrate (B86180): Precipitation vs. Hydrothermal Methods

For researchers and professionals in materials science and drug development, the choice of synthesis method is critical in determining the physicochemical properties of the final product. This guide provides a comparative analysis of two common methods for synthesizing lanthanum citrate: direct precipitation and hydrothermal synthesis. We will delve into the experimental protocols for each and present a quantitative comparison of their outcomes.

Experimental Protocols

The synthesis of this compound can be approached via different routes, primarily distinguished by the reaction conditions. The direct precipitation method is typically carried out at or near ambient temperatures, while the hydrothermal method employs elevated temperatures and pressures.

Precipitation Method

The precipitation method involves the reaction of a soluble lanthanum salt, such as lanthanum chloride (LaCl₃), with citric acid in an aqueous solution.[1][2] The process is generally rapid and relies on controlling parameters like pH, temperature, and reactant concentration to influence the product's characteristics.[1]

Detailed Protocol:

  • Precursor Preparation: Prepare an aqueous solution of lanthanum chloride (LaCl₃).[2]

  • Reaction: Prepare a separate aqueous solution of citric acid. The molar ratio of citric acid to lanthanum chloride is a critical parameter, with ratios around 1.2:1 often being optimal.[1]

  • Mixing and Precipitation: Add the citric acid solution to the lanthanum chloride solution under constant stirring.

  • Parameter Adjustment: Adjust the system's pH to a range of 4-5 and maintain the temperature at approximately 50°C to optimize the reaction.[1]

  • Aging: Allow the resulting precipitate to age in the solution for a specified time to ensure complete reaction and particle growth.

  • Separation and Washing: The this compound precipitate is separated from the solution by filtration. It is then washed multiple times with distilled water to remove any unreacted precursors or by-products.[2]

  • Drying: The washed precipitate is dried in an oven at a moderate temperature (e.g., 60–100°C) to obtain the final this compound powder.[2]

Hydrothermal Method

The hydrothermal method is a solution-based synthesis that occurs in a sealed vessel (autoclave) at high temperatures and pressures.[3] This technique is known for producing materials with high crystallinity and controlled morphology.[4] The synthesis of lanthanide citrates via this method often involves the transformation of a freshly prepared lanthanide hydroxide (B78521).[3]

Detailed Protocol:

  • Intermediate Preparation: First, a lanthanide hydroxide intermediate is prepared by precipitating a lanthanum chloride solution with a base like sodium hydroxide.[2][3] The resulting precipitate is washed thoroughly with distilled water.[3]

  • Reaction Mixture: The washed lanthanide hydroxide is dispersed in a solution of citric acid (e.g., 0.1 M).[3]

  • Homogenization: The mixture is sonicated for several minutes (e.g., 3 minutes) to ensure a uniform suspension.[3]

  • Hydrothermal Reaction: The suspension is placed in a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated to a specific temperature (e.g., 100-140°C) for an extended period, which can range from several days to two weeks.[3]

  • Cooling and Separation: After the reaction period, the autoclave is allowed to cool down to room temperature. The solid product is then collected by filtration.

  • Washing and Drying: The collected this compound is washed with distilled water and dried to yield the final crystalline product.

Quantitative Data Comparison

The choice of synthesis method significantly impacts the properties of the resulting this compound. The following table summarizes key performance indicators based on available experimental data.

ParameterPrecipitation MethodHydrothermal MethodSource(s)
Typical Conditions Ambient to moderate temp. (~50°C), atmospheric pressureHigh temp. (100-140°C), high pressure (autoclave)[1][3]
Crystallinity Generally lower, may be amorphousHigh, produces well-defined crystalline structures[3][5]
Crystallite Size Data not specified for citrate; precursor oxides ~30-50 nm68.1 nm to 103.7 nm (for various lanthanide citrates)[3][6]
Morphology Often results in agglomerated particlesCan produce more uniform, monodisperse particles[4][6]
Process Control Less control over particle size and crystallinityBetter control over size, morphology, and crystallinity[5]
Yield Can be high with optimized conditionsGenerally high[1][5]
Purity Dependent on thorough washing of by-productsHigh, as the process can promote purification[2]

Visualizing the Processes and Outcomes

To better illustrate the differences between the two synthesis routes, the following diagrams outline the experimental workflows and compare the key characteristics of the resulting products.

G cluster_0 Precipitation Synthesis cluster_1 Hydrothermal Synthesis p1 Prepare LaCl₃ Solution p3 Mix & Stir p1->p3 p2 Prepare Citric Acid Solution p2->p3 p4 Adjust pH (4-5) & Temp (~50°C) p3->p4 p5 Precipitate Formation & Aging p4->p5 p6 Filter & Wash p5->p6 p7 Dry (60-100°C) p6->p7 p8 Final Product: This compound Powder p7->p8 h1 Prepare Lanthanum Hydroxide Intermediate h2 Disperse in Citric Acid h1->h2 h3 Sonicate Mixture h2->h3 h4 Seal in Autoclave h3->h4 h5 Heat (100-140°C) (e.g., 3-14 days) h4->h5 h6 Cool, Filter & Wash h5->h6 h7 Dry h6->h7 h8 Final Product: Crystalline this compound h7->h8

Caption: Experimental workflows for precipitation and hydrothermal synthesis.

G cluster_main This compound Synthesis Comparison cluster_precip Precipitation cluster_hydro Hydrothermal main Synthesis Method precip Precipitation main->precip hydro Hydrothermal main->hydro p_cond Conditions: Ambient Temp/Pressure precip->p_cond leads to p_cryst Crystallinity: Low to Amorphous precip->p_cryst results in p_morph Morphology: Often Agglomerated precip->p_morph results in p_ctrl Control: Less Precise precip->p_ctrl offers h_cond Conditions: High Temp/Pressure hydro->h_cond leads to h_cryst Crystallinity: High hydro->h_cryst results in h_morph Morphology: More Uniform hydro->h_morph results in h_ctrl Control: More Precise hydro->h_ctrl offers

Caption: Logical comparison of outcomes from each synthesis method.

Conclusion

The choice between precipitation and hydrothermal synthesis for this compound depends on the desired application and required material properties.

  • The precipitation method is a straightforward, rapid, and cost-effective approach suitable for large-scale production where high crystallinity may not be a primary concern.[5]

  • The hydrothermal method , while more complex and energy-intensive due to the need for high-pressure equipment, offers superior control over the product's crystallinity, particle size, and morphology.[3][5] This makes it the preferred method for applications demanding high purity and well-defined crystalline materials, such as in advanced catalysts or pharmaceutical formulations.

References

"performance of lanthanum citrate-derived catalysts vs other precursors"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of precursor in catalyst synthesis is a critical determinant of the final material's performance. This guide provides an objective comparison of lanthanum-based catalysts derived from lanthanum citrate (B86180) and other common precursors, including lanthanum nitrate (B79036), chloride, acetate (B1210297), and oxide. The performance metrics are supported by experimental data from peer-reviewed studies, with detailed methodologies provided for reproducibility.

The synthesis route and the initial lanthanum precursor significantly influence the physicochemical properties of the resulting catalyst, such as specific surface area, crystallite size, and the dispersion of active species. These properties, in turn, dictate the catalyst's activity, selectivity, and stability in various chemical transformations. The citrate method, in particular, is a widely used sol-gel technique that leverages the chelating properties of citric acid to ensure a homogeneous distribution of metal cations, often leading to the formation of nanocrystalline materials with high surface areas after calcination.

Performance Comparison in Catalytic Applications

The following tables summarize quantitative data on the performance of lanthanum-based catalysts derived from different precursors in key catalytic applications, primarily focusing on methane (B114726) reforming and oxidation reactions. It is important to note that the data are compiled from different studies with varying reaction conditions, which should be considered when making direct comparisons.

Catalytic Methane Reforming and Oxidation

Methane reforming and oxidation are crucial industrial processes for the production of syngas (H₂ + CO) and the abatement of greenhouse gases. The performance of nickel catalysts supported on lanthana-alumina is significantly affected by the choice of lanthanum precursor.

Table 1: Performance of Ni/La₂O₃-Al₂O₃ Catalysts in Mixed Methane Reforming

Lanthanum PrecursorCatalyst CompositionReaction Temperature (°C)CH₄ Conversion (%)CO₂ Conversion (%)Reference
Lanthanum (III) Nitrate20%Ni/5%La₂O₃–95%Al₂O₃7507168
Lanthanum (III) Chloride20%Ni/5%La₂O₃–95%Al₂O₃750Very LowVery Low

In a comparative study, catalysts prepared using a lanthanum (III) nitrate precursor demonstrated significantly higher conversions of both methane and carbon dioxide compared to those prepared with a lanthanum (III) chloride precursor. The poor performance of the chloride-derived catalyst was attributed to chlorine poisoning of the active sites.

Table 2: Performance of La-Based Perovskite Catalysts in Methane Combustion

Lanthanum PrecursorCatalyst CompositionSpecific Surface Area (m²/g)T₁₀ (°C)¹T₅₀ (°C)²T₈₀ (°C)³Reference
Lanthanum (III) Oxide⁴La₀.₈MnO₃29489572621[1]
Lanthanum (III) Oxide⁴La₀.₈Mn₀.₉Ni₀.₁O₃44455569623[1]
Lanthanum (III) Oxide⁴La₀.₈Mn₀.₉Cu₀.₁O₃37455565614[1]

¹T₁₀: Temperature for 10% CH₄ conversion. ²T₅₀: Temperature for 50% CH₄ conversion. ³T₈₀: Temperature for 80% CH₄ conversion. ⁴Synthesized via the citrate combustion route where La₂O₃ was the source of lanthanum.

For the catalytic combustion of methane, La-based perovskites synthesized via a citrate combustion method, using lanthanum oxide as the lanthanum source, have shown high activity.[1] The study highlights that tuning the composition at the B-site of the perovskite (e.g., doping with Ni or Cu) can further enhance catalytic performance by increasing the specific surface area and improving the redox properties of the catalyst.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of catalyst research. The following sections outline the synthesis protocols for lanthanum-based catalysts from various precursors as described in the cited literature.

Synthesis of Ni/La₂O₃-Al₂O₃ from Lanthanum (III) Nitrate

This protocol describes the preparation of a 20%Ni/5%La₂O₃–95%Al₂O₃ catalyst using the wet impregnation method.

  • Support Preparation : The La₂O₃-Al₂O₃ support is prepared by dissolving aluminum nitrate and lanthanum (III) nitrate in distilled water.

  • A 10% ammonia (B1221849) solution is added dropwise until a pH of 9.5 is achieved, leading to the co-precipitation of the hydroxides.

  • The resulting precipitate is filtered, washed with distilled water, dried at 100°C for 1 hour, and calcined in air at 600°C for 4 hours.

  • Nickel Impregnation : The prepared support is impregnated with a 0.5 M solution of nickel (II) nitrate for 12 hours.

  • After impregnation, the solvent is evaporated, and the catalyst is dried at 100°C and subsequently calcined at 500°C.

Synthesis of La₀.₈MnO₃ Perovskite via Citrate Combustion from Lanthanum (III) Oxide

This protocol outlines the citrate combustion route for synthesizing A-site-deficient perovskites.

  • Precursor Solution : The required amounts of La₂O₃ and Mn(acetate)₂·4H₂O are dissolved in deionized water containing a stoichiometric amount of HNO₃.[1]

  • Citric acid is then added to the solution, with a citric acid to total metal cations molar ratio of 1.1.[1]

  • Gel Formation and Combustion : The solution is heated on a hot plate at approximately 150°C under stirring until a viscous gel is formed.[1]

  • The temperature is then increased to around 250°C to initiate a self-sustaining combustion reaction.[1]

  • Calcination : The resulting solid precursor is ground into a fine powder and calcined in a static air atmosphere at 700°C for 5 hours.[1]

Synthesis of La₂O₃ Nanoparticles from Lanthanum (III) Acetate

This protocol details the synthesis of lanthanum oxide nanoparticles via a co-precipitation method.

  • Precursor Solution : Lanthanum (III) acetate trihydrate is dissolved in deionized water to form a 0.1 M solution with continuous stirring.

  • Precipitation : A 0.3 M solution of sodium hydroxide (B78521) is slowly added dropwise to the lanthanum acetate solution under vigorous stirring until the pH reaches between 10 and 12, resulting in a white precipitate of lanthanum hydroxide.

  • Aging : The solution with the precipitate is stirred for an additional 1-2 hours at room temperature.

  • Washing and Drying : The precipitate is washed multiple times with deionized water and ethanol (B145695) and then dried in an oven.

  • Calcination : The dried lanthanum hydroxide powder is calcined in a muffle furnace at a temperature between 600°C and 900°C for 2-4 hours to obtain lanthanum oxide nanoparticles.

Visualizing Synthesis and Catalytic Processes

To better illustrate the relationships and workflows in catalyst synthesis and application, the following diagrams are provided.

Catalyst_Synthesis_Workflow cluster_precursors Lanthanum Precursors cluster_synthesis Synthesis Method cluster_processing Post-Synthesis Processing LaCitrate Lanthanum Citrate SolGel Sol-Gel (Citrate) LaCitrate->SolGel LaNitrate Lanthanum Nitrate Impregnation Impregnation LaNitrate->Impregnation Coprecipitation Co-precipitation LaNitrate->Coprecipitation LaChloride Lanthanum Chloride LaChloride->Coprecipitation LaAcetate Lanthanum Acetate LaAcetate->Coprecipitation LaOxide Lanthanum Oxide Combustion Combustion LaOxide->Combustion Drying Drying SolGel->Drying Impregnation->Drying Coprecipitation->Drying Calcination Calcination Combustion->Calcination In-situ Drying->Calcination Catalyst Final Catalyst Calcination->Catalyst

Caption: General workflow for lanthanum-based catalyst synthesis.

The diagram above illustrates the common synthesis pathways for preparing lanthanum-based catalysts, starting from various precursors and employing different synthesis methodologies, followed by post-synthesis processing steps to obtain the final active catalyst.

Methane_Reforming_Pathway Simplified reaction pathway for methane reforming. CH4 Methane (CH₄) Catalyst Ni/La₂O₃ Catalyst CH4->Catalyst CO2 Carbon Dioxide (CO₂) CO2->Catalyst H2 Hydrogen (H₂) Catalyst->H2 CO Carbon Monoxide (CO) Catalyst->CO C Carbon Deposition (Coke) Catalyst->C

Caption: Methane reforming reaction pathway.

This diagram depicts a simplified pathway for methane reforming reactions, where methane and carbon dioxide react over a nickel-lanthana catalyst to produce hydrogen and carbon monoxide (syngas). A potential side reaction leading to carbon deposition (coking), which can deactivate the catalyst, is also indicated.

Conclusion

The choice of lanthanum precursor has a profound impact on the final properties and catalytic performance of lanthanum-based catalysts. While this compound, through the sol-gel or combustion methods, often yields catalysts with high surface area and good homogeneity, the performance is highly dependent on the specific reaction and synthesis conditions. Lanthanum nitrate is a versatile precursor that demonstrates strong performance in applications like methane reforming, provided that poisoning by counter-ions is not an issue. Conversely, precursors like lanthanum chloride can be detrimental to catalytic activity due to residual halogen poisoning. The use of lanthanum oxide in citrate combustion synthesis also proves to be an effective strategy for producing active perovskite catalysts.

For researchers and professionals in catalyst development, this guide underscores the importance of precursor selection as a key optimization parameter. The provided experimental protocols offer a starting point for the synthesis of these materials, and the comparative data, while not exhaustive, highlights the performance variations that can be expected from different precursor choices. Further research focusing on a direct, systematic comparison of these precursors under identical conditions for a range of catalytic applications would be invaluable to the field.

References

"characterization of lanthanum citrate using ICP-MS for trace impurities"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the characterization of trace impurities in lanthanum citrate (B86180) utilizing Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is essential for researchers, scientists, and drug development professionals. This guide offers an objective comparison of ICP-MS performance with alternative methods, supported by experimental data, to ensure the quality and safety of pharmaceutical products.

Comparison of Analytical Techniques for Trace Impurities

The determination of elemental impurities in pharmaceutical ingredients like lanthanum citrate is critical and guided by regulations such as the ICH Q3D and USP <232> guidelines.[1][2] While various analytical techniques are available, ICP-MS is often preferred for its high sensitivity and ability to perform multi-element analysis.

TechniquePrincipleAdvantagesLimitations
ICP-MS Ionization of the sample in an argon plasma followed by mass separation of the ions.High sensitivity (ppb to ppt (B1677978) levels), multi-element capability, and wide linear dynamic range.[3]Higher operational costs and potential for polyatomic and isobaric interferences, which may require advanced techniques like collision/reaction cells or high-resolution instruments for mitigation.[3][4]
ICP-OES Excitation of atoms in an argon plasma and measurement of the emitted light at element-specific wavelengths.[5]Robust, higher tolerance to complex matrices, and lower operational costs compared to ICP-MS.[3]Lower sensitivity (ppm to high ppb levels) compared to ICP-MS.[3]
X-Ray Fluorescence (XRF) Excitation of inner shell electrons by X-rays and measurement of the characteristic secondary X-rays.Non-destructive, requires minimal sample preparation, and can analyze solid samples directly.Lower sensitivity for lighter elements and potential for matrix effects.
Atomic Absorption Spectroscopy (AAS) Absorption of light by free atoms in the gaseous state.High specificity and lower cost for single-element analysis.Limited to single-element analysis at a time, making it less efficient for screening multiple impurities.

Quantitative Analysis of Trace Impurities in Lanthanum Compounds by ICP-MS

Disclaimer: The following data is based on the analysis of lanthanum carbonate and is intended to be representative of the expected impurities and detection limits for this compound.

ElementICH Q3D ClassTypical Concentration Range (µg/g)Method Limit of Detection (LOD) (µg/g)Method Limit of Quantification (LOQ) (µg/g)
Lead (Pb) 1< 0.50.0010 - 0.050.003 - 0.15
Arsenic (As) 1< 1.50.0010 - 0.050.003 - 0.15
Cadmium (Cd) 1< 0.50.0010 - 0.010.003 - 0.03
Mercury (Hg) 1< 1.50.0010 - 0.050.003 - 0.15
Cobalt (Co) 2A< 50.0010 - 0.010.003 - 0.03
Vanadium (V) 2A< 100.0010 - 0.010.003 - 0.03
Nickel (Ni) 2A< 200.0010 - 0.020.003 - 0.06
Selenium (Se) 2B< 150.0010 - 0.050.003 - 0.15
Copper (Cu) 3< 2500.0050 - 0.10.015 - 0.3
Chromium (Cr) 3< 250.0050 - 0.10.015 - 0.3

Note: The concentration ranges, LODs, and LOQs are indicative and can vary depending on the specific ICP-MS instrumentation, sample matrix, and analytical method.

Experimental Protocol for ICP-MS Analysis

A generalized experimental protocol for the determination of trace elemental impurities in this compound is outlined below. This protocol is a synthesis of best practices for pharmaceutical analysis.

1. Sample Preparation (Microwave Digestion)

  • Accurately weigh approximately 0.1 g of the this compound sample into a clean microwave digestion vessel.

  • Add 5 mL of concentrated nitric acid (HNO₃) and 2 mL of hydrochloric acid (HCl).

  • Seal the vessels and place them in the microwave digestion system.

  • Ramp the temperature to 200 °C over 15 minutes and hold for 20 minutes.

  • Allow the vessels to cool to room temperature.

  • Carefully open the vessels and dilute the digested solution to a final volume of 50 mL with deionized water.

2. ICP-MS Instrumentation and Parameters

  • Instrument: Agilent 7900 ICP-MS or equivalent.[6]

  • RF Power: 1550 W

  • Plasma Gas Flow: 15 L/min

  • Carrier Gas Flow: 1.0 L/min

  • Nebulizer: Micromist

  • Spray Chamber: Scott-type, cooled to 2 °C

  • Interface Cones: Nickel or Platinum

  • Detector Mode: Pulse counting

  • Collision/Reaction Cell: Helium (He) mode to mitigate polyatomic interferences.[6]

3. Calibration

  • Prepare a series of multi-element calibration standards from certified stock solutions.

  • The concentration range of the standards should bracket the expected concentration of impurities in the sample.

  • Matrix-match the calibration standards by adding a high-purity lanthanum solution to mimic the sample matrix.

  • Include an internal standard (e.g., Rhodium, Indium) to correct for instrumental drift and matrix effects.

4. Data Analysis

  • Construct calibration curves for each element by plotting the intensity ratio (analyte/internal standard) against the concentration.

  • Quantify the concentration of each impurity in the sample digest using the calibration curves.

  • Calculate the final concentration of the impurity in the original this compound sample, taking into account the initial sample weight and final dilution volume.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_data Data Processing weigh Weigh this compound digest Microwave Digestion (HNO3 + HCl) weigh->digest dilute Dilution to Final Volume digest->dilute instrument ICP-MS Instrument dilute->instrument Introduce Sample acquisition Data Acquisition instrument->acquisition calibration Calibration with Matrix-Matched Standards calibration->instrument quantify Quantification using Calibration Curves acquisition->quantify Raw Data report Final Report (µg/g) quantify->report

Caption: Experimental workflow for trace impurity analysis in this compound using ICP-MS.

Logical Relationship of Analytical Steps

logical_relationship start Define Analytical Requirements (ICH Q3D) method_dev Method Development & Optimization start->method_dev validation Method Validation (USP <233>) method_dev->validation sample_analysis Routine Sample Analysis validation->sample_analysis data_review Data Review & Interpretation sample_analysis->data_review compliance Compliance Assessment data_review->compliance

References

Unveiling the Structure of Lanthanum Citrate: A Comparative Guide to FTIR and XRD Data Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the structural and chemical properties of active pharmaceutical ingredients and their intermediates is paramount. Lanthanum citrate (B86180), a crucial precursor in various applications, requires precise characterization. This guide provides a comprehensive comparison of two powerful analytical techniques, Fourier-Transform Infrared Spectroscopy (FTIR) and X-ray Diffraction (XRD), for the analysis of lanthanum citrate. By cross-validating data from both methods, a more complete and reliable structural elucidation can be achieved.

This guide presents a detailed examination of the experimental data obtained from FTIR and XRD analyses of this compound, offering a clear protocol for cross-validation. The complementary nature of these techniques—FTIR providing insights into chemical bonding and functional groups, and XRD revealing the crystalline structure and phase purity—makes their combined use a robust strategy for comprehensive material characterization.

Experimental Protocols

Fourier-Transform Infrared Spectroscopy (FTIR)

The FTIR spectra of this compound are typically recorded to identify the functional groups and confirm the coordination of the citrate ligand to the lanthanum ion.

Methodology: A common method for preparing samples for FTIR analysis is the KBr pellet technique.[1] A small amount of the synthesized this compound powder is mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The spectrum is then recorded using an FTIR spectrometer, typically in the wavenumber range of 4000-400 cm⁻¹.

X-ray Diffraction (XRD)

Powder X-ray diffraction is employed to determine the crystal structure, phase, and crystallite size of this compound.

Methodology: The powdered this compound sample is placed on a sample holder and analyzed using a powder X-ray diffractometer. The instrument is typically operated with Cu Kα radiation. The diffraction pattern is recorded over a 2θ range, for example, from 10° to 80°, with a specific step size and scan speed.[2][3]

Data Presentation and Cross-Validation

The data obtained from both FTIR and XRD analyses provide complementary information that, when compared, offers a more holistic understanding of the this compound structure.

FTIR Spectral Data

The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the citrate ligand and its coordination to the lanthanum ion. The shifts in the characteristic bands of the carboxyl and hydroxyl groups of citric acid indicate their interaction with the lanthanum cation.[4]

Functional Group Characteristic Wavenumber (cm⁻¹) Interpretation
O-H stretching (water)~3420Indicates the presence of water molecules in the structure.[1]
C=O stretching (asymmetric)~1580Shift from free citric acid indicates coordination of the carboxylate group to La³⁺.[5]
C=O stretching (symmetric)~1417Further evidence of carboxylate coordination.[6]
C-O stretching~1200-1300Vibrations of the carbon-oxygen single bonds in the citrate molecule.
La-O stretching< 600Metal-oxygen bond vibrations, confirming the formation of the lanthanum-citrate complex.
XRD Crystallographic Data

XRD analysis of this compound has shown that it typically crystallizes in a monoclinic system.[4][5][7][8][9] The diffraction pattern provides information on the lattice parameters and crystallite size.

Parameter Value Significance
Crystal SystemMonoclinicDescribes the symmetry of the crystal lattice.[4][5][7][8][9]
Space GroupP2₁/n or C2/cDefines the specific symmetry operations of the unit cell.[5][7][8][9]
a (Å)~16.765 - 17.097Unit cell dimension along the a-axis.[5][7][8][9]
b (Å)~8.822 - 9.765Unit cell dimension along the b-axis.[5][7][8][9]
c (Å)~6.3166 - 14.048Unit cell dimension along the c-axis.[5][7][8][9]
β (°)~90.42 - 120.64Angle of the monoclinic unit cell.[5][7][8][9]

Logical Workflow for Cross-Validation

The cross-validation of FTIR and XRD data follows a logical workflow to ensure a comprehensive characterization of this compound.

CrossValidation_Workflow cluster_synthesis Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation cluster_validation Cross-Validation cluster_conclusion Final Characterization Synthesis Synthesis of This compound FTIR FTIR Spectroscopy Synthesis->FTIR XRD X-ray Diffraction Synthesis->XRD FTIR_Data Identify Functional Groups & Coordination Environment FTIR->FTIR_Data XRD_Data Determine Crystal Structure, Phase & Lattice Parameters XRD->XRD_Data CrossValidation Correlate Findings: FTIR (Bonding) vs. XRD (Structure) FTIR_Data->CrossValidation Provides chemical bonding information XRD_Data->CrossValidation Provides crystallographic information Conclusion Comprehensive Structural Elucidation of this compound CrossValidation->Conclusion

Caption: Workflow for the cross-validation of FTIR and XRD data.

Signaling Pathway of Analysis

Analysis_Pathway cluster_ftir FTIR Analysis cluster_xrd XRD Analysis Start This compound Sample FTIR_Node Vibrational Spectroscopy (Chemical Bonds) Start->FTIR_Node Analyzed by XRD_Node Diffraction Pattern (Crystal Lattice) Start->XRD_Node Analyzed by FTIR_Result Confirmation of Citrate Coordination FTIR_Node->FTIR_Result Yields Conclusion Validated Structure of This compound FTIR_Result->Conclusion Corroborates XRD_Result Identification of Monoclinic Crystal Structure XRD_Node->XRD_Result Yields XRD_Result->Conclusion Corroborates

Caption: Synergistic analytical pathway for this compound.

Conclusion

The cross-validation of FTIR and XRD data provides a powerful and reliable approach for the comprehensive characterization of this compound. FTIR confirms the chemical identity and the coordination of the citrate ligand to the lanthanum ion, while XRD establishes the crystalline nature, phase, and precise atomic arrangement within the crystal lattice. By integrating the insights from both techniques, researchers can achieve a higher level of confidence in the structural integrity and purity of this compound, which is critical for its application in pharmaceutical development and materials science. This comparative guide underscores the importance of a multi-technique approach for the robust characterization of complex chemical compounds.

References

A Comparative Guide to the Thermal Stability of Metal Citrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal stability of metal citrates is a critical parameter in pharmaceutical development and materials science, influencing manufacturing processes, storage conditions, and the ultimate efficacy and safety of products. This guide provides a comprehensive comparison of the thermal stability of various metal citrates, supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Quantitative Data Summary

The thermal decomposition of metal citrates typically proceeds in distinct stages: dehydration (loss of water molecules), followed by the decomposition of the anhydrous citrate (B86180), often leading to the formation of metal carbonates and subsequently metal oxides or the pure metal as the final residue. The precise decomposition pathway and corresponding temperatures are highly dependent on the specific metal cation. The following table summarizes key thermal decomposition data for a range of metal citrates.

Metal CitrateOnset Decomposition Temp (°C)Peak Decomposition Temp (°C)Key Mass Loss Stages (%)Final ResidueAtmosphere
Alkali Metals
Sodium Citrate~150 (dehydration), >400 (decomposition)VariesDehydration, Decomposition to Na₂CO₃Na₂CO₃Air/N₂[1][2][3]
Potassium Citrate~180 (dehydration), >450 (decomposition)VariesDehydration, Decomposition to K₂CO₃K₂CO₃Air/N₂[1][2][4]
Alkaline Earth Metals
Calcium Citrate~60-190 (dehydration), ~360-550 (decomposition)~136, ~480~22% (dehydration), ~28% (decomposition to CaCO₃)CaO (at >750°C)[5]Air/N₂[6][7][8]
Strontium Citrate~165 (start of decomposition)-Formation of carbonate between 195-315°CSrOAir[9]
Transition Metals
Ammonium Citrate (tribasic)~185200.65Loss of NH₃ and H₂O-N₂[10]
Iron(II) Citrate~30-145 (dehydration), >200 (decomposition)69 (dehydration), 209, 560, 788~13.2% (dehydration), multi-step decompositionα-Fe₂O₃Air[9][11]
Zinc Citrate~150-280~200Decomposition of organic partZnOAir[12]
Cobalt-Iron-Chromium CitrateGradual loss up to 400, sharp decomposition at 275-375-Decomposition of organic contentCoFeCrO₄ (spinel)Air[13]

Note: Decomposition temperatures and mass loss percentages are approximate and can vary based on experimental conditions such as heating rate and sample purity.

Experimental Protocols

The data presented in this guide is primarily derived from Thermogravimetric Analysis (TGA), often coupled with Differential Scanning Calorimetry (DSC) or Evolved Gas Analysis (EGA). A generalized experimental protocol for these analyses is outlined below.

Thermogravimetric Analysis (TGA) Protocol

1. Instrumentation: A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace with programmable temperature control.

2. Sample Preparation:

  • Ensure the metal citrate sample is a fine, homogeneous powder.

  • Accurately weigh approximately 5-10 mg of the sample into an inert TGA crucible (e.g., alumina (B75360) or platinum).

  • Record the precise initial sample mass.

3. Instrument Setup:

  • Place the sample crucible into the TGA furnace.

  • Purge the furnace with the desired gas (e.g., high-purity nitrogen for an inert atmosphere or dry air for an oxidative atmosphere) at a constant flow rate (typically 20-100 mL/min) to establish the desired environment.[10]

4. Temperature Program:

  • Equilibrate the sample at a starting temperature, typically ambient (~25-30°C).

  • Ramp the temperature from the starting point to a final temperature sufficient to ensure complete decomposition (e.g., 900-1000°C).

  • A constant heating rate is applied, commonly between 5°C/min and 20°C/min.[13][14]

5. Data Acquisition and Analysis:

  • Continuously record the sample mass as a function of temperature and time.

  • The resulting data is plotted as a thermogram (mass vs. temperature).

  • The first derivative of the thermogram (DTG curve) is often calculated to determine the temperatures of the maximum rates of mass loss (peak decomposition temperatures).[5]

Visualizations

Experimental Workflow for Thermal Analysis

G cluster_prep Sample Preparation cluster_analysis TGA/DSC Analysis cluster_data Data Processing & Interpretation p1 Obtain Homogeneous Metal Citrate Powder p2 Weigh 5-10 mg of Sample p1->p2 p3 Place in TGA Crucible p2->p3 a1 Load Sample into Instrument p3->a1 a2 Set Atmosphere (N2 or Air) a1->a2 a3 Program Temperature Ramp (e.g., 10°C/min to 1000°C) a2->a3 a4 Initiate Heating & Record Data a3->a4 d1 Generate Thermogram (Mass vs. Temp) a4->d1 d2 Calculate DTG Curve (d(Mass)/dt vs. Temp) d1->d2 d3 Identify Decomposition Stages & Temperatures d2->d3 d4 Determine Final Residue d3->d4

Caption: Experimental workflow for TGA of metal citrates.
Factors Influencing Thermal Stability

The thermal stability of metal citrates is not intrinsic to the citrate anion alone but is significantly influenced by the properties of the metal cation and the coordination environment.

G cluster_cation Cationic Properties cluster_structure Structural Factors cluster_environment Experimental Conditions center Thermal Stability of Metal Citrate charge Ionic Charge polarizing Polarizing Power (Charge/Radius Ratio) charge->polarizing radius Ionic Radius radius->polarizing polarizing->center influences coordination Coordination Number & Geometry coordination->center influences hydration Degree of Hydration hydration->center influences crystal Crystal Lattice Energy crystal->center influences atmosphere Atmosphere (Inert vs. Oxidative) atmosphere->center affects heating_rate Heating Rate heating_rate->center affects

Caption: Factors affecting the thermal stability of metal citrates.

References

Assessing the In Vitro Biocompatibility of Lanthanum Citrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the biocompatibility of a compound is a critical first step in evaluating its potential for therapeutic applications. This guide provides an objective comparison of lanthanum citrate's in vitro performance, focusing on key biocompatibility indicators such as cytotoxicity, apoptosis, and inflammatory response. The information is supported by experimental data from published studies, offering a comprehensive overview for its application in in vitro research.

Framework for In Vitro Biocompatibility Assessment

The evaluation of a material's biological safety and compatibility is guided by a set of standards, primarily the ISO 10993 series.[1][2][3] For in vitro studies, the most relevant standard is ISO 10993-5, which focuses on testing for cytotoxicity.[1][2][4] This initial screening is crucial as it assesses a material's potential to cause cell death or inhibit cell growth.[1][2] Beyond general cytotoxicity, further in vitro assays can elucidate specific cellular responses, including apoptosis (programmed cell death) and inflammation, providing a more detailed biocompatibility profile.

Commonly employed in vitro assays include:

  • Cytotoxicity Assays: These tests, such as the MTT (Methylthiazolyldiphenyl-tetrazolium bromide) assay, measure the metabolic activity of cells to determine viability and proliferation rates after exposure to a substance.[5][6]

  • Apoptosis Assays: Methods like Annexin V-FITC/propidium (B1200493) iodide (PI) double staining followed by flow cytometry can distinguish between viable, apoptotic, and necrotic cells, quantifying the induction of programmed cell death.[5][7]

  • Inflammation Assays: The inflammatory potential can be assessed by measuring the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), in response to the compound.[8]

Comparative Analysis of this compound's In Vitro Effects

The following table summarizes quantitative data from studies investigating the in vitro effects of lanthanum citrate (B86180) and other lanthanum compounds.

CompoundCell LineConcentrationAssayKey FindingsReference
This compound SMMC-7721 (Hepatocellular Carcinoma)0.001-1 mMMTT AssayDose- and time-dependent inhibition of cell proliferation.[6][9]
This compound SMMC-7721 (Hepatocellular Carcinoma)0.1 mMAnnexin V-FITC/PISignificant increase in the apoptosis rate.[5][6]
This compound HeLa (Cervical Cancer)0.001-0.1 mmol/LAnnexin/PI, AO/EB stainingInduction of anoikis (a form of apoptosis).[7]
Lanthanum Chloride (LaCl₃) SKOV3 (Ovarian Cancer)1.5 µmol/L (in combo with DDP)CCK-8 AssayEnhanced the cytotoxicity of cisplatin (B142131) (DDP).[10]
Lanthanum Chloride (LaCl₃) Mouse Peritoneal MacrophagesNot specifiedNF-κB Activation AssaySignificantly blocked LPS-induced NF-κB activation.[8]
Lanthanum Oxide Nanoparticles (La₂O₃ NPs) CHANG and HuH-7 (Liver Cells)Up to 300 μg/mlMTT & LDH AssaysDose-dependent cytotoxicity; increased LDH leakage.[11]
Lanthanum Carbonate N/A (in vitro binding)N/APhosphate (B84403) Binding AssayHigher phosphate binding affinity than sevelamer (B1230288) hydrochloride across a pH range of 3-7.[12]
Citrate Gastric Cancer Cell Lines5, 10, 20 mMAnnexin V-FITC/PIDose- and time-dependent induction of apoptosis.[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the assessment of this compound's biocompatibility.

1. Cell Proliferation Assay (MTT Assay) [5]

  • Cell Seeding: Plate SMMC-7721 cells in 96-well plates at a specified density and culture overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.001 to 1 mM) for different time intervals (e.g., 24, 48, 72 hours). A control group with no treatment is included.

  • MTT Addition: Add Methylthiazolyldiphenyl-tetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add a solvent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to the control group.

2. Apoptosis Detection (Annexin V-FITC/PI Staining) [5]

  • Cell Culture and Treatment: Culture SMMC-7721 cells and treat them with the desired concentration of this compound (e.g., 0.1 mM) for a specified duration (e.g., 48 hours).

  • Cell Harvesting: Collect the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) are quantified based on their fluorescence signals.

3. Western Blot Analysis for Protein Expression [5]

  • Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene fluoride (B91410) (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against target proteins (e.g., CyclinD1, Bcl-2, Caspase-3, Gli1, Shh) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing Mechanisms and Workflows

Experimental Workflow for In Vitro Biocompatibility Assessment

The following diagram illustrates a standard workflow for assessing the in vitro biocompatibility of a test compound like this compound.

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Data Analysis & Conclusion A Test Compound (this compound) C Dose-Response Screening (MTT Assay) A->C B Cell Line Selection (e.g., SMMC-7721, HeLa) B->C D Apoptosis Assay (Annexin V-FITC/PI) C->D Determine IC50 E Inflammation Assay (Cytokine Measurement) C->E F Gene/Protein Expression (qRT-PCR, Western Blot) D->F Investigate Pathways E->F G Quantitative Analysis (IC50, Apoptosis Rate) F->G H Biocompatibility Profile (Conclusion) G->H

Fig. 1: A typical experimental workflow for assessing in vitro biocompatibility.

This compound's Effect on the Hedgehog Signaling Pathway

Studies have shown that this compound can inhibit the proliferation of hepatocellular carcinoma cells by suppressing the Hedgehog (Hh) signaling pathway.[5][6] This pathway is crucial in embryonic development and can be aberrantly activated in some cancers.

G Shh Shh Ptch1 Ptch1 Shh->Ptch1 binds Smo Smo Ptch1->Smo inhibits Sufu Sufu Smo->Sufu inhibits Gli1 Gli1 Sufu->Gli1 inhibits TargetGenes Target Genes (CyclinD1, Bcl-2) Gli1->TargetGenes activates Proliferation Cell Proliferation & Survival TargetGenes->Proliferation LanthanumCitrate This compound LanthanumCitrate->Shh downregulates LanthanumCitrate->Gli1 downregulates

Fig. 2: Inhibition of the Hedgehog signaling pathway by this compound.

Apoptosis Signaling Pathway

This compound has been observed to induce apoptosis in cancer cell lines.[5][7] This process involves a cascade of protein activations, leading to controlled cell death. The diagram below outlines key players in the apoptotic pathway that are modulated by this compound.

G LanthanumCitrate This compound Bax Bax LanthanumCitrate->Bax upregulates Bcl2 Bcl-2 LanthanumCitrate->Bcl2 downregulates Mitochondria Mitochondria Bax->Mitochondria promotes cytochrome c release Bcl2->Bax inhibits Caspase9 Caspase-9 Mitochondria->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Fig. 3: Key components of the apoptosis pathway affected by this compound.

Conclusion

The in vitro assessment of this compound reveals a dose-dependent effect on cell lines, particularly cancer cells. At lower concentrations, it exhibits limited cytotoxicity, while at higher concentrations, it can significantly inhibit cell proliferation and induce apoptosis.[6][9] The mechanisms of action appear to involve the suppression of signaling pathways crucial for cell survival and proliferation, such as the Hedgehog pathway.[5][6]

Compared to other lanthanum compounds like lanthanum oxide nanoparticles, which also show dose-dependent toxicity, the citrate form's effects are being increasingly characterized at a molecular level.[11][14] It is important to note that the citrate moiety itself can induce apoptosis in cancer cells, potentially contributing to the observed effects of this compound.[13][15]

For researchers, this compound presents as a compound with interesting anti-proliferative and pro-apoptotic properties in specific in vitro models. However, its biocompatibility is highly context-dependent, varying with cell type, concentration, and exposure time. Therefore, thorough dose-response studies and appropriate controls are essential when considering its use in in vitro studies to ensure that the observed effects are relevant to the research question and not a result of generalized cytotoxicity. Further studies on non-cancerous cell lines are necessary to establish a broader and more comprehensive biocompatibility profile.

References

A Comparative Guide to Analytical Methods for Lanthanum Citrate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methodologies for the quantification of lanthanum citrate (B86180), a compound of increasing interest in pharmaceutical and materials science. The focus is on validating a modern chromatographic technique against a classical titrimetric method for the determination of the lanthanum component, which is often the primary analyte of interest in formulation and quality control.

Introduction to Analytical Approaches

The accurate quantification of lanthanum citrate is crucial for ensuring product quality and efficacy in its applications. Historically, wet chemical methods such as titration have been employed. More recently, instrumental techniques like ion chromatography have emerged, offering enhanced sensitivity and specificity. This guide compares a validated ion chromatography (IC) method with a traditional ethylenediaminetetraacetic acid (EDTA) titration method for lanthanum quantification.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. Below is a comparative summary of a modern ion chromatography method and a classical EDTA titration method for lanthanum quantification.

Table 1: Comparison of a Validated Ion Chromatography Method and EDTA Titration for Lanthanum Quantification

ParameterIon Chromatography (IC)EDTA Titration
Principle Separation of lanthanum ions on a cation exchange column followed by conductivity detection.Complexometric titration of lanthanum ions with a standardized EDTA solution using a colorimetric indicator.
Linearity (Range) 1.0 - 20 mg/L[1][2]Typically applicable to higher concentrations.
Correlation Coefficient (R²) 0.99996[1][2]Not applicable.
Limit of Detection (LOD) 0.4 mg/L[1][2]Higher than IC, dependent on indicator and visual acuity.
Limit of Quantification (LOQ) 1.0 mg/L[1][2]Higher than IC.
Precision (%RSD) 0.51% for standard peak area[1]Dependent on analyst skill and concentration.
Specificity High, separates lanthanum from other cations.Lower, potential interference from other metal ions.
Sample Throughput High, suitable for automation.Low, manual and time-consuming.
Instrumentation Ion chromatograph with a conductivity detector.Burette, pipette, beaker, magnetic stirrer.
Reagents Methanesulfonic acid, cation exchange column.EDTA solution, buffer, colorimetric indicator (e.g., Xylenol Orange).

Experimental Protocols

Detailed methodologies for both the ion chromatography and EDTA titration methods are provided below. These protocols are based on established and validated procedures.

Method 1: Ion Chromatography for Lanthanum Quantification

This method is suitable for the accurate and sensitive determination of lanthanum in various sample matrices, including pharmaceutical formulations.[1]

1. Instrumentation:

  • Ion chromatograph equipped with a non-suppressed conductivity detector.

  • Weak cation exchange guard column.

  • Data acquisition and processing software.

2. Reagents and Materials:

  • Mobile Phase: 6 mM Methanesulfonic acid.[1]

  • Lanthanum standard solutions (1.0 mg/L to 20 mg/L).[1]

  • Deionized water (18.2 MΩ·cm).

3. Chromatographic Conditions:

  • Flow Rate: 1.2 mL/min (isocratic elution).[1]

  • Detection: Non-suppressed conductivity.[1]

  • Injection Volume: Appropriate for the system (e.g., 20 µL).

4. Standard and Sample Preparation:

  • Standard Solutions: Prepare a series of lanthanum standards by diluting a certified stock solution with the mobile phase to cover the linear range (1.0 to 20 mg/L).[1]

  • Sample Solutions: Accurately weigh and dissolve the this compound sample in a suitable solvent, and dilute with the mobile phase to a concentration within the calibration range.

5. Analysis Procedure:

  • Equilibrate the IC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in ascending order of concentration to establish a calibration curve.

  • Inject the sample solutions.

  • Quantify the lanthanum concentration in the samples using the calibration curve.

Method 2: EDTA Titration for Lanthanum Quantification

This complexometric titration method is a classical approach for determining the concentration of lanthanum ions.[3]

1. Instrumentation:

  • Calibrated burette (50 mL).

  • Pipettes and volumetric flasks.

  • Beaker (150 mL).

  • Magnetic stirrer and stir bar.

  • Optional: Optical sensor (e.g., at 470 nm for Xylenol Orange) for endpoint detection.[3]

2. Reagents and Materials:

  • Standardized 0.1 M EDTA solution.[3]

  • Urotropine (Hexamethylenetetramine) buffer solution (pH 5-6).[3]

  • Xylenol Orange indicator solution.[3]

  • Deionized water.

3. Reagent Preparation:

  • Urotropine Buffer: Dissolve 140.2 g of urotropine in deionized water and dilute to 1.0 L.[3]

  • Xylenol Orange Indicator: Dissolve 0.2 g of Xylenol Orange in 100 mL of deionized water.[3]

4. Titration Procedure:

  • Pipette a known volume of the this compound sample solution into a 150 mL beaker.

  • Add 5 mL of the urotropine buffer solution and dilute to approximately 80 mL with deionized water.[3]

  • Add 0.5 mL of the Xylenol Orange indicator solution.[3]

  • Titrate the solution with the standardized 0.1 M EDTA solution until the color changes at the equivalence point. If using an optical sensor, monitor the absorbance at 470 nm to determine the endpoint.[3]

  • Record the volume of EDTA solution used.

5. Calculation: The concentration of lanthanum can be calculated using the following formula: Concentration (g/L) = (V_EDTA × M_EDTA × MW_La) / V_sample Where:

  • V_EDTA = Volume of EDTA solution used (L)

  • M_EDTA = Molarity of EDTA solution (mol/L)

  • MW_La = Molar mass of Lanthanum (138.9 g/mol )

  • V_sample = Volume of the sample solution (L)

Visualizing the Validation Workflow

The validation of a new analytical method is a systematic process to ensure its suitability for the intended purpose. The following diagram illustrates the key stages involved in this workflow.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation MD Method Development MO Method Optimization MD->MO Refinement Specificity Specificity MO->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness SOP Standard Operating Procedure (SOP) Robustness->SOP Routine Routine Analysis SOP->Routine G La_Sample Lanthanum (La³⁺) in Sample Buffer Buffer Addition (pH 5-6) La_Sample->Buffer Indicator Indicator Added (Xylenol Orange) Buffer->Indicator EDTA EDTA Titrant Indicator->EDTA Titration Endpoint Endpoint (Color Change) EDTA->Endpoint

References

A Comparative Guide to Lanthanum Citrate and Lanthanum Nitrate in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of lanthanum-based nanoparticles, particularly lanthanum oxide (La₂O₃), is a burgeoning field with applications spanning catalysis, ceramics, and biomedicine. The choice of precursor is a critical determinant of the final nanoparticle's characteristics, including size, morphology, and purity. This guide provides an objective comparison of two common precursors: lanthanum nitrate (B79036) and lanthanum citrate (B86180), in the synthesis of lanthanum-containing nanoparticles, supported by experimental data and detailed protocols.

At a Glance: Lanthanum Nitrate vs. Lanthanum Citrate

While lanthanum nitrate is a more conventional and widely documented precursor for lanthanum oxide nanoparticle synthesis, this compound offers unique advantages, particularly in combustion synthesis methods where it can act as both a chelating agent and a fuel. The choice between these precursors will largely depend on the desired synthesis method and the targeted nanoparticle characteristics.

Quantitative Data Comparison

PrecursorSynthesis MethodGelling/Precipitating AgentCalcination Temp. (°C)Particle/Crystallite SizeMorphologyReference(s)
Lanthanum Nitrate HexahydrateCo-precipitationSodium Hydroxide (B78521) (NaOH)Not specified (uncalcined)41-47 nmHexagonal[1][2]
Lanthanum Nitrate HexahydrateCo-precipitationSodium Hydroxide (NaOH)400 (673 K)~69 nmPorous, uniform[3]
Lanthanum Nitrate HexahydrateSol-GelPolyethylene (B3416737) Glycol (PEG)850~37 nmNet-like[4][5]
Lanthanum Nitrate HexahydrateSol-GelUrea, NaOH500Not specifiedNot specified
Lanthanum Nitrate with Citric AcidCitrate-Gel CombustionCitric Acid (as fuel and chelating agent)>570Not specified in detailNot specified in detail[6]
Lanthanum Nitrate with Banana Peel Powder (contains citrates)Green CombustionBanana Peel PowderNot specified28.14 nmHexagonal

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are representative protocols for the synthesis of lanthanum oxide nanoparticles using lanthanum nitrate and a citrate-assisted method.

Co-precipitation using Lanthanum Nitrate

This method is a straightforward and scalable approach for synthesizing lanthanum oxide nanoparticles.

Materials:

  • Lanthanum (III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol (B145695)

Procedure:

  • Preparation of Lanthanum Nitrate Solution: Dissolve 0.1 M of lanthanum nitrate hexahydrate in deionized water with constant stirring for 30 minutes at room temperature.[2]

  • Precipitation: Slowly add a 0.3 M aqueous solution of NaOH dropwise to the lanthanum nitrate solution under vigorous stirring. Continue the addition until the pH of the solution reaches approximately 10-12, leading to the formation of a white precipitate of lanthanum hydroxide (La(OH)₃).[7]

  • Aging: Allow the suspension to stir for an additional 1-2 hours at room temperature to promote the formation of uniform particles.[7]

  • Washing: Separate the precipitate by centrifugation or filtration. Wash the precipitate multiple times with deionized water and then with ethanol to remove unreacted ions.[2]

  • Drying: Dry the washed precipitate in an oven at 80-100°C.

  • Calcination: Calcine the dried powder in a muffle furnace at a temperature ranging from 400°C to 900°C for 2-4 hours to obtain lanthanum oxide nanoparticles.[3][8]

Sol-Gel Synthesis using Lanthanum Nitrate

The sol-gel method allows for excellent control over the nanoparticle's properties.

Materials:

  • Lanthanum (III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

  • Polyethylene glycol (PEG) or Urea

  • Deionized water

  • Nitric Acid (optional, to dissolve La₂O₃ powder to form nitrate in situ)[4][9]

Procedure:

  • Precursor Solution: Prepare an aqueous solution of lanthanum nitrate. In some variations, bulk lanthanum oxide is dissolved in nitric acid to form the lanthanum nitrate precursor solution.[4][9]

  • Gel Formation: Add a gelling agent such as polyethylene glycol (PEG) to the precursor solution and heat at approximately 90°C with continuous stirring until a viscous gel is formed.[4]

  • Drying: Dry the gel in an oven at around 90-100°C for several hours to remove the solvent.[4]

  • Combustion/Calcination: The dried gel is then calcined at a high temperature, typically between 500°C and 850°C.[4][10] This step involves the combustion of the organic components and the decomposition of the lanthanum precursor to form lanthanum oxide nanoparticles.

Citrate-Gel Combustion using Lanthanum Nitrate and Citric Acid

This method utilizes citric acid as a chelating agent to form a stable complex with lanthanum ions and also as a fuel for a self-sustaining combustion reaction.

Materials:

  • Lanthanum (III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

  • Citric acid (C₆H₈O₇)

  • Deionized water

Procedure:

  • Precursor Solution: Prepare an aqueous solution of lanthanum nitrate.

  • Chelation: Add citric acid to the lanthanum nitrate solution. The molar ratio of citric acid to metal nitrate is a critical parameter that influences the combustion process and final product characteristics.

  • Gel Formation: Heat the solution on a hot plate at a temperature of 100-250°C to evaporate excess water and form a viscous gel.

  • Auto-combustion: Upon further heating, the gel will swell and then undergo a self-igniting combustion reaction, producing a voluminous, foamy powder.

  • Calcination: The resulting ash is often calcined at a higher temperature (e.g., >600°C) to remove any residual carbon and to improve the crystallinity of the lanthanum oxide nanoparticles.[6]

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the synthesis processes, the following diagrams are provided in DOT language.

Nanoparticle_Synthesis_Workflow cluster_coprecipitation Co-precipitation Method cluster_solgel Sol-Gel Method start Precursor Selection (Lanthanum Salt) precip_solution Dissolution in Solvent start->precip_solution Nitrate or Citrate sg_solution Dissolution & Addition of Gelling Agent start->sg_solution Nitrate precip_agent Addition of Precipitating Agent (e.g., NaOH) precip_solution->precip_agent precipitation Precipitation of La(OH)₃ precip_agent->precipitation aging Aging precipitation->aging washing_drying Washing & Drying aging->washing_drying calcination_cp Calcination washing_drying->calcination_cp nanoparticles_cp La₂O₃ Nanoparticles calcination_cp->nanoparticles_cp gelation Gel Formation (Heating) sg_solution->gelation drying_sg Drying gelation->drying_sg calcination_sg Calcination/ Combustion drying_sg->calcination_sg nanoparticles_sg La₂O₃ Nanoparticles calcination_sg->nanoparticles_sg

Caption: General workflow for nanoparticle synthesis.

Precursor_Comparison lanthanum_nitrate Lanthanum Nitrate La(NO₃)₃ synthesis_method Synthesis Method (e.g., Co-precipitation, Sol-Gel, Combustion) lanthanum_nitrate->synthesis_method lanthanum_nitrate->synthesis_method Anion: NO₃⁻ - Oxidizing agent lanthanum_citrate This compound La(C₆H₅O₇) lanthanum_citrate->synthesis_method lanthanum_citrate->synthesis_method Anion: C₆H₅O₇³⁻ - Chelating agent - Fuel in combustion intermediate Intermediate Product (e.g., La(OH)₃, La-citrate complex) synthesis_method->intermediate calcination Thermal Decomposition (Calcination) intermediate->calcination nanoparticles La₂O₃ Nanoparticles calcination->nanoparticles performance Nanoparticle Properties: - Size - Morphology - Purity - Surface Area nanoparticles->performance Influences

Caption: Logical relationship of precursors to final nanoparticle properties.

Discussion and Comparison

Lanthanum Nitrate:

  • Advantages: Lanthanum nitrate is a highly soluble and common laboratory chemical, making it a convenient and widely used precursor. Its decomposition has been extensively studied, providing a good understanding of the formation of lanthanum oxide. The nitrate anion can also act as an oxidizing agent, which can be beneficial in combustion synthesis methods.

  • Disadvantages: The decomposition of lanthanum nitrate can release toxic nitrogen oxides (NOx), which requires appropriate ventilation and safety measures. The lack of a strong chelating anion can sometimes lead to less control over particle growth and agglomeration in simple precipitation methods.

This compound:

  • Advantages: Citric acid, the conjugate acid of the citrate anion, is a versatile molecule in nanoparticle synthesis. It can act as a chelating agent, forming stable complexes with lanthanum ions, which can provide better control over nucleation and growth, potentially leading to more uniform nanoparticles. In combustion synthesis, the citrate anion serves as an organic fuel, which can lead to a more efficient and self-sustaining reaction. The use of citrate can also influence the morphology of the resulting oxide nanoparticles.

  • Disadvantages: The synthesis of a pure this compound precursor may be an additional step if not commercially available. The combustion of the citrate complex can lead to carbon residues if the calcination temperature and atmosphere are not carefully controlled. There is less extensive literature available on the direct use of this compound for lanthanum oxide nanoparticle synthesis compared to lanthanum nitrate.

References

"a comparative analysis of lanthanum compounds in catalysis"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lanthanum and its compounds have emerged as versatile and potent catalysts in a wide array of chemical transformations, spanning organic synthesis, industrial processes, and environmental applications. Their unique electronic and coordination properties, primarily their strong Lewis acidity, offer distinct advantages over traditional catalysts. This guide provides a comparative analysis of the performance of various lanthanum-based catalysts against each other and other alternatives, supported by experimental data and detailed methodologies to aid in catalyst selection and experimental design.

Performance Comparison of Lanthanum Catalysts

The catalytic efficacy of lanthanum compounds is highly dependent on the nature of the compound itself, the specific reaction, and the reaction conditions. Below, we present a comparative summary of their performance in key catalytic applications.

Table 1: Comparison of Lanthanum Catalysts in Organic Synthesis
ReactionLanthanum CatalystAlternative CatalystSubstrateProduct Yield (%)Selectivity (%)Reaction ConditionsReference
Friedel-Crafts Alkylation La(OTf)₃AlCl₃Benzene, Benzyl (B1604629) Chloride>90HighSolvent-free, 80°C, 1h[1]
LaCl₃FeCl₃Indole, β-nitrostyrene95HighAcetonitrile (B52724), rt, 30 min[2][3]
Aldol (B89426) Condensation La-DeAlBEANaOHAcetaldehydeHighHigh573 K[4][5]
La₂O₃/MgOMgOBenzaldehyde, Acetone~98High180°C[6]
Diels-Alder Reaction La(OTf)₃ (with chiral ligands)TiCl₄Isoprene, Methyl Acrylate>90>90 (endo)CH₂Cl₂, -78°C[1][7]
Yb(fod)₃ (Lanthanide complex)ThermalCrotonaldehyde, Ethyl vinyl ether>95High (endo)Room Temperature
Transesterification (Biodiesel) La₂O₃ (synthesized)Commercial La₂O₃Palm Oil, Methanol95High200°C, 39 bar, 45 min
La(Oi-Pr)₃NaOCH₃Methyl Carboxylates, AlcoholsHighHighVaries[8][9]
La₂O₃/CaOCaORapeseed Oil, Methanol~98High100°C, 1h[10]
Table 2: Performance of Lanthanum as a Promoter in Catalysis
ReactionCatalyst SystemPromoterKey Performance ImprovementConversion (%)Selectivity (%)Reference
CO₂ Reforming of Methane Ni/ZrO₂10 wt% La₂O₃Enhanced activity and stability, coke suppressionCH₄: ~60, CO₂: ~70H₂/CO ratio >0.9[11][12]
Methane Oxidative Coupling SrOLa₂O₃Improved C₂ hydrocarbon selectivity--
Ammonia (B1221849) Synthesis Co/MgOLa₂O₃Enhanced catalytic activity--[13]
NO Reduction by CO LaSrCoO₄PdLowered complete conversion temperature100 (<360°C)High to N₂

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of catalytic performance. Below are representative protocols for catalyst synthesis and a key catalytic reaction.

Catalyst Synthesis

1. Synthesis of Lanthanum(III) Oxide (La₂O₃) via Co-precipitation

  • Materials: Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O), Sodium hydroxide (B78521) (NaOH), distilled water, ethanol (B145695).

  • Procedure:

    • Dissolve 0.1 M Lanthanum nitrate hexahydrate in distilled water with constant stirring for 30 minutes at room temperature.

    • Slowly add a 0.3 M solution of NaOH dropwise to the lanthanum nitrate solution under continuous stirring.

    • Allow the resulting precipitate to stand.

    • Wash the precipitate multiple times with distilled water and ethanol to remove unreacted nitrate ions.

    • Dry the obtained precursor.

    • Calcination of the precursor at high temperatures (e.g., 800°C for 4 hours) yields La₂O₃.[10]

2. Synthesis of Lanthanum-Doped Ni/ZrO₂ Catalyst (e.g., 10wt% La₂O₃ - 5wt% Ni/ZrO₂) via Impregnation

  • Materials: Zirconium oxide (ZrO₂), Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O), Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O), distilled water.

  • Procedure:

    • Impregnate the ZrO₂ support with an aqueous solution of La(NO₃)₃·6H₂O to achieve the desired loading of La₂O₃ (10 wt%).

    • Dry the La₂O₃/ZrO₂ support.

    • Subsequently, impregnate the La₂O₃/ZrO₂ with an aqueous solution of Ni(NO₃)₂·6H₂O to obtain a 5 wt% Ni loading.

    • Dry the resulting material overnight.

    • Calcine the catalyst precursor in air at a specified temperature (e.g., 500°C) for several hours.[11][12]

Catalytic Reaction

1. General Protocol for Lanthanum-Catalyzed Friedel-Crafts Alkylation

  • Materials: Aromatic substrate (e.g., benzene, indole), alkylating agent (e.g., benzyl chloride, β-nitrostyrene), Lanthanum catalyst (e.g., La(OTf)₃ or LaCl₃), solvent (e.g., acetonitrile or solvent-free).

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser (if heating is required).

  • Procedure:

    • To a solution of the aromatic substrate in the chosen solvent, add the lanthanum catalyst (typically 1-10 mol%).

    • Add the alkylating agent to the mixture.

    • Stir the reaction mixture at the specified temperature (room temperature to 80°C) for the required duration (30 minutes to a few hours).[1][2]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Signaling Pathways and Experimental Workflows

Visual representations of reaction mechanisms and experimental procedures can significantly aid in understanding complex catalytic processes.

Lewis_Acid_Catalysis sub Substrate (e.g., Carbonyl) activated_complex Activated Substrate-Catalyst Complex sub->activated_complex Coordination La_catalyst Lanthanum Catalyst (Lewis Acid) La_catalyst->activated_complex product_complex Product-Catalyst Complex activated_complex->product_complex Reaction nucleophile Nucleophile nucleophile->activated_complex Nucleophilic Attack product_complex->La_catalyst Regeneration product Product product_complex->product Release Biodiesel_Production_Workflow start Start mixing Mix Triglycerides (Oil) and Alcohol (Methanol) start->mixing add_catalyst Add La₂O₃ Catalyst mixing->add_catalyst reaction Transesterification Reaction (e.g., 200°C, 39 bar) add_catalyst->reaction separation Separate Glycerol reaction->separation purification Purify Biodiesel (FAMEs) separation->purification end Final Product: Biodiesel purification->end

References

A Comparative Guide to Lanthanum-Based Phosphate Binders and Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the performance landscape of phosphate (B84403) binders is critical for innovation in treating hyperphosphatemia, a frequent and serious complication of Chronic Kidney Disease (CKD). This guide provides an objective comparison of lanthanum-based materials against established industry standards, supported by experimental data, to inform further research and development.

Lanthanum-based compounds are potent non-calcium phosphate binders.[1] Their therapeutic effect relies on the high affinity of the trivalent lanthanum ion (La³⁺) for dietary phosphate.[1] In the acidic environment of the upper gastrointestinal tract, lanthanum compounds dissociate to release lanthanum ions, which then bind to phosphate from ingested food.[2][3][4] This forms insoluble, non-absorbable lanthanum phosphate complexes that are subsequently excreted in the feces, thereby reducing the overall phosphate load in the body.[1][2][4]

Benchmarking Against Key Industry Standards

The primary benchmarks for any new phosphate binder include established non-calcium-based agents like sevelamer (B1230288) and calcium-based binders, which are often the first line of treatment.

  • Sevelamer (Hydrochloride and Carbonate): A non-absorbed, calcium- and metal-free polymer that binds phosphate through ionic and hydrogen bonding in the gastrointestinal tract.[5][6][7] Sevelamer hydrochloride can contribute to metabolic acidosis, a concern in CKD patients, while sevelamer carbonate was developed to avoid this effect.[5]

  • Calcium-Based Binders (Calcium Carbonate and Acetate): These are effective and low-cost phosphate binders.[8] However, their use is associated with the risk of hypercalcemia (elevated serum calcium), which can contribute to vascular calcification.[8][9]

  • Other Non-Calcium Binders: This category includes newer iron-based binders like sucroferric oxyhydroxide and ferric citrate (B86180), which offer the dual benefit of phosphate binding and addressing iron deficiency.[10]

Mechanism of Action: Phosphate Binding in the GI Tract

Phosphate binders must be taken with meals to effectively bind dietary phosphate and prevent its absorption.[11] The lanthanum ion's high affinity for phosphate makes it an effective binder across the physiological pH range of the gastrointestinal tract.[12]

General Mechanism of Oral Phosphate Binders cluster_0 Gastrointestinal Tract cluster_1 Systemic Circulation Food Dietary Phosphate (from food) Complex Insoluble Phosphate Complex Food->Complex Binding Binder Oral Phosphate Binder (e.g., Lanthanum) Binder->Complex Feces Excretion in Feces Complex->Feces Absorption Phosphate Absorption (Blocked) Complex->Absorption Prevents Blood Reduced Serum Phosphate

Caption: General mechanism of action for oral phosphate binders.

Quantitative Performance Comparison

The efficacy of a phosphate binder is determined by its binding affinity, its performance across different physiological conditions (e.g., pH), and its clinical effectiveness in reducing serum phosphate levels.

Data Presentation: In Vitro Binding Affinity

In vitro studies are crucial for determining the fundamental binding characteristics of a compound. The Langmuir equilibrium binding affinity (K₁), a measure of how strongly a binder attracts phosphate, is a key parameter. A higher K₁ value indicates a stronger binding affinity.

Table 1: Comparative In Vitro Phosphate Binding Affinity

Compound pH Condition Binding Affinity (K₁) (mM⁻¹) Citation(s)
Lanthanum Carbonate 3 - 7 6.1 ± 1.0 [1][13]
Sevelamer Hydrochloride 3 0.025 ± 0.002 [1][13]

| Sevelamer Hydrochloride | 5 - 7 | 1.5 ± 0.8 |[1][13] |

Note: In vitro studies show lanthanum carbonate has a significantly higher and more pH-independent binding affinity for phosphate compared to sevelamer hydrochloride.[13]

Data Presentation: Clinical Efficacy and Safety Profile

Clinical trials provide essential data on how these binders perform in patients. Head-to-head comparisons are particularly valuable for assessing relative efficacy and safety.

Table 2: Summary of Clinical Trial Data (Lanthanum Carbonate vs. Sevelamer)

Parameter Lanthanum Carbonate Sevelamer (HCl/Carbonate) Key Findings & Citation(s)
Serum Phosphate Control Effective reduction Effective reduction Both are effective and show comparable efficacy in reducing serum phosphate levels in head-to-head trials.[14][15] One study found lanthanum carbonate to be more efficacious.[16]
Serum Calcium Levels May slightly reduce serum calcium No significant change; may increase absorption Lanthanum is associated with a lower risk of hypercalcemia compared to calcium-based binders.[17][18] Sevelamer does not cause hypercalcemia.[5]
Metabolic Acidosis Improves acidosis Hydrochloride form may worsen acidosis Replacing sevelamer hydrochloride with lanthanum carbonate can improve metabolic acidosis in hemodialysis patients.[19]
Pill Burden Generally lower Generally higher Lanthanum carbonate may offer a lower pill burden to achieve similar phosphate control, potentially improving patient compliance.[10][20][21]
Common Adverse Events Nausea, vomiting, abdominal pain Nausea, vomiting, constipation Both are associated with gastrointestinal side effects.[2][15][19]

| Lipid Profile | No significant effect | Lowers LDL cholesterol | Sevelamer has a secondary benefit of binding bile acids, which can lower LDL cholesterol by 15-30%.[5][7][22] |

Experimental Protocols

Reproducible and standardized methodologies are fundamental to benchmarking materials. Below are outlines of common experimental protocols used in the evaluation of phosphate binders.

Protocol 1: In Vitro Phosphate Binding Assay

This experiment quantifies the phosphate binding capacity of a substance under controlled laboratory conditions, often simulating the pH of the gastrointestinal tract.

Methodology:

  • Preparation of Solutions: Prepare a standard phosphate solution (e.g., 10-20 mM) at various pH levels (e.g., pH 3, 5, 7) to simulate the stomach and intestinal environments.[23][24]

  • Incubation: Add a precise amount of the phosphate binder (e.g., 67 mg of lanthanum carbonate or sevelamer) to a set volume of the phosphate solution (e.g., 25 mL).[24]

  • Equilibration: Incubate the mixture at body temperature (37°C) for a defined period (e.g., 2-6 hours) with agitation to allow binding to reach equilibrium.[23][24]

  • Separation: Centrifuge the samples to pellet the binder and any bound phosphate.

  • Quantification: Measure the concentration of unbound phosphate remaining in the supernatant using a colorimetric assay (e.g., molybdate (B1676688) method).

  • Calculation: The amount of bound phosphate is calculated by subtracting the unbound phosphate concentration from the initial concentration.

Workflow for In Vitro Phosphate Binding Assay P1 Prepare Phosphate Solutions (pH 3, 5, 7) P2 Add Binder Material (e.g., Lanthanum Citrate) P1->P2 P3 Incubate at 37°C (2-6 hours) P2->P3 P4 Centrifuge to Separate Supernatant P3->P4 P5 Measure Unbound Phosphate in Supernatant P4->P5 P6 Calculate Bound Phosphate P5->P6

Caption: A typical workflow for an in vitro phosphate binding assay.

Protocol 2: Randomized Crossover Clinical Trial

This study design is often used to compare two treatments in the same group of patients, minimizing variability between subjects.

Methodology:

  • Patient Recruitment: Select a cohort of patients with hyperphosphatemia (e.g., CKD Stage 3-5).[15]

  • Randomization: Randomly assign patients into two groups (Group A and Group B).

  • Treatment Period 1: Group A receives Treatment 1 (e.g., Lanthanum compound) and Group B receives Treatment 2 (e.g., Sevelamer) for a set duration (e.g., 12 weeks).[15] Monitor serum phosphate, calcium, and adverse events.

  • Washout Period: All patients discontinue treatment for a short period (e.g., 2 weeks) to eliminate the effects of the first drug.[15]

  • Treatment Period 2 (Crossover): Group A now receives Treatment 2, and Group B receives Treatment 1 for the same duration. Continue monitoring.

  • Data Analysis: Compare the change in serum phosphate levels and other endpoints for each treatment within the same patient population.

Randomized Crossover Clinical Trial Design cluster_0 Period 1 (12 Weeks) cluster_1 Period 2 (12 Weeks) Start Recruit Patient Cohort Rand Randomize Start->Rand GroupA1 Group A: Treatment 1 (e.g., Lanthanum) Rand->GroupA1 GroupB1 Group B: Treatment 2 (e.g., Sevelamer) Rand->GroupB1 Washout Washout Period (2 Weeks) GroupA1->Washout GroupB1->Washout GroupA2 Group A: Treatment 2 (e.g., Sevelamer) Washout->GroupA2 GroupB2 Group B: Treatment 1 (e.g., Lanthanum) Washout->GroupB2 Analysis Compare Outcomes GroupA2->Analysis GroupB2->Analysis

Caption: Workflow for a randomized crossover clinical trial.

This compound and Future Directions

While lanthanum carbonate is the well-established formulation, research into other lanthanum salts like this compound is ongoing. The synthesis of polymeric this compound has been described, creating a thermally stable compound.[25][26] Studies have explored the synthesis of this compound using citric acid and lanthanum chloride, optimizing for factors like pH and temperature.[27] The gastrointestinal absorption of lanthanum is not influenced by citrate, suggesting a potentially favorable interaction profile.[12][28]

Furthermore, next-generation materials like oxylanthanum carbonate (also known as lanthanum dioxycarbonate) are being developed using nanoparticle technology.[21][29] These novel formulations aim to increase phosphate-binding capacity while reducing the medication volume and pill burden, which remains a significant challenge for patient adherence.[21][29] Benchmarking these emerging materials against current standards using the rigorous protocols outlined above will be essential for advancing the treatment of hyperphosphatemia.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Lanthanum Citrate Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory and Drug Development Professionals

This document provides crucial safety and logistical guidance for the proper disposal of lanthanum citrate (B86180), a compound utilized in pharmaceutical research. Adherence to these procedures is essential for ensuring laboratory safety, environmental protection, and regulatory compliance. The information herein is intended to empower researchers, scientists, and drug development professionals to manage this chemical waste responsibly, fostering a culture of safety and sustainability.

I. Immediate Safety and Hazard Information

Lanthanum citrate is classified under the Globally Harmonized System (GHS) as a substance that causes skin irritation (H315) and serious eye irritation (H319)[1]. Therefore, immediate and appropriate personal protective equipment (PPE) is mandatory when handling this compound.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Laboratory coat.

In case of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If skin irritation occurs, seek medical advice.

II. This compound Disposal Procedure

Step 1: Hazardous Waste Determination

To ensure compliance, you must determine if the this compound waste is a "listed" or "characteristic" hazardous waste.

  • Listed Wastes: Check the EPA's F, K, P, and U lists of hazardous wastes (40 CFR Part 261). This compound is not explicitly found on these lists.

  • Characteristic Wastes: The waste must be evaluated for the following characteristics:

    • Ignitability (D001): Unlikely for this compound.

    • Corrosivity (B1173158) (D002): Test the pH of the waste if it is in a solution. A pH less than or equal to 2 or greater than or equal to 12.5 is considered corrosive.

    • Reactivity (D003): Unlikely for this compound.

    • Toxicity (D004-D043): This is the most critical characteristic to evaluate. The Toxicity Characteristic Leaching Procedure (TCLP) must be performed by a certified environmental testing laboratory to determine if lanthanum can leach from the waste at concentrations at or above the regulatory limit. While lanthanum is not currently a regulated metal under the TCLP, some states may have their own specific regulations.

It is the responsibility of the waste generator to make this determination. Consult with your institution's Environmental Health and Safety (EHS) department for guidance and to arrange for any necessary testing.

Step 2: Segregation and Storage

Pending classification, all this compound waste must be segregated from other waste streams and stored in a designated, well-labeled, and sealed container.

Waste StreamContainer TypeLabeling
This compound (Solid)Tightly sealed, chemically compatible container"this compound Waste - Awaiting Hazardous Waste Determination"
This compound (Aqueous)Tightly sealed, leak-proof container"Aqueous this compound Waste - Awaiting Hazardous Waste Determination"
Contaminated Labware (e.g., gloves, weighing boats)Separate sealed bag or container"Waste Contaminated with this compound - Awaiting Hazardous Waste Determination"

Step 3: Disposal Pathway

The results of the hazardous waste determination will dictate the final disposal route.

This compound Disposal Workflow

Scenario 1: The waste is determined to be NON-HAZARDOUS.

If the this compound waste does not meet any of the criteria for hazardous waste, it should be managed as a non-hazardous pharmaceutical waste.

  • Do not dispose of it down the drain or in the regular trash.

  • Package the waste in a clearly labeled, sealed container.

  • Arrange for disposal through your institution's EHS department or a licensed pharmaceutical waste contractor for incineration.

Scenario 2: The waste is determined to be HAZARDOUS.

If the waste is found to be a characteristic hazardous waste, it must be managed under strict RCRA regulations.

  • Package the waste in a designated hazardous waste container with a completed hazardous waste label.

  • Store the container in a designated satellite accumulation area.

  • Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal company.

III. Environmental and Regulatory Considerations

Improper disposal of pharmaceutical waste can lead to the contamination of soil and water, posing a risk to wildlife and potentially human health. The EPA regulates the disposal of pharmaceutical waste under the RCRA. Furthermore, in 2019, the EPA enacted Subpart P, which provides specific regulations for the management of hazardous waste pharmaceuticals by healthcare facilities, including a ban on flushing these wastes down the sewer. While research laboratories may not fall directly under the same regulations as healthcare facilities, these rules represent best practices for environmental stewardship.

Some states may have more stringent regulations than the federal government. Always consult with your local and state environmental agencies for specific requirements.

IV. Experimental Protocols

Hazardous Waste Determination Protocol (Conceptual Overview)

  • Sample Collection: Collect a representative sample of the this compound waste stream.

  • Laboratory Analysis: Submit the sample to a certified environmental testing laboratory.

  • Parameter Testing: Request analysis for:

    • pH (for corrosivity characteristic).

    • Toxicity Characteristic Leaching Procedure (TCLP) for metals. While lanthanum is not a specifically regulated TCLP metal, the analysis can provide data on the leachability of other potential contaminants. Inquire with the lab about their capabilities for analyzing lanthanum.

  • Data Interpretation: Compare the analytical results to the RCRA characteristic waste thresholds.

  • Classification: Based on the results, classify the waste as hazardous or non-hazardous.

  • Documentation: Maintain all testing records and classification documentation.

This guide provides a framework for the safe and compliant disposal of this compound. The critical first step is always to consult with your institution's Environmental Health and Safety department. Their expertise is invaluable in navigating the complexities of waste management and ensuring the protection of both laboratory personnel and the environment.

References

Personal protective equipment for handling Lanthanum citrate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Lanthanum Citrate (B86180)

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is of paramount importance. This guide provides essential, immediate safety and logistical information for handling Lanthanum citrate, focusing on operational and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, particularly in powder form, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentPurpose
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and dust particles.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat or protective work clothing.Prevents skin contact with the compound.[3][1]
Respiratory Protection NIOSH/MSHA approved respirator with a particulate filter.Required when handling the powder form or if dust is generated.[3][1]

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of this compound and preventing accidents.

Handling Procedures:
  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[3][1]

  • Use non-sparking tools and avoid creating dust.[4]

  • Ground and bond containers and receiving equipment to prevent static discharge.[3]

  • Avoid contact with skin and eyes.[1]

  • Wash hands thoroughly after handling.[3][1]

  • Do not eat, drink, or smoke in the work area.

Storage Conditions:
  • Store in a tightly closed container in a cool, dry place.[3][1]

  • Keep away from heat, sparks, and open flames.[5][6]

  • Store away from incompatible materials such as strong acids and oxidizing agents.[1][5]

Spill and Disposal Plans

Spill Cleanup:

In the event of a spill, follow these steps:

  • Evacuate unnecessary personnel from the area.

  • Wear the appropriate PPE as outlined above.[5]

  • Carefully sweep or scoop up the spilled material. Avoid generating dust.[2][5]

  • Place the collected material into a suitable, labeled container for disposal.[2][5][6]

  • Clean the spill area with soap and water.[5]

Disposal Plan:

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[5] Do not flush down the sewer or release into the environment.[5][4]

Waste TypeDisposal Method
Unused this compound Dispose of as hazardous waste through a licensed contractor.
Contaminated PPE Dispose of in accordance with facility guidelines for chemically contaminated waste.
Empty Containers Triple rinse with a suitable solvent and dispose of as chemical waste.

Experimental Protocol: Donning and Doffing of PPE for this compound Handling

Objective: To outline the correct procedure for putting on (donning) and taking off (doffing) Personal Protective Equipment to ensure user safety when handling this compound.

Materials:

  • Nitrile gloves

  • Lab coat

  • Chemical safety goggles

  • NIOSH/MSHA approved respirator with particulate filter

Procedure:

1. Donning Sequence:

  • Lab Coat: Put on the lab coat and fasten it completely.
  • Respirator: Place the respirator over your nose and mouth, and adjust the straps for a secure fit. Perform a seal check.
  • Goggles: Put on the chemical safety goggles.
  • Gloves: Put on nitrile gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat.

2. Doffing Sequence:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
  • Goggles: Remove goggles from the back of your head forward.
  • Lab Coat: Unfasten the lab coat and remove it by rolling it down your arms, keeping the contaminated outside folded inward.
  • Respirator: Remove the respirator from behind your head.
  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) A->B C Work in a Ventilated Area (Fume Hood) B->C D Handle with Care (Avoid Dust Generation) C->D E Store Properly (Cool, Dry, Tightly Sealed) D->E F Spill? D->F G Follow Spill Cleanup Protocol F->G Yes H Dispose of Waste Properly F->H No G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: Safe Handling Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.